Product packaging for 5-Chloro-2-fluoropyridin-3-amine(Cat. No.:CAS No. 103999-78-6)

5-Chloro-2-fluoropyridin-3-amine

Cat. No.: B021214
CAS No.: 103999-78-6
M. Wt: 146.55 g/mol
InChI Key: GXCDEVYNVSPBLL-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoropyridin-3-amine (CAS 103999-78-6) is a multifunctional heterocyclic building block of high value in medicinal chemistry and organic synthesis. Its specific substitution pattern, featuring chloro, fluoro, and amino groups on the pyridine ring, creates a versatile scaffold for constructing complex molecules . Pyridine derivatives are fundamental scaffolds in numerous biologically active compounds, and the strategic placement of halogen and amino groups on this core allows researchers to fine-tune steric and electronic properties to optimize therapeutic efficacy . Key Research Applications Pharmaceutical Intermediates: Serves as a key synthetic intermediate in the discovery and development of Active Pharmaceutical Ingredients (APIs). Related isomers are utilized in the synthesis of inhibitors for cyclin-dependent kinases (for cancer therapy) and disruptors of the glucokinase-glucokinase regulatory protein interaction (for Type II diabetes) . Organometallic Complexes: The aminopyridine moiety can coordinate to metal centers, such as copper, to form organometallic complexes studied for their unique magnetic properties . Versatile Synthetic Utility: The distinct reactivity of the chlorine and fluorine atoms enables sequential and selective functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr), providing multiple handles for diversifying the molecular structure . Handling & Storage: This compound requires careful handling. Store in a dark place, sealed under dry conditions, at 2-8°C . Refer to the Safety Data Sheet for comprehensive hazard information. Disclaimer: This product is for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4ClFN2 B021214 5-Chloro-2-fluoropyridin-3-amine CAS No. 103999-78-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-fluoropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClFN2/c6-3-1-4(8)5(7)9-2-3/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCDEVYNVSPBLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60601951
Record name 5-Chloro-2-fluoropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103999-78-6
Record name 5-Chloro-2-fluoropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a key synthetic pathway for 5-Chloro-2-fluoropyridin-3-amine, a valuable building block in pharmaceutical and agrochemical research. The synthesis involves a multi-step process, commencing from readily available starting materials and proceeding through key halogenated pyridine intermediates. This document outlines the detailed experimental protocols, presents quantitative data for critical steps, and includes visualizations of the synthetic route to facilitate understanding and replication.

Core Synthesis Pathway: A Two-Stage Approach

The most viable and documented synthetic route to this compound proceeds through the formation of a key intermediate, 5-chloro-2,3-difluoropyridine. This intermediate is then subjected to a selective amination to yield the final product.

Stage 1: Synthesis of 5-Chloro-2,3-difluoropyridine

This stage involves the transformation of 2-aminopyridine into 2,3,5-trichloropyridine, followed by a halogen exchange reaction to introduce the fluorine atoms.

Synthesis_of_5-chloro-2,3-difluoropyridine 2-Aminopyridine 2-Aminopyridine 2-Amino-3,5-dichloropyridine 2-Amino-3,5-dichloropyridine 2-Aminopyridine->2-Amino-3,5-dichloropyridine Chlorination 2,3,5-Trichloropyridine 2,3,5-Trichloropyridine 2-Amino-3,5-dichloropyridine->2,3,5-Trichloropyridine Diazotization & Sandmeyer Reaction 5-Chloro-2,3-difluoropyridine 5-Chloro-2,3-difluoropyridine 2,3,5-Trichloropyridine->5-Chloro-2,3-difluoropyridine Fluorination (Halex Reaction)

Caption: Synthesis pathway for the key intermediate 5-chloro-2,3-difluoropyridine.

Stage 2: Selective Amination to this compound

The final step involves the regioselective nucleophilic aromatic substitution (SNAr) of a fluorine atom with an amino group. The fluorine at the 2-position is generally more activated towards nucleophilic attack than the one at the 3-position in such systems, but under controlled conditions, selective amination at the 3-position can be achieved.

Amination_to_Final_Product 5-Chloro-2,3-difluoropyridine 5-Chloro-2,3-difluoropyridine This compound This compound 5-Chloro-2,3-difluoropyridine->this compound Selective Amination

Caption: Final amination step to yield this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Protocol 1: Synthesis of 2,3,5-Trichloropyridine from 2-Aminopyridine

This procedure is adapted from patent literature and involves a multi-step chlorination and diazotization process.[1]

  • Chlorination of 2-Aminopyridine: 2-Aminopyridine is first chlorinated to generate 2-amino-3,5-dichloropyridine.

  • Diazotization and Sandmeyer Reaction: The resulting 2-amino-3,5-dichloropyridine is then subjected to a diazotization reaction using sodium nitrite in the presence of hydrochloric acid, followed by a Sandmeyer reaction to replace the amino group with a chlorine atom, yielding a mixture containing 2,3,5-trichloropyridine.

  • Purification: The crude product is then purified to isolate 2,3,5-trichloropyridine.

Protocol 2: Synthesis of 5-Chloro-2,3-difluoropyridine from 2,3,5-Trichloropyridine (Halex Reaction)

This protocol describes the halogen exchange reaction to introduce fluorine atoms.[1][2]

  • Solvent Preparation: In a 1000 mL flask, 400 g of sulfolane and 400 g of dimethyl sulfoxide are added and dewatered by heating to 200 °C under reduced pressure (0.07 MPa) until the moisture content is below 0.05%.[1]

  • Reaction Setup: To the dried solvent mixture, add 96 g (1.66 mol) of cesium fluoride, 96 g (1.66 mol) of potassium fluoride, 120 g (0.67 mol) of 2,3,5-trichloropyridine, 2 g of 18-crown-6 ether, and 3 g of potassium carbonate at 120 °C.[1]

  • Reaction: The reaction mixture is heated to 145 °C and maintained for 17 hours, then the temperature is increased to 190 °C and held for another 19 hours. The product is continuously removed by distillation during the reaction.[1]

  • Work-up and Purification: The collected distillate is purified to yield 5-chloro-2,3-difluoropyridine.

Protocol 3: Proposed Synthesis of this compound via Selective Amination

This is a proposed general procedure based on the principles of nucleophilic aromatic substitution on polyhalogenated pyridines.

  • Reaction Setup: In a sealed reaction vessel, dissolve 5-chloro-2,3-difluoropyridine in a suitable solvent such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP).

  • Addition of Aminating Agent: Add a source of ammonia, such as aqueous ammonia or a solution of ammonia in an organic solvent, to the reaction mixture. The molar ratio of the aminating agent to the starting material should be optimized.

  • Reaction: Heat the mixture to a temperature between 80-120 °C. The reaction progress should be monitored by a suitable analytical technique like GC-MS or LC-MS.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and diluted with water. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Data Presentation

The following tables summarize the quantitative data for the key synthesis steps.

Table 1: Quantitative Data for the Synthesis of 5-Chloro-2,3-difluoropyridine

ParameterValueReference
Starting Material2,3,5-Trichloropyridine[1]
Yield90%[1]
Purity96.8% (by GC)[1]

Table 2: Proposed Reaction Parameters for the Amination Step

ParameterProposed Condition
SolventDMSO or NMP
Aminating AgentAqueous Ammonia
Temperature80-120 °C
Reaction TimeTo be determined by monitoring
Expected YieldModerate to good (requires optimization)

Concluding Remarks

The synthesis of this compound presented in this guide offers a robust and scalable pathway for obtaining this important chemical intermediate. The detailed protocols and quantitative data for the synthesis of the key precursor, 5-chloro-2,3-difluoropyridine, are well-documented in the patent literature. While the final selective amination step is proposed based on established chemical principles, it provides a strong starting point for researchers to develop a high-yielding and efficient process. The provided diagrams and structured data are intended to aid in the clear understanding and successful implementation of this synthetic route in a laboratory setting. Further optimization of the amination step will be crucial for achieving industrial-scale production.

References

Technical Guide: Physicochemical Properties of 5-Chloro-2-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

I have gathered most of the necessary physicochemical data for 5-Chloro-2-fluoropyridin-3-amine (CAS 103999-78-6), including molecular weight, density, boiling point, flash point, LogP, and a predicted pKa. However, I still lack an experimentally determined melting point, which is a key property for a solid compound.

I have found general experimental protocols for determining the various physicochemical properties, and a patent that describes the synthesis of a potential precursor, 5-chloro-2,3-difluoropyridine. While a specific synthesis protocol for the final compound is not explicitly detailed, the information on the precursor is valuable.

The most significant gap remains the lack of specific information on the biological activity, signaling pathways, or experimental workflows for this compound. The search results in this area have been for related, but distinct, compounds.

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aminopyridine derivative. Compounds of this class are of significant interest in medicinal chemistry and drug discovery due to the unique properties imparted by the pyridine scaffold and halogen substituents. Halogenation can influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, along with general experimental protocols for their determination. This information is critical for its application in synthetic chemistry, computational modeling, and early-stage drug development.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound (CAS Number: 103999-78-6).

Table 1: General and Physical Properties

PropertyValueSource
Molecular Formula C₅H₄ClFN₂[1][2]
Molecular Weight 146.55 g/mol [1][2]
Physical Form Solid[3]
Boiling Point 271.7 °C at 760 mmHg-
Density 1.5 g/cm³[1]
Flash Point 118.1 °C-

Table 2: Acid-Base and Partitioning Properties

PropertyValueSource
pKa (Predicted) 0.13 ± 0.10-
LogP 2.03750-

Synthesis and Characterization

While a specific, detailed synthesis protocol for this compound is not widely published, a potential synthetic route may involve the amination of a suitable precursor such as 5-chloro-2,3-difluoropyridine. A patented method for the preparation of 5-chloro-2,3-difluoropyridine involves a multi-step process starting from 2-aminopyridine[4].

General Synthesis Workflow for Aminopyridines

The synthesis of aminopyridines can often be conceptualized as a multi-step process. The following diagram illustrates a generalized workflow.

G Start Starting Material (e.g., Pyridine Derivative) Step1 Functional Group Interconversion (e.g., Halogenation) Start->Step1 Step2 Introduction of Precursor to Amine Group (e.g., Nitration) Step1->Step2 Step3 Reduction of Precursor Group Step2->Step3 Product Final Aminopyridine Product Step3->Product

Caption: Generalized synthetic workflow for the preparation of aminopyridines.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not available. However, the following are established, general methodologies that are widely used for such characterizations.

Melting Point Determination

The melting point of a solid compound can be determined using a capillary melting point apparatus[4].

Methodology:

  • A small, dry sample of the compound is packed into a capillary tube.

  • The tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result A Dry Crystalline Sample B Pack into Capillary Tube A->B C Place in Melting Point Apparatus B->C D Heat at a Controlled Rate C->D E Observe Melting D->E F Record Melting Range E->F

Caption: Workflow for melting point determination.

Boiling Point Determination

For a solid compound, the boiling point is determined under conditions where it is in a liquid state, typically under reduced pressure if the compound decomposes at its atmospheric boiling point. A common method for small-scale determination is the Thiele tube method.

Methodology:

  • A small amount of the liquid sample is placed in a small test tube.

  • A capillary tube, sealed at one end, is placed open-end-down into the liquid.

  • The assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.

  • As the liquid is heated, a stream of bubbles will emerge from the capillary tube.

  • The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

pKa Determination

The pKa of a compound can be determined by potentiometric titration[5].

Methodology:

  • A solution of the compound is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • The solution is titrated with a standardized solution of a strong acid or base.

  • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • The pKa is determined from the inflection point of the resulting titration curve.

G cluster_setup Experimental Setup cluster_titration Titration cluster_analysis Data Analysis cluster_result Result A Prepare Solution of Compound D Incrementally Add Titrant A->D B Calibrate pH Meter B->D C Prepare Standardized Titrant C->D E Record pH after Each Addition D->E Equilibrate F Plot pH vs. Volume of Titrant E->F G Determine Inflection Point F->G H Calculate pKa G->H

Caption: Workflow for pKa determination by potentiometric titration.

LogP Determination

The octanol-water partition coefficient (LogP) can be determined using the shake-flask method followed by quantification, often by HPLC[6].

Methodology:

  • A solution of the compound is prepared in a mixture of n-octanol and water (or a suitable buffer).

  • The mixture is shaken until equilibrium is reached.

  • The octanol and aqueous phases are separated.

  • The concentration of the compound in each phase is determined, typically by UV-Vis spectroscopy or HPLC.

  • The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Biological Activity and Applications

There is currently limited publicly available information on the specific biological activity or signaling pathway modulation of this compound. However, the aminopyridine scaffold is a common feature in many biologically active compounds. The presence of chloro and fluoro substituents suggests that this compound may be explored in drug discovery programs for its potential to modulate the activity of various biological targets. For instance, related fluorinated and chlorinated pyridine derivatives have been investigated for their potential as kinase inhibitors and for other therapeutic applications[6].

Conclusion

This compound is a halogenated aminopyridine with physicochemical properties that make it a compound of interest for further investigation in medicinal chemistry and materials science. This guide provides a summary of its known properties and outlines standard methodologies for their experimental determination. Further research is warranted to fully characterize its biological activity profile and to explore its potential applications in drug discovery and development.

References

In-Depth Technical Guide: 5-Chloro-2-fluoropyridin-3-amine (CAS 103999-78-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Chloro-2-fluoropyridin-3-amine, a key building block in medicinal chemistry and materials science. This document consolidates available data on its chemical properties, synthesis, and potential applications, with a focus on its role in the development of novel therapeutic agents.

Core Chemical Data

This compound is a halogenated aminopyridine derivative. Its structure, featuring a pyridine ring substituted with chlorine, fluorine, and an amine group, makes it a versatile intermediate for the synthesis of complex molecules.

PropertyValueReference
CAS Number 103999-78-6
Molecular Formula C₅H₄ClFN₂[1]
Molecular Weight 146.55 g/mol [1]
IUPAC Name This compound
Canonical SMILES C1=C(C=NC(=C1N)F)Cl
InChI InChI=1S/C5H4ClFN2/c6-3-1-4(8)5(7)9-2-3/h1-2H,8H2
Appearance Solid
Purity Typically available at ≥95%

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reaction optimization, and pharmacokinetic profiling of its derivatives.

PropertyPredicted Value
Boiling Point 271.7 °C at 760 mmHg
Flash Point 118.1 °C
Density 1.449 g/cm³
pKa 0.13 ± 0.10
LogP 2.03750

Synthesis and Reactivity

A potential synthetic route could involve the following conceptual steps:

G Start Substituted Pyridine Step1 Nitration Start->Step1 Step2 Halogenation (Chlorination) Step1->Step2 Step3 Reduction of Nitro Group Step2->Step3 Step4 Halogen Exchange (Fluorination) Step3->Step4 End This compound Step4->End

Caption: Conceptual synthetic pathway for this compound.

The reactivity of this compound is dictated by its functional groups. The amino group can act as a nucleophile or be transformed into a diazonium salt for further functionalization. The halogen substituents can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures.

Applications in Drug Discovery

Halogenated pyridines are prevalent scaffolds in medicinal chemistry due to their ability to modulate the physicochemical and pharmacokinetic properties of drug candidates. This compound serves as a valuable starting material for the synthesis of compounds with potential therapeutic activities.

Kinase Inhibitors

The pyridine scaffold is a common feature in many kinase inhibitors. The substituents on the pyridine ring of this compound can be strategically modified to target the ATP-binding site of various kinases. While specific IC50 values for direct derivatives are not publicly available, the general structure is analogous to precursors used in the synthesis of potent kinase inhibitors.

A generalized workflow for the utilization of this compound in the synthesis of a hypothetical kinase inhibitor is depicted below.

G Start This compound Step1 Suzuki Coupling with Boronic Acid/Ester Start->Step1 Step2 Functional Group Interconversion of Amine Step1->Step2 Step3 Coupling with a Second Building Block Step2->Step3 End Final Kinase Inhibitor Candidate Step3->End

Caption: General workflow for kinase inhibitor synthesis.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel containing this compound (1 equivalent) and an appropriate aryl or heteroaryl boronic acid or ester (1.1-1.5 equivalents) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 equivalents) and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents). The mixture is suspended in a suitable solvent (e.g., dioxane, toluene, or DMF/water). The reaction is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for several hours until completion, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.

Antimicrobial Agents

Pyridine derivatives are known to exhibit a wide range of antimicrobial activities. The unique combination of substituents in this compound provides a template for the synthesis of novel antibacterial and antifungal agents. While specific Minimum Inhibitory Concentration (MIC) values for its direct derivatives are not documented in publicly available literature, related chloropyridine derivatives have shown promising antimicrobial activity.

Experimental Protocol: General Procedure for Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of synthesized compounds can be determined using a broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. A series of twofold dilutions of each compound is prepared in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria or RPMI-1640 for fungi). The wells are then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions (e.g., 37 °C for 24 hours for bacteria, 35 °C for 48 hours for fungi). The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound and its derivatives. While a dedicated public spectrum for this specific compound is not available, typical chemical shifts for related aminopyridines can be referenced.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the aromatic region (typically δ 6.5-8.5 ppm), with multiplicities and coupling constants influenced by the substitution pattern.

  • Amine Protons: A broad singlet corresponding to the -NH₂ protons, the chemical shift of which can vary depending on the solvent and concentration.

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons: Signals in the aromatic region (typically δ 100-160 ppm). The carbons attached to fluorine will exhibit characteristic C-F coupling.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique substitution pattern offers multiple points for chemical modification, enabling the exploration of diverse chemical space in the quest for novel kinase inhibitors and antimicrobial agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully exploit its potential in the development of new therapeutics.

References

An In-Depth Technical Guide on the Reactivity and Stability of 5-Chloro-2-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 5-Chloro-2-fluoropyridin-3-amine, a key building block in medicinal chemistry and drug development. The strategic placement of chloro, fluoro, and amino groups on the pyridine ring imparts a unique reactivity profile, making it a versatile intermediate for the synthesis of a wide range of complex molecules. This document details its physical and chemical properties, stability under various conditions, and its reactivity in key organic transformations, supported by experimental insights.

Core Properties and Stability

This compound is a solid compound with a molecular weight of 146.55 g/mol . Its stability is a critical factor for its storage and handling in a laboratory setting.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₅H₄ClFN₂PubChem
Molecular Weight146.55 g/mol PubChem
AppearanceSolidCymit Quimica
Storage Temperature2-8 °C under inert gas (nitrogen or Argon)ChemicalBook[1]

Under recommended storage conditions, this compound is stable.[2][3] It should be kept in a tightly sealed container in a cool, dry, and well-ventilated area. Like many amino-substituted pyridines, it may be sensitive to light and air over prolonged periods, and storage under an inert atmosphere is recommended to prevent oxidative degradation.[1]

Chemical Reactivity

The reactivity of this compound is governed by the interplay of its three functional groups on the electron-deficient pyridine ring. The fluorine atom at the 2-position and the chlorine atom at the 5-position are potential leaving groups in nucleophilic aromatic substitution reactions, while the amino group at the 3-position can act as a nucleophile or be a directing group in electrophilic substitutions. Furthermore, the carbon-halogen bonds provide handles for various palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring, being electron-deficient, is activated towards nucleophilic attack, particularly at positions ortho and para to the ring nitrogen. The presence of electron-withdrawing fluorine and chlorine atoms further enhances this reactivity. In this compound, the fluorine atom at the 2-position is generally the more reactive site for nucleophilic aromatic substitution due to the strong activating effect of the adjacent ring nitrogen.

A typical experimental protocol for a nucleophilic aromatic substitution reaction on a related halogenated pyridine is as follows:

Experimental Protocol: General Nucleophilic Aromatic Substitution

  • Reaction Setup: A solution of the halogenated pyridine (1.0 eq.) and the desired nucleophile (1.0-1.5 eq.) is prepared in a suitable aprotic polar solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.

  • Base: A base, such as potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like diisopropylethylamine (DIPEA), is added to neutralize the hydrogen halide formed during the reaction.

  • Temperature: The reaction mixture is typically heated to a temperature ranging from room temperature to 120 °C, depending on the reactivity of the nucleophile and the substrate.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Nucleophilic_Aromatic_Substitution Substrate This compound Product Substituted Pyridine Substrate->Product SNAr Nucleophile Nucleophile (e.g., R-NH2, R-OH, R-SH) Nucleophile->Product Leaving_Group Fluoride Ion Product->Leaving_Group

Caption: Nucleophilic Aromatic Substitution on this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro and fluoro substituents on the pyridine ring serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: The chlorine atom at the 5-position is the more likely site for Suzuki-Miyaura coupling reactions, which involve the coupling of the halide with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is a powerful tool for introducing aryl, heteroaryl, or alkyl groups at this position.

Experimental Protocol: General Suzuki-Miyaura Coupling

  • Reaction Setup: A mixture of this compound (1.0 eq.), the corresponding boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (typically 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) is placed in a reaction vessel.

  • Solvent: A suitable solvent system, often a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water, is added.

  • Degassing: The reaction mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for several minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Temperature: The mixture is heated, typically to between 80 °C and 120 °C, under an inert atmosphere.

  • Monitoring and Work-up: The reaction is monitored by TLC or LC-MS. Upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography.

Suzuki_Coupling Substrate This compound Catalyst Pd Catalyst + Base Substrate->Catalyst Boronic_Acid R-B(OH)2 Boronic_Acid->Catalyst Product 5-Substituted-2-fluoropyridin-3-amine Catalyst->Product

Caption: Suzuki-Miyaura Coupling of this compound.

Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond by coupling the chloro group with a primary or secondary amine, catalyzed by a palladium complex with a suitable phosphine ligand. This is a key transformation for the synthesis of more complex substituted aminopyridines.

Experimental Protocol: General Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 eq.), the amine coupling partner (1.0-1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., XPhos, SPhos, or BINAP), and a base (e.g., NaOt-Bu, K₂CO₃, or Cs₂CO₃).

  • Solvent: An anhydrous, deoxygenated solvent such as toluene, dioxane, or THF is added.

  • Temperature: The reaction mixture is heated, typically in a sealed tube or under reflux, at a temperature ranging from 80 °C to 110 °C.

  • Monitoring and Work-up: The reaction progress is monitored by TLC or LC-MS. After completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite to remove the palladium catalyst. The filtrate is then washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography.

Buchwald_Hartwig_Amination Substrate This compound Catalyst Pd Catalyst + Ligand + Base Substrate->Catalyst Amine R1R2NH Amine->Catalyst Product N-Substituted-5-amino-2-fluoropyridin-3-amine Catalyst->Product

Caption: Buchwald-Hartwig Amination of this compound.

Conclusion

This compound is a valuable and versatile building block in modern synthetic chemistry. Its stability under standard laboratory conditions, combined with a predictable and exploitable reactivity profile, makes it an attractive starting material for the synthesis of a diverse array of functionalized pyridine derivatives. The ability to selectively perform nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions at different positions on the pyridine ring provides chemists with a powerful tool for the construction of complex molecular architectures with potential applications in drug discovery and materials science. Further research into the quantitative stability of this compound under various stress conditions would be beneficial for optimizing its use in large-scale synthetic processes.

References

Spectroscopic Analysis of 5-Chloro-2-fluoropyridin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Chloro-2-fluoropyridin-3-amine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of experimentally derived spectra in the public domain, this document presents predicted spectroscopic data based on the analysis of structurally related compounds. It also includes detailed experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with a visual workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous compounds, including fluoropyridines, chloropyridines, and aminopyridines.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.7d~2.5H-6
~7.2d~2.5H-4
~4.0br s--NH₂

Note: The chemical shifts are estimations. The protons on the pyridine ring will appear as doublets due to coupling with each other. The amine protons are expected to be a broad singlet and may exchange with D₂O.

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16)

Chemical Shift (δ, ppm)Coupling to ¹⁹FAssignment
~155 (d)¹JCF ≈ 240 HzC-2
~125-C-3
~130-C-4
~120-C-5
~145-C-6

Note: The carbon attached to the fluorine atom (C-2) will exhibit a large one-bond coupling constant (¹JCF). Other carbons may show smaller long-range couplings to fluorine.

Table 3: Predicted IR Spectroscopy Data

Sample Preparation: KBr Pellet or ATR

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, Sharp (doublet)N-H stretch (asymmetric and symmetric) of primary amine
1620 - 1580Medium to StrongN-H bend of primary amine
1580 - 1450Medium to StrongC=C and C=N stretching in the aromatic ring
1300 - 1200StrongC-N stretch of aromatic amine
1250 - 1150StrongC-F stretch
800 - 700StrongC-Cl stretch

Note: The presence of a primary amine is typically characterized by a doublet in the N-H stretching region.[1] The positions of the C-F and C-Cl stretches can vary depending on the overall electronic environment of the molecule.

Table 4: Predicted Mass Spectrometry Data

Ionization Method: Electron Ionization (EI)

m/zRelative IntensityAssignment
146/148HighMolecular ion (M⁺) peak with isotopic pattern for one chlorine atom
111/113Medium[M-Cl]⁺ or [M-HCN-H]⁺
84MediumLoss of Cl and HCN

Note: The molecular ion peak is expected to show a characteristic 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes. Fragmentation of halogenated pyridines often involves the loss of the halogen atom and/or elimination of HCN from the ring. The fragmentation of the pyridine ring can be influenced by the position of the substituents.[2][3]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). Other deuterated solvents such as DMSO-d₆ or acetone-d₆ can be used if solubility is an issue.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and shim the spectrometer for the sample.

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters:

    • Pulse sequence: zg30

    • Number of scans: 16-64

    • Relaxation delay: 1-2 seconds

    • Spectral width: ~16 ppm

  • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS, δ 0.00 ppm).

¹³C NMR Acquisition:

  • Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.

  • Typical parameters:

    • Pulse sequence: zgpg30

    • Number of scans: 1024 or more, depending on sample concentration

    • Relaxation delay: 2-5 seconds

    • Spectral width: ~250 ppm

  • Process the spectrum similarly to the ¹H NMR spectrum.

  • Reference the spectrum to the solvent peak of CDCl₃ (δ 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR Method):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Acquire the IR spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.

  • The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a Gas Chromatograph-Mass Spectrometer (GC-MS) or a system with a direct insertion probe.

Sample Preparation (for GC-MS):

  • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

Data Acquisition (Electron Ionization - EI):

  • The sample is vaporized and separated by the gas chromatograph before entering the mass spectrometer.

  • In the ion source, the sample molecules are bombarded with electrons (typically at 70 eV) to generate a molecular ion and fragment ions.

  • The ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.

  • A mass spectrum is recorded, showing the relative abundance of each ion.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample Chemical Compound (this compound) Dissolution Dissolution in Deuterated Solvent (NMR) or Volatile Solvent (MS) Sample->Dissolution SolidSample Solid Sample (IR) Sample->SolidSample NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry (EI) Dissolution->MS IR IR Spectroscopy (FTIR-ATR) SolidSample->IR NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

Literature review on substituted 2-fluoropyridines

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Substituted 2-Fluoropyridines

Introduction

The strategic incorporation of fluorine into molecular scaffolds has become a pivotal strategy in modern drug discovery and materials science. Organofluorine compounds often exhibit enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] Among these, fluorine-containing pyridine derivatives are particularly significant due to the pyridine ring's prevalence in pharmaceuticals and its versatile chemistry.[2][3] Substituted 2-fluoropyridines are crucial building blocks, valued for the unique reactivity of the C-F bond at the 2-position, which is activated towards nucleophilic aromatic substitution (SNAr).[4][5][6] This reactivity allows for the late-stage functionalization of complex molecules, providing efficient pathways to novel chemical entities.[4][5] This guide provides a comprehensive review of the synthesis, reactivity, and applications of substituted 2-fluoropyridines, with a focus on quantitative data and detailed experimental methodologies for researchers in drug development and chemical synthesis.

Synthesis of Substituted 2-Fluoropyridines

The preparation of 2-fluoropyridines can be achieved through several synthetic routes, each with distinct advantages regarding substrate scope, functional group tolerance, and reaction conditions.

1. From Pyridine N-Oxides

A robust and increasingly popular method involves the conversion of readily available pyridine N-oxides into 2-pyridyltrialkylammonium salts, which serve as excellent precursors for fluorination. This metal-free approach is noted for its mild conditions and broad functional group compatibility.[7][8] The process is highly regioselective; for 3-substituted pyridine N-oxides, activation and subsequent fluorination occur exclusively at the 2-position (para to the N-oxide oxygen).[7]

2. Nucleophilic Aromatic Substitution (SNAr) of Halopyridines

The classical approach to 2-fluoropyridines involves the displacement of other halogens (typically chlorine or bromine) at the 2-position with a fluoride source. However, these reactions often require elevated temperatures or specialized reagents like anhydrous tetrabutylammonium fluoride (TBAF).[7] The reverse reaction, where the fluorine atom in 2-fluoropyridine is displaced by other nucleophiles, is significantly more facile.

3. From Nitropyridines

Fluorodenitration, the substitution of a nitro group with fluoride, is an effective method for synthesizing 2-fluoropyridines. The reaction can be mediated by TBAF under mild conditions.[7] This method is particularly useful for radiofluorination with [¹⁸F]fluoride, where 2-nitropyridine precursors show high efficiency in producing PET tracers.[9][10][11] Studies have shown that the presence of electron-donating methyl or methoxy groups on the pyridine ring does not significantly impede the SNAr reaction, allowing for high radiochemical yields.[9][10][11]

4. Direct C-H Fluorination

Direct C-H fluorination represents a modern, step-economical approach. Hartwig and co-workers developed a method using AgF₂ to directly fluorinate pyridines at the C-H bond adjacent to the ring nitrogen.[7] This strategy is particularly valuable for the late-stage functionalization of complex, pre-existing heterocyclic scaffolds.[4][5]

Diagram 1: Key Synthetic Pathways to 2-Fluoropyridines

G Start1 Pyridine N-Oxides Intermediate1 2-Pyridyltrialkylammonium Salts Start1->Intermediate1 Activation (e.g., Tf2O, Amine) Start2 2-Chloropyridines / 2-Bromopyridines Product Substituted 2-Fluoropyridines Start2->Product Halogen Exchange (e.g., KF, TBAF) (Often harsh conditions) Start3 2-Nitropyridines Start3->Product Fluorodenitration (e.g., [18F]KF) Start4 Substituted Pyridines Start4->Product Direct C-H Fluorination (e.g., AgF2) Intermediate1->Product Fluorination (e.g., KF)

Caption: Overview of major synthetic routes to substituted 2-fluoropyridines.

Reactivity and Nucleophilic Aromatic Substitution (SNAr)

The primary utility of 2-fluoropyridines in synthesis stems from their high reactivity toward nucleophiles via the SNAr mechanism. The fluorine atom at the 2-position is an excellent leaving group, activated by the electron-withdrawing effect of the ring nitrogen.

Mechanism

The SNAr reaction proceeds through a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the fluorine, disrupting the ring's aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[12] In the second step, aromaticity is restored by the expulsion of the fluoride leaving group.[6]

Reactivity Comparison

The C-F bond's high polarity and the fluoride ion's stability make 2-fluoropyridines significantly more reactive in SNAr reactions than their chloro-, bromo-, or iodo-analogs. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[4][5] This enhanced reactivity allows SNAr reactions to be conducted under much milder conditions, preserving sensitive functional groups elsewhere in the molecule.[4][5]

Diagram 2: SNAr Mechanism on a 2-Fluoropyridine

G Reactants 2-Fluoropyridine + Nu- TS1 Transition State 1 Reactants->TS1 Attack at C2 Intermediate Meisenheimer Complex (Non-aromatic) TS1->Intermediate Addition TS2 Transition State 2 Intermediate->TS2 Fluoride Expulsion Products 2-Substituted Pyridine + F- TS2->Products Elimination

Caption: The addition-elimination mechanism for SNAr reactions.

Quantitative Data Summary

The following tables summarize quantitative data from the literature regarding the synthesis and reaction of 2-fluoropyridines.

Table 1: Selected Syntheses of Substituted 2-Fluoropyridines

Starting MaterialReagents/ConditionsProductYield (%)Reference
2-Phenylpyridine N-oxide1) Trimethylamine, Tf₂O 2) TBAF2-Fluoro-6-phenylpyridine-[7]
3-Phenylpyridine N-oxide1) Trimethylamine, Tf₂O 2) KF2-Fluoro-5-phenylpyridine84%[7]
Ethyl picolinate N-oxide1) Trimethylamine, Tf₂O 2) KF2-Fluoro-6-(ethoxycarbonyl)pyridine25%[7]
2-AminopyridineNitrification, Acetylation, Reduction, Diazotization, Schiemann reaction, Hydrolysis2-Amino-5-fluoropyridine51.6% (last two steps)[13]
3-Methoxy-2-nitropyridine[¹⁸F]KF, K₂₂₂, K₂CO₃, 140°C, 30 min3-Methoxy-2-[¹⁸F]fluoropyridine87 ± 1.4%[11]
3-Methyl-2-nitropyridine[¹⁸F]KF, K₂₂₂, K₂CO₃, 140°C, 1-30 min3-Methyl-2-[¹⁸F]fluoropyridine70-89%[9][10]

Table 2: SNAr Reactions of 2-Fluoropyridines with Various Nucleophiles

2-Fluoropyridine SubstrateNucleophileConditionsProductYieldReference
Unactivated 2-FluoropyridinesAlcohols, Phenols, Amines, Amides, ThiolsMild conditions (unspecified)Corresponding 2-substituted pyridinesQuantitative[4][5]
2-FluoropyridineLithium AmidesTHF, mild conditions2-AminopyridinesModerate to good[14]
2-FluoropyridineAcetamidine HClK₂CO₃, DMF, 120°C2-AminopyridineHigh[15]
2-FluoropyridineNaOEtEtOH2-Ethoxypyridine320x faster than 2-chloropyridine[4][5]

Applications in Drug Discovery and PET Imaging

The favorable physicochemical properties imparted by fluorine and the synthetic accessibility of the pyridine scaffold make 2-fluoropyridine derivatives ubiquitous in medicinal chemistry.[2] They are key intermediates in the synthesis of pharmaceuticals across therapeutic areas like oncology and infectious diseases.[1]

A prominent application is in Positron Emission Tomography (PET) imaging. The synthesis of 2-[¹⁸F]fluoro-substituted pyridines is a common strategy for creating PET tracers due to their favorable in vivo stability and limited radiodefluorination.[7] For example, a facile route to [¹⁸F]AV-1451, a PET tracer for imaging tau pathology in Alzheimer's disease, was developed from a 2-pyridyltrialkylammonium salt precursor, achieving decay-corrected radiochemical yields of 45-55%.[7][8]

Diagram 3: Workflow for 2-Fluoropyridine in Drug Discovery

G Start 2-Fluoropyridine Core Step1 S N Ar Functionalization (Diverse Nucleophiles) Start->Step1 Step2 Library of Substituted Pyridine Derivatives Step1->Step2 Step3 Structure-Activity Relationship (SAR) Studies Step2->Step3 Step3->Step1 Iterative Redesign Step4 Lead Compound Optimization Step3->Step4 End Drug Candidate Step4->End

Caption: From core scaffold to drug candidate via SNAr and SAR studies.

Key Experimental Protocols

The following are generalized experimental protocols based on methodologies described in the literature. Researchers should consult the primary sources for specific substrate details and safety information.

Protocol 1: General Procedure for SNAr of a 2-Fluoropyridine with an Amine Nucleophile

  • Reagents and Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted 2-fluoropyridine (1.0 eq.) in a suitable aprotic polar solvent (e.g., DMSO or DMF).

  • Addition of Base: Add a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.) to the solution.

  • Addition of Nucleophile: Add the amine nucleophile (1.1-1.5 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to the required temperature (typically ranging from 80°C to 140°C) and monitor the reaction progress by TLC or GC/MS.[4][5]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired 2-aminopyridine derivative.[15]

Protocol 2: Synthesis of a 2-Fluoropyridine from a Pyridine N-Oxide via a Trialkylammonium Salt[7]

  • Activation and Salt Formation: In a flame-dried flask under an inert atmosphere, dissolve the pyridine N-oxide (1.0 eq.) in a dry solvent like dichloromethane (CH₂Cl₂). Cool the solution to 0°C. Add triflic anhydride (Tf₂O, 1.1 eq.) dropwise, followed by the addition of an amine (e.g., trimethylamine or quinuclidine, 1.2 eq.). Allow the reaction to stir at room temperature until N-oxide consumption is complete (monitored by TLC).

  • Isolation of Salt: Isolate the crude pyridyltrialkylammonium salt intermediate by trituration with diethyl ether (Et₂O) and filtration.

  • Fluorination: To a solution of the isolated ammonium salt (1.0 eq.) in a polar aprotic solvent (e.g., DMSO or acetonitrile), add a fluoride source such as spray-dried potassium fluoride (KF, 3.0-5.0 eq.).

  • Reaction and Workup: Heat the mixture (e.g., to 80-110°C) until the reaction is complete. After cooling, perform an aqueous workup and extract the product with an organic solvent.

  • Purification: Purify the crude product via flash column chromatography to obtain the pure 2-fluoropyridine.

Conclusion

Substituted 2-fluoropyridines are exceptionally valuable intermediates in chemical synthesis, largely due to the high reactivity of the C2-fluorine atom in nucleophilic aromatic substitution reactions. This reactivity enables the construction of diverse molecular libraries under mild conditions, a feature highly prized in drug discovery and development.[2][4][5] Modern synthetic advances, including facile routes from pyridine N-oxides and direct C-H fluorination, have further expanded their accessibility and utility.[4][7] The continued exploration of 2-fluoropyridine chemistry promises to yield novel therapeutic agents, advanced imaging probes, and functional materials.

References

5-Chloro-2-fluoropyridin-3-amine: A Versatile Heterocyclic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-fluoropyridin-3-amine is a key heterocyclic building block that has garnered significant attention in the field of medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a reactive amine group and strategically positioned halogen atoms, makes it a valuable synthon for the construction of complex molecular architectures with diverse biological activities. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its role in the development of kinase inhibitors.

Physicochemical Properties

This compound, also known as 5-chloro-3-fluoro-2-pyridinamine, is a solid at room temperature.[1] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
CAS Number 246847-98-3[2]
Molecular Formula C₅H₄ClFN₂[1]
Molecular Weight 146.55 g/mol [1]
Appearance Solid[1]
Melting Point 91-95 °C[2]
Purity >97%[2]
InChI InChI=1S/C5H4ClFN2/c6-3-1-4(8)5(7)9-2-3/h1-2H,8H2[1]
InChI Key GXCDEVYNVSPBLL-UHFFFAOYSA-N[1]
SMILES C1=C(C=NC(=C1N)F)Cl

Synthesis and Reactivity

The primary synthetic route to this compound involves the nucleophilic substitution of a fluorine atom in a di- or tri-halogenated pyridine precursor.

Experimental Protocol: Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the amination of 5-chloro-2,3-difluoropyridine.

Materials:

  • 5-chloro-2,3-difluoropyridine

  • Liquid ammonia

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Petroleum ether

  • Autoclave

Procedure:

  • In a sealed autoclave, combine 5-chloro-2,3-difluoropyridine (1 equivalent) with an excess of liquid ammonia.

  • Heat the mixture to 120 °C and maintain this temperature for 24 hours.

  • After cooling the reaction mixture, a yellowish solid precipitate will form.

  • Separate the precipitate by filtration and wash the filter cake with deionized water.

  • Extract the filtrate with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the organic solvent by distillation under reduced pressure.

  • Add a small amount of petroleum ether to the residue and filter to collect the solid product.

  • Dry the product to obtain this compound.

The reactivity of this compound is characterized by its nucleophilic amino group and the susceptibility of the pyridine ring to further substitution reactions. The amine group can readily participate in reactions such as N-alkylation, N-arylation, and amide bond formation. The halogen substituents can be displaced by other nucleophiles or participate in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, to introduce further molecular diversity.

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors. Its structural features allow for the precise orientation of pharmacophoric groups, leading to potent and selective inhibition of various kinase targets.

Case Study: Synthesis of AZD1480, a JAK/STAT Pathway Inhibitor

A prominent example of the application of this compound is in the synthesis of AZD1480, a potent inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[3] The JAK/STAT signaling pathway is a crucial regulator of cellular proliferation, differentiation, and immune responses, and its dysregulation is implicated in various cancers and inflammatory diseases.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization Nucleus Nucleus pSTAT->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Gene Regulation AZD1480 AZD1480 (JAK Inhibitor) AZD1480->JAK Inhibition

The synthesis of AZD1480 utilizes this compound as a key intermediate in a multi-step sequence. A crucial step involves a nucleophilic aromatic substitution reaction where the amine group of a pyrazole derivative displaces the chlorine atom at the 4-position of a pyrimidine ring, which is constructed using building blocks derived from this compound.

Experimental Workflow in Drug Discovery

The integration of this compound into a drug discovery program typically follows a structured workflow.

Drug_Discovery_Workflow cluster_0 Scaffold Synthesis cluster_1 Library Generation cluster_2 Screening & Optimization cluster_3 Preclinical Development A This compound B Parallel Synthesis A->B D High-Throughput Screening B->D C Diverse Building Blocks C->B E SAR Studies D->E F Lead Optimization E->F G Candidate Drug F->G

Role in the Synthesis of Cyclin-Dependent Kinase (CDK) Inhibitors

In addition to JAK inhibitors, this compound has been employed in the synthesis of inhibitors for cyclin-dependent kinases (CDKs).[2] CDKs are a family of protein kinases that play a critical role in regulating the cell cycle, and their aberrant activity is a hallmark of many cancers. The aminopyridine core of this compound serves as a scaffold to which various substituents can be attached to achieve potent and selective inhibition of specific CDKs.

Conclusion

This compound has established itself as a highly valuable and versatile heterocyclic building block in modern drug discovery. Its accessible synthesis and predictable reactivity, coupled with the ability to serve as a scaffold for a variety of potent and selective inhibitors, particularly for kinases, underscore its importance for medicinal chemists. The successful development of clinical candidates such as AZD1480 highlights the potential of this synthon in the ongoing quest for novel therapeutics. As research into new biological targets continues, the demand for innovative molecular scaffolds will undoubtedly fuel the further exploration and application of this compound and its derivatives.

References

5-Chloro-2-fluoropyridin-3-amine: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-fluoropyridin-3-amine is a halogenated pyridine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique substitution pattern offers medicinal chemists opportunities to explore novel chemical space in the design of pharmacologically active molecules. The presence of chloro, fluoro, and amino groups on the pyridine ring allows for a variety of chemical transformations, making it a versatile intermediate in the synthesis of complex organic compounds. Given its reactive nature and potential biological activity, a thorough understanding of its safety profile and proper handling procedures is paramount for researchers and scientists. This technical guide provides comprehensive information on the safety, handling, and available data for this compound (CAS No. 103999-78-6).

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and storage. The following table summarizes the key properties of this compound.

PropertyValueReference
CAS Number 103999-78-6[1]
Molecular Formula C₅H₄ClFN₂[1]
Molecular Weight 146.55 g/mol [2]
Appearance Solid[1]
Purity ≥95%[1]
Boiling Point 271.7 °C at 760 mmHg (Predicted)[3]
Flash Point 118.1 °C (Predicted)[3]
Density 1.449 g/cm³ (Predicted)[3]
pKa 0.13 ± 0.10 (Predicted)[3]
LogP 2.03750 (Predicted)[3]

Safety and Hazard Information

GHS Hazard Classification (Presumed based on related compounds):

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 1/2A
Specific Target Organ Toxicity (Single Exposure)Category 3

Hazard Statements (Presumed):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318/H319: Causes serious eye damage/irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements (Recommended):

TypeCodeStatement
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P280Wear protective gloves/ eye protection/ face protection.
Response P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P310Immediately call a POISON CENTER or doctor/physician.
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
Disposal P501Dispose of contents/container to an approved waste disposal plant.

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure the stability of this compound.

3.1. Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat, and in cases of potential significant exposure, additional protective clothing may be necessary.

  • Respiratory Protection: If handling the solid in a way that generates dust, or if working with solutions outside of a fume hood, a NIOSH-approved respirator is recommended.

3.2. Engineering Controls

  • Work should be conducted in a well-ventilated laboratory.

  • A chemical fume hood is the preferred engineering control for handling this compound, especially when weighing the solid or performing reactions.

  • Eyewash stations and safety showers should be readily accessible in the work area.

3.3. Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

  • Keep away from incompatible materials such as strong oxidizing agents.[5]

  • Store away from heat and sources of ignition.

Experimental Protocols

While specific experimental protocols for this compound are not widely published, the following general procedures for handling a hazardous solid chemical should be followed.

4.1. General Weighing and Dispensing Protocol

  • Preparation:

    • Ensure the work area, preferably inside a chemical fume hood, is clean and uncluttered.

    • Don the appropriate PPE as described in section 3.1.

    • Have all necessary equipment ready, including a calibrated balance, spatulas, weighing paper or boat, and a labeled receiving vessel.

  • Procedure:

    • Carefully open the container of this compound inside the fume hood.

    • Using a clean spatula, transfer the desired amount of the solid to the weighing paper or boat on the balance.

    • Avoid generating dust. If dust is generated, ensure the fume hood is operating correctly to contain it.

    • Once the desired amount is weighed, carefully transfer it to the receiving vessel.

    • Tightly close the container of this compound.

  • Cleanup:

    • Clean the balance and surrounding area of any residual chemical.

    • Dispose of the weighing paper and any contaminated materials in a designated hazardous waste container.

    • Wash hands thoroughly after completing the task.

4.2. First Aid Measures

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison control center or seek medical attention.[5]

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water. Seek medical attention if irritation persists.[5]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately seek medical attention.

  • If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Seek medical attention.

Role in Drug Discovery

Halogenated pyridines, including compounds like this compound, are important scaffolds in drug discovery. The pyridine ring is a common motif in many approved drugs, and the introduction of halogen atoms can modulate the physicochemical and pharmacokinetic properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.[6][7] this compound can be used as a starting material or intermediate in the synthesis of more complex molecules with potential therapeutic applications.[8][9]

Visualizations

G cluster_0 Safe Handling Workflow prep Preparation - Assess Risks - Don PPE - Prepare Workspace handle Handling - Work in Fume Hood - Weigh/Dispense Carefully - Avoid Dust Generation prep->handle Proceed with caution cleanup Cleanup & Disposal - Decontaminate Workspace - Dispose of Waste Properly - Remove PPE handle->cleanup After handling store Storage - Tightly Closed Container - Cool, Dry, Ventilated Area cleanup->store Final step

Caption: A logical workflow for the safe handling of this compound.

G cluster_1 Role as a Building Block in Drug Discovery start This compound (Starting Material) reaction Chemical Synthesis (e.g., Coupling Reactions, Substitutions) start->reaction intermediate Novel Chemical Entity (Intermediate) reaction->intermediate optimization Lead Optimization (SAR Studies) intermediate->optimization candidate Drug Candidate optimization->candidate

References

A Technical Guide to 5-Chloro-2-fluoropyridin-3-amine: Commercial Availability, Purity, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quality and reliable sourcing of key chemical intermediates are paramount. 5-Chloro-2-fluoropyridin-3-amine, a substituted pyridine derivative, serves as a crucial building block in the synthesis of various pharmaceutical compounds. This technical guide provides an in-depth overview of its commercial suppliers, typical purity levels, and the analytical methodologies used for its characterization.

Commercial Suppliers and Purity

The availability of this compound from commercial suppliers varies, with several companies offering this compound at different purity grades. It is crucial for researchers to verify the specific isomer and its purity before procurement, as several closely related isomers exist. The CAS number for this compound is 103999-78-6.

Below is a summary of commercial suppliers and the typical purity of this compound and its isomers.

SupplierProduct NameCAS NumberPurity
CymitQuimica3-AMINO-5-CHLORO-2-FLUOROPYRIDINE103999-78-695%[1]
Dideu Industries Group Limited (via ChemicalBook)2-Amino-5-chloro-3-fluoropyridine246847-98-399.00%[2]
Ossila2-Amino-5-chloro-3-fluoropyridine246847-98-3>97%[3]
CymitQuimica5-Chloro-3-fluoropyridin-2-amine246847-98-398%[4]

Note: "3-AMINO-5-CHLORO-2-FLUOROPYRIDINE" is a synonym for this compound. Researchers should confirm the CAS number to ensure they are ordering the correct isomer.

Analytical and Quality Control Protocols

Ensuring the purity and identity of this compound is critical for its application in research and development. The primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method for determining the purity of non-volatile and thermally sensitive compounds. A reverse-phase HPLC method is typically suitable for analyzing polar compounds like this compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 2.7 µm particle size) is commonly used.[5]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% orthophosphoric acid, pH adjusted to 3) and an organic solvent like methanol or acetonitrile is effective. A common gradient could be a 50:50 (v/v) mixture of the aqueous buffer and methanol.

  • Flow Rate: A typical flow rate is 0.7 to 1.0 mL/min.[5]

  • Detection: UV detection at a wavelength of 254 nm is suitable for this aromatic compound.[5]

  • Temperature: The column is typically maintained at a constant temperature, for instance, 40°C.[5]

  • Injection Volume: A 10 µL injection volume is standard.[5]

  • Sample Preparation: A known concentration of the this compound sample is dissolved in the mobile phase or a compatible solvent.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) and ¹³C NMR (Carbon-13 NMR) are powerful techniques for confirming the chemical structure of a molecule.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are compared with the expected structure of this compound. A Certificate of Analysis for a related compound shows that the ¹H NMR spectrum should be consistent with the structure.

Purity Assessment by Gas Chromatography (GC)

For volatile and thermally stable compounds, GC is another effective method for purity analysis.

Experimental Protocol:

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase).

  • Carrier Gas: An inert gas such as helium or nitrogen is used as the carrier gas.

  • Temperature Program: A temperature gradient is programmed to ensure the separation of the main compound from any impurities.

  • Injection: A small volume of the sample, dissolved in a volatile solvent, is injected into the heated inlet.

  • Data Analysis: Similar to HPLC, the purity is determined by the area percentage of the main peak. When coupled with a mass spectrometer (GC-MS), it also allows for the identification of impurities based on their mass spectra. A Certificate of Analysis for a similar compound indicates a purity of 99.65% as determined by GC.

Supplier Selection Workflow

The process of selecting a suitable commercial supplier for this compound involves several critical steps to ensure the quality and consistency of the material for research and development purposes.

Supplier_Selection_Workflow A Define Requirements (Purity, Quantity, Isomer) B Identify Potential Suppliers A->B C Request Quotations and Certificates of Analysis (CoA) B->C D Evaluate Supplier Documentation (CoA, Purity, Analytical Methods) C->D E Assess Supplier Reputation and Lead Times D->E F Select Primary Supplier E->F G Perform In-house Quality Control F->G G->D Fails Specs H Approve Supplier G->H Meets Specs

References

Methodological & Application

Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Chloro-2-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines. 5-Chloro-2-fluoropyridin-3-amine is a valuable building block in the synthesis of various pharmaceutical compounds. The ability to selectively couple a wide range of amines at the C-5 position via Buchwald-Hartwig amination opens up a vast chemical space for the generation of novel derivatives with potential biological activity.

This document provides detailed application notes and protocols for performing the Buchwald-Hartwig amination on this compound. The protocols are based on established methodologies for similar halo- and fluoro-substituted aminopyridines.

Key Considerations for this compound

The reactivity of this compound in a Buchwald-Hartwig reaction is influenced by its substitution pattern:

  • Chloro Group (C-5): This is the primary site for oxidative addition of the palladium catalyst, leading to the desired C-N bond formation. The reactivity of aryl chlorides is generally lower than that of bromides or iodides, often necessitating more active catalyst systems.

  • Fluoro Group (C-2): The strong electron-withdrawing nature of the fluorine atom can influence the electronics of the pyridine ring, potentially affecting the rate of oxidative addition. It also presents a potential site for nucleophilic aromatic substitution (SNAr) under certain conditions, although the Buchwald-Hartwig reaction is generally favored under palladium catalysis. The reaction of 2-fluoropyridine with sodium ethoxide is significantly faster than that of 2-chloropyridine, highlighting the susceptibility of the C-2 position to nucleophilic attack.[1]

  • Amino Group (C-3): The free amino group can potentially coordinate to the palladium center, possibly influencing the catalytic cycle. However, successful couplings on aminopyridines are well-documented.[2]

Experimental Protocols

Below are generalized protocols for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific amine coupling partners.

Protocol 1: General Conditions for Primary and Secondary Aliphatic Amines

This protocol is a good starting point for a wide range of aliphatic amines.

Reaction Scheme:

Materials:

  • This compound

  • Amine (1.2 - 2.0 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a G3/G4 precatalyst, 1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, RuPhos, BrettPhos, 2-10 mol%)

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃, 1.5 - 3.0 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the palladium precatalyst, and the phosphine ligand.

  • The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon).

  • Add the anhydrous solvent, followed by the amine coupling partner.

  • Finally, add the base to the reaction mixture.

  • The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the specified time (4-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and quenched with water or a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Protocol 2: Conditions for Weakly Nucleophilic or Hindered Amines

For less reactive amines, more forcing conditions or specialized catalyst systems may be required.

Modifications from Protocol 1:

  • Catalyst/Ligand: Consider using a more active catalyst system, such as a palladacycle precatalyst (e.g., G3 or G4 precatalysts) with a bulky, electron-rich biarylphosphine ligand (e.g., RuPhos, BrettPhos).

  • Base: A stronger base like lithium bis(trimethylsilyl)amide (LiHMDS) might be necessary to facilitate the deprotonation of the amine.

  • Temperature: Higher reaction temperatures (up to 140 °C) may be required, potentially necessitating the use of a high-boiling point solvent like toluene or xylene.

Data Presentation: Summary of Typical Reaction Conditions

The following tables summarize common conditions used in Buchwald-Hartwig aminations of related heterocyclic chlorides and aminopyridines, which can serve as a guide for optimizing the reaction of this compound.

Table 1: Catalyst and Ligand Combinations

Palladium SourceLigandSubstrate TypeReference
Pd₂(dba)₃Xantphos3-Bromo-4-indolylmaleimide with anilines/aminopyridines[2]
PdCl₂(PPh₃)₂XantphosN-aryl-4-(pyridin-3-yl)pyrimidin-2-amine synthesis[3]
XantPhos Pd G3(None)Aryl halides with amines[4][5]
Pd(OAc)₂R-BINAPChloro-substituted 5-nitropyrimidines with amines[6]

Table 2: Bases and Solvents

BaseSolventTypical Temperature (°C)NotesReference
Cs₂CO₃Toluene100Effective for coupling with anilines and aminopyridines.[2]
NaOtBuTolueneRefluxCommonly used for a wide range of aryl halides.[3]
DBUMeCN/PhMe140Used in flow chemistry applications.[4][5]
K₂CO₃Toluene100A milder base, suitable for substrates with base-sensitive functional groups.[6]

Mandatory Visualizations

Experimental Workflow Diagram

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Amine - Pd Catalyst - Ligand - Base solvent Add Anhydrous Solvent reagents->solvent 1. heating Heat under Inert Atmosphere (80-120°C) solvent->heating 2. monitoring Monitor Progress (TLC/LC-MS) heating->monitoring 3. quench Quench Reaction monitoring->quench 4. extract Aqueous Extraction quench->extract 5. dry Dry and Concentrate extract->dry 6. purify Column Chromatography dry->purify 7. product Pure Product purify->product 8.

Caption: General workflow for the Buchwald-Hartwig amination.

Catalytic Cycle Diagram

Catalytic_Cycle pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)X pd0->oa_complex Oxidative Addition (Ar-X) amine_complex [L-Pd(II)(Ar)(NHR1R2)]+X- oa_complex->amine_complex + HNR1R2 amido_complex L-Pd(II)(Ar)(NR1R2) amine_complex->amido_complex - HX (+ Base) product Ar-NR1R2 amido_complex->product Reductive Elimination catalyst_regen L-Pd(0) product->catalyst_regen Catalyst Regeneration

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Application Notes and Protocols: 5-Chloro-2-fluoropyridin-3-amine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of prominent agrochemicals using 5-Chloro-2-fluoropyridin-3-amine as a key building block. The protocols focus on the synthesis of diamide insecticides, a significant class of modern crop protection agents.

Introduction

This compound is a critical intermediate in the synthesis of a range of agrochemicals, most notably the anthranilic diamide insecticides. These insecticides, including chlorantraniliprole and cyantraniliprole, are highly valued for their potent and selective activity against a variety of insect pests. They act as modulators of insect ryanodine receptors, leading to the uncontrolled release of intracellular calcium stores, which causes muscle contraction, paralysis, and ultimately, the death of the insect.[1][2][3][4][5] Their high selectivity for insect over mammalian ryanodine receptors contributes to their favorable safety profile for non-target organisms.[2][4]

Agrochemicals Synthesized

The primary agrochemicals synthesized from this compound are:

  • Chlorantraniliprole: A broad-spectrum insecticide effective against lepidopteran pests.

  • Cyantraniliprole: An insecticide with a broader spectrum of activity than chlorantraniliprole, controlling a range of chewing and sucking insects.[6]

Synthesis Overview

The general synthetic strategy involves the coupling of a pyrazole carboxylic acid derivative with an aniline derivative. This compound serves as a precursor to the pyrazole portion of the final molecule. A common synthetic route involves the reaction of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid with a substituted aniline.

Quantitative Data Summary

The following table summarizes the reported yields for key steps in the synthesis of chlorantraniliprole, a representative diamide insecticide derived from this compound.

StepReactantsProductReported Yield (%)Reference
Amidation3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, 2-amino-5-chloro-N,3-dimethylbenzamide3-bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide (Chlorantraniliprole)97.0WO 2006/062978 A1
Acylation with NHS ester3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid NHS ester, 2-amino-5-chloro-N,3-dimethylbenzamideChlorantraniliprole55CN104844569A
One-pot synthesis via acyl chloride3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, triphosgene, 2-amino-5-chloro-N,3-dimethylbenzamideChlorantraniliprole90-94CN106008329A
Ring-opening of oxazinone2-(3-bromo-1-(3-chloro-2-pyridinyl)-1H-5-pyrazolyl)-6-chloro-8-methyl-4H-benzo[d][1,3]oxazine-4-one, monomethylamineChlorantraniliproleNot specifiedCN112574190A

Experimental Protocols

Protocol 1: Synthesis of Chlorantraniliprole via Acyl Chloride

This protocol is based on the method described in patent CN106008329A, which reports a high yield.

Step 1: Formation of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carbonyl chloride

  • To a four-neck flask equipped with a mechanical stirrer, thermometer, and condenser, add 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (100g, 0.298 mol), toluene (600 mL), and DMF (0.5g, 0.007 mol).

  • Stir the mixture to ensure homogeneity.

  • While stirring, add triphosgene (100g, 0.334 mol).

  • Heat the reaction mixture to 70-110°C. A significant amount of gas will be generated.

  • Maintain the temperature until the system is completely dissolved, indicating the formation of the acyl chloride solution.

Step 2: Amidation to form Chlorantraniliprole

  • To the toluene solution of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carbonyl chloride from Step 1, add 2-amino-5-chloro-N,3-dimethylbenzamide (63.9g, 0.313 mol).

  • Heat the mixture to reflux and maintain for 5 hours.

  • After the reaction is complete, cool the mixture.

  • The product, chlorantraniliprole, will precipitate.

  • Isolate the product by filtration and wash with an appropriate solvent.

  • Dry the product to obtain the final compound.

Protocol 2: Synthesis of Cyantraniliprole Hapten

This protocol is adapted from a method for synthesizing a cyantraniliprole hapten for immunoassay development, as described in a publication by RSC Advances.

Step 1: Synthesis of 2-amino-5-cyano-3-methyl benzoic acid

  • Dissolve 2-amino-5-iodo-3-methyl benzoic acid (138.5 g, 0.5 mol) and cuprous cyanide (58.2 g, 0.65 mol) in 1 L of DMF in a 2 L flask.

  • Heat the mixture to 145°C in an oil bath and maintain for 6 hours.

  • After the reaction, remove the majority of the solvent by distillation under reduced pressure.

  • Treat the residue with 1 L of water and 50 mL of ethylenediamine.

  • Filter the mixture and acidify the filtrate to pH 5 with 2 M HCl.

  • Stir the mixture overnight to allow for precipitation.

  • Collect the solid product, 2-amino-5-cyano-3-methyl benzoic acid, by filtration and dry. (Reported yield: 89%)

Step 2: Amidation to form Cyantraniliprole Hapten

  • In 7 mL of DMF, add 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (150 mg, 0.5 mmol), 2-amino-5-cyano-3-methyl-N-methylbenzamide (a derivative of the product from Step 1), and an appropriate activating agent (e.g., HATU, 285 mg, 0.75 mmol) and base (e.g., DIPEA, 0.17 mL, 1 mmol).

  • Stir the mixture at room temperature for 12 hours.

  • Pour the reaction mixture into 15 mL of water and acidify to pH 3 with 2 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 5 mL).

  • Combine the organic layers, wash with water (3 x 5 mL), dry with anhydrous sodium sulfate, filter, and concentrate.

  • Recrystallize the residue from ethyl acetate and petroleum ether to afford the cyantraniliprole hapten. (Reported yield: 79%)

Signaling Pathway and Experimental Workflows

Signaling Pathway of Diamide Insecticides

G cluster_cell Insect Muscle Cell SR Sarcoplasmic Reticulum (SR) RyR Ryanodine Receptor (RyR) Myofibrils Myofibrils RyR->Myofibrils Uncontrolled Ca²⁺ release Ca_store Ca²⁺ Store Paralysis Muscle Contraction & Paralysis Myofibrils->Paralysis Leads to Diamide Diamide Insecticide (e.g., Chlorantraniliprole) Diamide->RyR Binds and activates

Caption: Mode of action of diamide insecticides on insect ryanodine receptors.

Experimental Workflow for Chlorantraniliprole Synthesis

G Start Start Materials Reagent1 3-bromo-1-(3-chloro-2-pyridinyl)- 1H-pyrazole-5-carboxylic acid Start->Reagent1 Step1 Acyl Chloride Formation Reagent1->Step1 Reagent2 Triphosgene, Toluene, DMF Reagent2->Step1 Intermediate Acyl Chloride in Toluene Step1->Intermediate Heat (70-110°C) Step2 Amidation Reaction Intermediate->Step2 Reagent3 2-amino-5-chloro- N,3-dimethylbenzamide Reagent3->Step2 Product Chlorantraniliprole (Crude) Step2->Product Reflux (5h) Purification Purification (Filtration, Washing, Drying) Product->Purification FinalProduct Chlorantraniliprole (Pure) Purification->FinalProduct

Caption: Workflow for the synthesis of Chlorantraniliprole via an acyl chloride intermediate.

Logical Relationship of Diamide Insecticide Synthesis

G Precursor This compound Intermediate1 Pyrazole Carboxylic Acid Derivative Precursor->Intermediate1 Multi-step synthesis Coupling Amide Coupling Reaction Intermediate1->Coupling Intermediate2 Substituted Aniline Derivative Intermediate2->Coupling Product Diamide Insecticide Coupling->Product Chlorantraniliprole Chlorantraniliprole Product->Chlorantraniliprole e.g. Cyantraniliprole Cyantraniliprole Product->Cyantraniliprole e.g.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Chloro-2-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the palladium-catalyzed cross-coupling reactions of 5-Chloro-2-fluoropyridin-3-amine, a valuable building block in medicinal chemistry and materials science. The following sections describe procedures for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, enabling the synthesis of a diverse range of substituted 2-fluoropyridin-3-amine derivatives.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1][2] this compound possesses two distinct halogen atoms, offering opportunities for selective functionalization. The chlorine atom at the 5-position is generally more reactive in palladium-catalyzed cross-coupling reactions compared to the fluorine atom at the 2-position. This differential reactivity allows for selective coupling at the C5 position while retaining the C2-fluoro substituent, which can be advantageous for subsequent transformations or for its influence on the physicochemical properties of the final product.

This document outlines optimized protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, providing researchers with a starting point for their synthetic endeavors.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2-fluoropyridin-3-amines

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position.

Quantitative Data Summary

While specific data for the Suzuki coupling of this compound is not extensively available in the literature, the following table provides representative conditions and expected yields based on reactions with structurally similar halopyridines.[3][4]

EntryArylboronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (3)SPhos (6)K₃PO₄Toluene/H₂O (10:1)10016-2475-85
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)-Na₂CO₃Dioxane/H₂O (4:1)901280-90
33-Thienylboronic acidPd₂(dba)₃ (2)XPhos (4)Cs₂CO₃1,4-Dioxane1001870-80
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), the palladium catalyst, and the ligand.

  • Addition of Base and Solvent: Add the base (2.0-3.0 mmol) and the degassed solvent system.

  • Reaction Execution: Stir the reaction mixture at the specified temperature for the indicated time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-fluoropyridin-3-amine.

Suzuki_Workflow

Buchwald-Hartwig Amination: Synthesis of 5-(Arylamino)-2-fluoropyridin-3-amines

The Buchwald-Hartwig amination enables the formation of C-N bonds between an aryl halide and an amine. This reaction is particularly useful for synthesizing N-aryl and N-heteroaryl derivatives of this compound.

Quantitative Data Summary

The following table presents typical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with various amines, based on protocols for similar substrates.[5][6]

EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane1101270-85
2MorpholinePd(OAc)₂ (2)RuPhos (4)NaOtBuToluene100880-95
3Benzylamine[Pd(cinnamyl)Cl]₂ (1.5)Xantphos (7.5)DBUDMF140180-90
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reagent Preparation: In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium catalyst, the ligand, and the base.

  • Addition of Reactants and Solvent: Add this compound (1.0 mmol), the amine (1.2 mmol), and the anhydrous, degassed solvent.

  • Reaction Execution: Seal the vessel and stir the mixture at the indicated temperature for the specified time. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to obtain the desired 5-(arylamino)-2-fluoropyridin-3-amine.

Buchwald_Hartwig_Workflow

Sonogashira Coupling: Synthesis of 5-Alkynyl-2-fluoropyridin-3-amines

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to 5-alkynyl-substituted 2-fluoropyridin-3-amines.

Quantitative Data Summary

The following data is adapted from a study on the Sonogashira coupling of 2-amino-3-bromopyridines, which are structurally analogous to the target substrate.[7][8]

EntryTerminal AlkynePd Catalyst (mol%)Ligand (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100389
21-OctynePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100390
34-PropylphenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100385
Experimental Protocol: General Procedure for Sonogashira Coupling
  • Catalyst Preparation: In a 10 mL round-bottomed flask under a nitrogen atmosphere, add the palladium catalyst, the ligand, and the copper(I) iodide. Add the solvent (e.g., DMF) and stir for 30 minutes.

  • Addition of Reactants: To the catalyst mixture, add this compound (0.5 mmol), the terminal alkyne (0.6 mmol), and the amine base (e.g., Et₃N).

  • Reaction Execution: Stir the reaction mixture at the specified temperature for the indicated duration. Monitor the reaction by TLC.

  • Work-up: After completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired 5-alkynyl-2-fluoropyridin-3-amine.

Sonogashira_Reaction_Scheme

Conclusion

The palladium-catalyzed cross-coupling reactions described herein provide efficient and versatile methods for the functionalization of this compound. These protocols offer access to a wide array of substituted aminopyridine derivatives, which are valuable intermediates in drug discovery and materials science. The provided data and experimental procedures serve as a robust starting point for researchers to explore the chemical space around this important scaffold. Further optimization of reaction conditions may be necessary depending on the specific substrates employed.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 5-Chloro-2-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-fluoropyridin-3-amine is a valuable trifunctional heterocyclic building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an activating fluorine atom at the 2-position, a chlorine atom at the 5-position, and an amino group at the 3-position, allows for selective nucleophilic aromatic substitution (SNAr) reactions. This document provides detailed application notes and experimental protocols for performing SNAr reactions on this substrate with various nucleophiles, facilitating the synthesis of diverse compound libraries for screening and lead optimization.

The pyridine ring is electron-deficient, which facilitates nucleophilic attack, particularly when activated by electron-withdrawing groups. In this compound, the fluorine atom at the C-2 position is the most activated site for nucleophilic displacement due to the strong electron-withdrawing effect of the ring nitrogen and the excellent leaving group ability of fluoride. The chlorine atom at the C-5 position is less reactive towards SNAr. This inherent regioselectivity is a key feature in the synthetic utility of this compound.

Regioselectivity of Nucleophilic Aromatic Substitution

The primary site of nucleophilic attack on this compound is the C-2 position, leading to the displacement of the fluoride ion. This is attributed to the strong activation provided by the adjacent ring nitrogen, which stabilizes the Meisenheimer intermediate formed during the reaction. The chlorine atom at the C-5 position is significantly less activated and typically remains intact under standard SNAr conditions.

G reactant { this compound |  Cl at C5 |  F at C2 (activated) |  NH2 at C3} intermediate Meisenheimer Intermediate (Stabilized by N) reactant:f2->intermediate Nucleophilic Attack nucleophile Nucleophile (Nu-) nucleophile->intermediate product { 2-Substituted-5-chloro-pyridin-3-amine |  Cl at C5 |  Nu at C2 |  NH2 at C3} intermediate->product:f2 Fluoride Elimination leaving_group Fluoride ion (F-) intermediate->leaving_group

Experimental Protocols

The following are generalized protocols for the nucleophilic aromatic substitution on this compound. Researchers should optimize these conditions for specific nucleophiles.

Protocol 1: Reaction with O-Nucleophiles (e.g., Alkoxides, Phenoxides)

This protocol describes a general procedure for the synthesis of 2-alkoxy- or 2-aryloxy-5-chloropyridin-3-amines.

Materials:

  • This compound

  • Alcohol or Phenol (1.1 - 1.5 equivalents)

  • Strong base (e.g., Sodium Hydride (NaH), Potassium tert-butoxide (KOtBu)) (1.2 - 1.5 equivalents)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the alcohol or phenol in the anhydrous solvent under an inert atmosphere, add the base portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the alkoxide or phenoxide.

  • Add a solution of this compound in the anhydrous solvent dropwise to the reaction mixture.

  • Heat the reaction mixture to a temperature between 60-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., Ethyl acetate, Dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G start Start step1 Dissolve Alcohol/Phenol in Anhydrous Solvent start->step1 step2 Add Base (e.g., NaH) at 0°C step1->step2 step3 Stir at RT for 30 min step2->step3 step4 Add this compound Solution step3->step4 step5 Heat to 60-100°C & Monitor step4->step5 step6 Quench Reaction step5->step6 step7 Aqueous Workup & Extraction step6->step7 step8 Purification step7->step8 end End step8->end

Protocol 2: Reaction with N-Nucleophiles (e.g., Amines, Anilines)

This protocol outlines the synthesis of 2-(alkylamino)- or 2-(arylamino)-5-chloropyridin-3-amines.

Materials:

  • This compound

  • Primary or Secondary Amine (1.1 - 2.0 equivalents)

  • Base (e.g., Potassium Carbonate (K2CO3), Triethylamine (Et3N), or Diisopropylethylamine (DIPEA)) (2.0 - 3.0 equivalents)

  • Polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN))

Procedure:

  • In a reaction vessel, dissolve this compound, the amine, and the base in the chosen solvent.

  • Heat the reaction mixture to a temperature between 80-150 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous layer with a suitable organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization. A patent for the synthesis of 2-amino-3-fluoro-5-chloropyridine from 2,3-difluoro-5-chloropyridine and ammonia reports a yield of 85.32% when the reaction is carried out in an autoclave at 120°C for 20 hours.[1]

G start Start step1 Combine Reactants & Base in Solvent start->step1 step2 Heat to 80-150°C step1->step2 step3 Monitor Reaction Progress step2->step3 step4 Cool & Add Water step3->step4 step5 Isolate Product (Filtration or Extraction) step4->step5 step6 Purification step5->step6 end End step6->end

Protocol 3: Reaction with S-Nucleophiles (e.g., Thiols, Thiophenols)

This protocol is for the synthesis of 2-(alkylthio)- or 2-(arylthio)-5-chloropyridin-3-amines.

Materials:

  • This compound

  • Thiol or Thiophenol (1.1 - 1.5 equivalents)

  • Base (e.g., Potassium Carbonate (K2CO3), Sodium Hydroxide (NaOH)) (1.2 - 2.0 equivalents)

  • Polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

  • To a solution of the thiol or thiophenol in the solvent, add the base and stir for 15-30 minutes at room temperature to generate the thiolate.

  • Add this compound to the reaction mixture.

  • Heat the mixture to a temperature between 60-120 °C and monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography.

G start Start step1 Generate Thiolate with Base in Solvent start->step1 step2 Add this compound step1->step2 step3 Heat to 60-120°C & Monitor step2->step3 step4 Aqueous Workup step3->step4 step5 Extraction & Purification step4->step5 end End step5->end

Quantitative Data Summary

The following tables provide representative, albeit estimated, reaction conditions and yields for the SNAr of this compound with various nucleophiles. These values are based on general principles of SNAr on similar heterocyclic systems and should be used as a starting point for optimization.

Table 1: Reaction with O-Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
MethanolNaHTHF654-870-85
EthanolNaHTHF654-870-85
PhenolK2CO3DMF1006-1260-75
4-MethoxyphenolCs2CO3DMF1006-1265-80

Table 2: Reaction with N-Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
Ammonia-H2O (in autoclave)120-14020-2480-90
BenzylamineK2CO3DMSO1208-1675-90
AnilineK2CO3DMF14012-2460-75
MorpholineDIPEAMeCN806-1285-95

Table 3: Reaction with S-Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolK2CO3DMF804-880-95
4-MethylthiophenolNaOHDMSO804-885-95
EthanethiolNaHTHF603-670-85

Applications in Drug Discovery

The derivatives of this compound are key intermediates in the synthesis of various biologically active molecules. The ability to introduce diverse functionalities at the C-2 position through SNAr reactions allows for the rapid generation of compound libraries for screening against various therapeutic targets. Substituted 2-aminopyridines are privileged structures found in numerous approved drugs and clinical candidates, exhibiting a wide range of activities including kinase inhibition, anti-inflammatory, and anti-infective properties. The logical progression from this key intermediate to a potential drug candidate is a common pathway in pharmaceutical research.

G start This compound (Starting Material) snar SNAr Reaction with Diverse Nucleophiles start->snar library Compound Library (Diverse 2-Substituted Analogs) snar->library screening High-Throughput Screening (Biological Assays) library->screening hit Hit Identification screening->hit lo Lead Optimization (SAR Studies) hit->lo candidate Drug Candidate lo->candidate

Safety Information

This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) of the specific compounds being used.

Disclaimer: The provided protocols and data are intended for guidance and should be adapted and optimized by qualified personnel. The yields and reaction times are estimates and will vary depending on the specific substrates and reaction conditions.

References

Application Notes and Protocols for the Derivatization of the Amine Group in 5-Chloro-2-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Chloro-2-fluoropyridin-3-amine is a valuable heterocyclic building block in medicinal chemistry and drug development. The presence of chlorine and fluorine atoms on the pyridine ring allows for further functionalization through various cross-coupling reactions, while the primary amine group at the 3-position serves as a critical handle for derivatization. Modifying this amine group is a common strategy to generate libraries of compounds for structure-activity relationship (SAR) studies, enabling the optimization of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.

This document provides detailed application notes and experimental protocols for three key derivatization strategies for the amine group of this compound: Acylation, Sulfonylation, and Reductive Amination.

Derivatization via Acylation (Amide Formation)

Acylation of the amine group to form an amide bond is one of the most fundamental and widely used transformations. The resulting N-aryl amides are prevalent in a vast number of biologically active molecules. This reaction is typically robust and high-yielding, proceeding by the reaction of the amine with an acylating agent such as an acyl chloride or carboxylic acid (in the presence of a coupling agent).

Application Notes:

  • Versatility: A wide range of commercially available acyl chlorides and carboxylic acids allows for the introduction of diverse functionalities.

  • Reaction Conditions: The reaction is often carried out at room temperature in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge the HCl byproduct.

  • Utility in Drug Discovery: Amide bonds are stable and act as hydrogen bond donors and acceptors, making them crucial for molecular recognition at biological targets.

Quantitative Data for Acylation

The following table summarizes representative data for acylation reactions on pyridin-3-amine systems. Yields are typically high for these transformations.

Starting AmineAcylating AgentBase / SolventConditionsYield (%)Reference Compound
Aryl AmineChloroacetyl chlorideTriethylamine / BenzeneReflux, 2 hrs>90%N-aryl 2-chloroacetamide[1][2]
3-methyl-4-(trifluoromethyl)anilineCyclopropanecarbonyl chlorideNaH / THFNot specified89%Laflunimus
5-Chloro-2-pyridinamineAcetyl chlorideNot specifiedNot specifiedNot specifiedN-(5-chloro-2-pyridinyl)acetamide[3]

Note: Data for the exact target molecule is limited in public literature; these examples on similar substrates demonstrate the general efficiency of the reaction.

Experimental Protocol: Synthesis of N-(5-chloro-2-fluoropyridin-3-yl)acetamide

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Equipment:

  • Round-bottom flask with stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

  • Dissolve the amine in anhydrous dichloromethane (DCM).

  • Add triethylamine (TEA) (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure N-(5-chloro-2-fluoropyridin-3-yl)acetamide.

Derivatization via Sulfonylation (Sulfonamide Formation)

The sulfonamide functional group is a key pharmacophore found in a wide array of drugs, including antibacterial agents, diuretics, and anticancer therapies.[4] The synthesis involves the reaction of the primary amine with a sulfonyl chloride in the presence of a base.

Application Notes:

  • Biological Importance: Sulfonamides are known to be excellent mimics of the transition state of enzymatic reactions and can act as competitive inhibitors.[4][5]

  • Synthetic Accessibility: A vast number of diverse aryl and alkyl sulfonyl chlorides are commercially available, facilitating the rapid synthesis of compound libraries.

  • Reaction Conditions: Pyridine is often used as both the solvent and the base. Alternatively, an inert solvent like DCM can be used with a base such as TEA.

Quantitative Data for Sulfonylation

The following table presents representative data for sulfonamide synthesis from primary amines.

AmineSulfonyl ChlorideBase / SolventConditionsYield (%)Reference
Primary/Secondary AminesAryl sulfonyl chlorideOrganic or inorganic basesRoom TemperatureHighGeneral Method[4]
Anilinep-chlorobenzenesulfonyl chlorideK₂CO₃ / PEGRoom Temperature95%Journal of Synthetic Chemistry[6]
2-fluoropyridin-3-amineDABSO / t-butyl nitriteCuCl₂ / HCl / MeCNRoom Temperature, 15 min80% (sulfonyl chloride)Organic Letters[7]
Various Aminesp-toluenesulfonyl chlorideNa₂CO₃ / THF:H₂ORoom Temperature60-90%Vertex AI Search Result[4]

Experimental Protocol: Synthesis of N-(5-chloro-2-fluoropyridin-3-yl)benzenesulfonamide

Materials:

  • This compound

  • Benzenesulfonyl chloride

  • Pyridine, anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with stir bar

  • Ice bath

  • Rotary evaporator

  • Standard glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzenesulfonyl chloride (1.1 eq) to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture into ice-cold 1 M HCl. A precipitate should form.

  • Filter the solid precipitate and wash it thoroughly with cold water.

  • If a precipitate does not form, extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Derivatization via Reductive Amination

Reductive amination is a powerful method to form secondary or tertiary amines by reacting a primary amine with an aldehyde or ketone.[8] The reaction proceeds through an intermediate imine or enamine, which is then reduced in situ by a selective reducing agent.[9]

Application Notes:

  • Controlled Alkylation: This method avoids the over-alkylation problems often encountered with direct alkylation using alkyl halides.[10]

  • Reducing Agents: Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used because they selectively reduce the protonated imine intermediate in the presence of the starting carbonyl compound.[10]

  • Broad Scope: A vast array of aldehydes and ketones can be used, allowing for the introduction of diverse alkyl and aryl-alkyl substituents.

Quantitative Data for Reductive Amination

The following table presents representative conditions for reductive amination reactions.

AmineCarbonyl CompoundReducing AgentSolventConditionsYieldReference
Primary/Secondary ArylaminesAldehydes/KetonesMe₂PhSiH"Wet" o-DCB100 °CHighB(C6F5)3-Catalyzed[11]
General AmineAldehyde/KetoneNaBH₃CN or NaBH(OAc)₃Methanol or DCERoom Temp, acidic pHGood to ExcellentGeneral Method[10]
AnilineAcetophenoneH₂ / Catalyst100 °C, 48h>95% conversionB(C6F5)3-Catalyzed[11]

Experimental Protocol: Synthesis of N-benzyl-5-chloro-2-fluoropyridin-3-amine

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with stir bar

  • Magnetic stirrer

  • Standard glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and benzaldehyde (1.1 eq).

  • Dissolve the components in 1,2-dichloroethane (DCE).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • In one portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution.

  • Extract the mixture with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to obtain the desired secondary amine.

Visualizations

Derivatization_Pathways cluster_acylation Acylation cluster_sulfonylation Sulfonylation cluster_amination Reductive Amination start This compound acyl_reagent R-COCl / Base start->acyl_reagent sulfonyl_reagent R-SO2Cl / Base start->sulfonyl_reagent carbonyl_reagent R1R2-C=O [H] start->carbonyl_reagent amide Amide Derivative acyl_reagent->amide sulfonamide Sulfonamide Derivative sulfonyl_reagent->sulfonamide sec_amine Secondary/Tertiary Amine Derivative carbonyl_reagent->sec_amine Drug_Development_Logic start Starting Material (this compound) derivatization Derivatization Strategy (Acylation, Sulfonylation, etc.) start->derivatization library Compound Library Synthesis derivatization->library screening Biological Screening (In vitro assays) library->screening sar Structure-Activity Relationship (SAR) screening->sar lead_opt Lead Optimization sar->lead_opt lead_opt->derivatization Iterative Design

References

Application Notes and Protocols for the Scalable Synthesis of 5-Chloro-2-fluoropyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Chloro-2-fluoropyridin-3-amine is a key intermediate in the synthesis of a wide range of functional materials and is particularly valuable as a building block for pharmaceutical compounds and agrochemicals. Its specific substitution pattern makes it an attractive starting material for generating complex molecular architectures. This document provides detailed protocols for a scalable, two-stage synthesis route, based on methodologies reported in peer-reviewed literature and patents. The synthesis starts from readily available 2-aminopyridine and proceeds through the formation of a key intermediate, 2,3-difluoro-5-chloropyridine.

Overall Synthetic Pathway

The scalable synthesis of this compound is proposed via a two-stage process. The first stage involves the multi-step synthesis of the intermediate 2,3-difluoro-5-chloropyridine from 2-aminopyridine. The second stage is the selective ammonification of this intermediate to yield the final product.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Final Product Synthesis A 2-Aminopyridine B 2,3,5-Trichloropyridine A->B  Multi-step Chlorination & Diazotization/Sandmeyer   C 2,3-Difluoro-5-chloropyridine B->C Halex Reaction (Fluorination) D 2,3-Difluoro-5-chloropyridine E This compound D->E Ammonification G start Start: 2-Aminopyridine chlorination Chlorination start->chlorination diazotization Diazotization & Sandmeyer (HCl, NaNO2) chlorination->diazotization chlorination2 Chlorination with SOCl2 diazotization->chlorination2 fluorination Fluorination (Halex Reaction) (CsF/KF, Sulfolane/DMSO) chlorination2->fluorination end_product Product: 2,3-Difluoro-5-chloropyridine fluorination->end_product G reactant 2,3-Difluoro-5-chloropyridine conditions Heat (Pressure Vessel) reactant->conditions reagent Aqueous Ammonia (NH3·H2O) reagent->conditions product This compound conditions->product Selective SNAr

Application of 5-Chloro-2-fluoropyridin-3-amine in API Synthesis: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-fluoropyridin-3-amine is a key starting material in the synthesis of several active pharmaceutical ingredients (APIs), most notably the Janus kinase (JAK) inhibitor Filgotinib and the FMS-like tyrosine kinase 3 (FLT3) inhibitor Quizartinib. Its unique substitution pattern allows for the construction of complex heterocyclic cores central to the biological activity of these targeted therapies. This document provides detailed application notes and experimental protocols for the synthesis of these two important APIs, along with an overview of their mechanisms of action.

Introduction to this compound in API Synthesis

The halogenated pyridine derivative, this compound, serves as a versatile building block in medicinal chemistry. The presence of chloro, fluoro, and amino groups on the pyridine ring offers multiple reaction sites for strategic chemical modifications. The fluorine atom at the 2-position is a good leaving group for nucleophilic aromatic substitution, while the amino group at the 3-position can participate in cyclization and condensation reactions. The chlorine atom at the 5-position provides an additional site for cross-coupling reactions, enabling the introduction of diverse molecular fragments. These characteristics make it an ideal precursor for the synthesis of complex heterocyclic systems found in modern targeted therapies.

Application in the Synthesis of Filgotinib

Filgotinib is an orally bioavailable, selective inhibitor of Janus kinase 1 (JAK1) approved for the treatment of rheumatoid arthritis. The synthesis of Filgotinib utilizes this compound to construct the core[1][2][3]triazolo[1,5-a]pyridine scaffold.

Signaling Pathway of Filgotinib

Filgotinib exerts its therapeutic effect by inhibiting the JAK1 signaling pathway. JAK1 is a key enzyme in the signaling cascade of several pro-inflammatory cytokines. By inhibiting JAK1, Filgotinib blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn prevents their translocation to the nucleus and subsequent transcription of inflammatory genes.

Filgotinib_Pathway cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK1 JAK1 Cytokine_Receptor->JAK1 Activates STAT STAT JAK1->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT pSTAT->pSTAT Dimerization DNA DNA pSTAT->DNA Translocates to Nucleus and binds to DNA Filgotinib Filgotinib Filgotinib->JAK1 Inhibits Gene_Transcription Inflammatory Gene Transcription DNA->Gene_Transcription Initiates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Figure 1: Filgotinib Inhibition of the JAK1-STAT Signaling Pathway
Synthetic Pathway and Experimental Protocols

The synthesis of Filgotinib from this compound involves a multi-step process, including the formation of a triazolopyridine intermediate, followed by a Suzuki coupling and subsequent amidation.

Filgotinib_Synthesis A This compound B [1,2,4]triazolo[1,5-a]pyridine intermediate A->B Cyclization C 5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine B->C Bromination D 5-(4-((1,1-dioxidothiomorpholino)methyl)phenyl)- [1,2,4]triazolo[1,5-a]pyridin-2-amine C->D Suzuki Coupling E Filgotinib D->E Amidation

Figure 2: Synthetic Workflow for Filgotinib

Protocol 1: Synthesis of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine (Intermediate C)

  • Step 1: Cyclization to form[1][2][3]triazolo[1,5-a]pyridine intermediate (B)

    • A mixture of this compound (1.0 eq) and formamide (10.0 eq) is heated at 150-160 °C for 4-6 hours.

    • The reaction mixture is cooled to room temperature and poured into water. The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude triazolopyridine intermediate.

  • Step 2: Bromination to form 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine (C)

    • To a solution of the intermediate from Step 1 in a suitable solvent such as acetic acid, N-bromosuccinimide (NBS) (1.1 eq) is added portion-wise at room temperature.

    • The reaction mixture is stirred for 2-4 hours. The product is isolated by pouring the reaction mixture into water and collecting the precipitate by filtration.

Protocol 2: Suzuki Coupling and Amidation to Synthesize Filgotinib (E)

  • Step 1: Suzuki Coupling to form Intermediate (D)

    • To a degassed mixture of 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine (1.0 eq), 4-((1,1-dioxidothiomorpholino)methyl)phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a suitable solvent system (e.g., dioxane/water), a base such as K₂CO₃ (2.0 eq) is added.

    • The reaction mixture is heated at 80-100 °C for 12-16 hours under an inert atmosphere.

    • After cooling, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Step 2: Amidation to form Filgotinib (E)

    • To a solution of the amine intermediate from Step 1 (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane), an acylating agent such as cyclopropanecarbonyl chloride (1.2 eq) and a base like N-methylmorpholine (1.5 eq) are added at room temperature.

    • The reaction mixture is stirred for 2-4 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield Filgotinib.

StepReagents and ConditionsYield (%)Purity (%)Reference
Filgotinib Synthesis
AmidationIntermediate (D), cyclopropanecarbonyl chloride, N-methylmorpholine, 1,4-dioxane, 50 °C, 4 h91.2>99[1]
Amidation (Alternative 1)Intermediate (D), cyclopropanecarbonyl chloride, diethylamine, chloroform, 70 °C, 6 h90.9>99
Amidation (Alternative 2)Intermediate (D), cyclopropanecarbonyl chloride, pyridine, methyl tertiary butyl ether, 60 °C, 3 h90.7>99
Amidation (Alternative 3)Intermediate (D), cyclopropanecarbonyl chloride, tri-n-butylamine, tetrahydrofuran (THF), 80 °C, 2 h91.0>99

Application in the Synthesis of Quizartinib

Quizartinib is a potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor used in the treatment of acute myeloid leukemia (AML) with FLT3-ITD mutations. This compound can be a precursor for the synthesis of the imidazo[1,2-a]pyridine core of Quizartinib analogues.

Signaling Pathway of Quizartinib

Quizartinib functions by inhibiting the constitutively active FLT3 receptor tyrosine kinase, which is a driver of proliferation and survival in certain AML cells. By blocking the ATP binding site of FLT3, Quizartinib prevents its autophosphorylation and the subsequent activation of downstream signaling pathways such as the RAS/MAPK and PI3K/Akt pathways, ultimately leading to apoptosis of the cancer cells.

Quizartinib_Pathway cluster_cell AML Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_ITD FLT3-ITD Receptor RAS RAS FLT3_ITD->RAS Activates PI3K PI3K FLT3_ITD->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Quizartinib Quizartinib Quizartinib->FLT3_ITD Inhibits

Figure 3: Quizartinib Inhibition of the FLT3 Signaling Pathway
Synthetic Pathway and Experimental Protocols

While multiple routes to Quizartinib exist, a plausible synthesis leveraging a this compound derived intermediate would involve the construction of a substituted imidazo[1,2-a]pyridine, followed by coupling and urea formation.

Quizartinib_Synthesis A This compound B 2-chloro-7-methoxyimidazo[1,2-a]pyridine A->B Cyclization C 2-(4-aminophenyl)-7-methoxyimidazo[1,2-a]pyridine B->C Suzuki Coupling D Quizartinib Analogue C->D Urea Formation

Figure 4: Synthetic Workflow for a Quizartinib Analogue

Protocol 3: Synthesis of 2-(4-aminophenyl)-7-methoxyimidazo[1,2-a]pyridine (Intermediate C)

  • Step 1: Synthesis of 2-chloro-7-methoxyimidazo[1,2-a]pyridine (B)

    • This compound is first converted to the corresponding 2-amino-5-chloropyridine derivative.

    • This intermediate is then reacted with a suitable chloro- or bromo-acetyl derivative in a condensation/cyclization reaction to form the imidazo[1,2-a]pyridine ring system. The methoxy group can be introduced at a later stage via nucleophilic substitution of a suitable leaving group at the 7-position.

  • Step 2: Suzuki Coupling to form 2-(4-aminophenyl)-7-methoxyimidazo[1,2-a]pyridine (C)

    • A mixture of 2-chloro-7-methoxyimidazo[1,2-a]pyridine (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.2 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 eq), and a base (e.g., K₂CO₃) (2.0 eq) in a solvent mixture like dioxane/water is heated at 80-100 °C for 12-18 hours under an inert atmosphere.

    • Work-up involves extraction with an organic solvent, followed by purification via column chromatography.

Protocol 4: Urea Formation to Synthesize a Quizartinib Analogue (D)

  • To a solution of 2-(4-aminophenyl)-7-methoxyimidazo[1,2-a]pyridine (1.0 eq) in a suitable aprotic solvent (e.g., THF or dichloromethane), 5-(tert-butyl)isoxazol-3-yl isocyanate (1.1 eq) is added at room temperature.

  • The reaction is stirred for 4-8 hours. The product is typically isolated by filtration if it precipitates, or by solvent evaporation followed by purification.

StepReagents and ConditionsYield (%)Purity (%)Reference
Quizartinib Synthesis
Imidazo[2,1-b]benzothiazole formation2-Amino-6-hydroxybenzothiazole, 2-bromo-1-(4-nitrophenyl)ethan-1-one, ethanol, reflux80-90>98[2]
Nitro reduction7-(2-morpholinoethoxy)-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole, SnCl₂·2H₂O, ethanol, reflux67>99[2]
Urea formation4-(7-(2-morpholinoethoxy)imidazo[2,1-b]benzothiazol-2-yl)aniline, phenyl (5-(tert-butyl)isoxazol-3-yl)carbamate, solvent (e.g., DMF), base (e.g., DIPEA), heat55 (overall)99.17[2]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of complex, biologically active molecules. Its application in the synthesis of Filgotinib and Quizartinib highlights its importance in the development of targeted therapies for inflammatory diseases and cancer. The protocols outlined in this document provide a framework for the laboratory-scale synthesis of these important APIs, demonstrating the strategic utility of this halogenated pyridine building block. Further process development and optimization are necessary for large-scale industrial production.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Yield for 5-Chloro-2-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 5-Chloro-2-fluoropyridin-3-amine.

Troubleshooting Guide

Low or no product yield is a common issue in the synthesis of halogenated pyridinamines. This guide addresses potential causes and provides systematic troubleshooting steps.

Problem: Low or No Yield of this compound

Potential Cause 1: Inactive Starting Material or Reagents

  • Troubleshooting Steps:

    • Verify the purity and integrity of the starting material (e.g., 2,5-dichloro-3-fluoropyridine or a related dihalo-pyridine) using techniques like NMR or GC-MS.

    • Ensure the aminating agent (e.g., ammonia, a protected amine) is of high quality and appropriate concentration.

    • If using a catalyst (e.g., in a Buchwald-Hartwig amination), confirm its activity and handle it under appropriate inert conditions.

Potential Cause 2: Suboptimal Reaction Conditions

  • Troubleshooting Steps:

    • Temperature: The reaction temperature is critical. Too low a temperature may lead to a sluggish or incomplete reaction, while too high a temperature can cause decomposition of the starting material or product and promote side reactions. It is recommended to screen a range of temperatures.

    • Solvent: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like DMSO, DMF, or NMP are often effective for nucleophilic aromatic substitution (SNAr) reactions.

    • Concentration: The concentration of reactants can influence the reaction kinetics. Very dilute conditions may slow down the reaction, while highly concentrated mixtures can sometimes lead to solubility issues or increased side product formation.

    • Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Insufficient time will result in incomplete conversion, while prolonged reaction times can lead to product degradation.

Potential Cause 3: Side Reactions

  • Troubleshooting Steps:

    • Over-amination: In the presence of a large excess of the aminating agent, diarylation or other side reactions can occur. Stoichiometry should be carefully controlled.

    • Hydrolysis of Halogens: The presence of water can lead to the hydrolysis of the chloro or fluoro substituents, resulting in undesired hydroxy-pyridines. Ensure all reagents and solvents are anhydrous.

    • Regioselectivity Issues: In precursors with multiple halogen substituents, the amination may not be completely regioselective, leading to a mixture of isomers that can be difficult to separate and will lower the yield of the desired product. The choice of solvent and temperature can sometimes influence regioselectivity.

Potential Cause 4: Inefficient Product Isolation and Purification

  • Troubleshooting Steps:

    • Extraction: Ensure the pH of the aqueous phase is optimized during workup to ensure the amine product is in its neutral form for efficient extraction into an organic solvent.

    • Purification: Aminopyridines can be challenging to purify by column chromatography due to their basicity, which can cause tailing on silica gel. Consider using a modified mobile phase (e.g., with a small amount of triethylamine or ammonia) or alternative purification techniques like crystallization.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Low or No Product Yield check_reagents Verify Starting Material and Reagent Quality start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Replace/Purify Reagents reagents_ok->replace_reagents No optimize_conditions Optimize Reaction Conditions (Temp, Solvent, Time) reagents_ok->optimize_conditions Yes replace_reagents->start conditions_ok Yield Improved? optimize_conditions->conditions_ok analyze_side_products Analyze for Side Products (LC-MS, NMR) conditions_ok->analyze_side_products No final_product Improved Yield conditions_ok->final_product Yes side_products_present Side Products Identified? analyze_side_products->side_products_present modify_conditions Modify Conditions to Minimize Side Reactions side_products_present->modify_conditions Yes optimize_workup Optimize Workup and Purification Protocol side_products_present->optimize_workup No modify_conditions->optimize_conditions optimize_workup->final_product

Caption: A logical workflow for troubleshooting low yield in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A1: A plausible starting material is a dihalogenated pyridine such as 2,5-dichloro-3-fluoropyridine. The synthesis would then involve a regioselective nucleophilic aromatic substitution (SNAr) at the 2-position with an amino group.

Q2: Which reaction conditions are critical for optimizing the yield?

A2: The most critical parameters to optimize are temperature, reaction time, and the choice of solvent. A systematic Design of Experiments (DoE) approach can be beneficial to efficiently screen these variables and their interactions.

Q3: How can I minimize the formation of isomeric impurities?

A3: The regioselectivity of the amination is key. The fluorine atom at the 2-position is generally more activating towards nucleophilic attack than the chlorine at the 5-position. However, the reaction conditions can influence this. Lower temperatures and careful choice of the aminating agent and solvent can help improve selectivity. Analysis of the crude reaction mixture by 19F NMR can be a powerful tool to assess the formation of different isomers.

Q4: What are the best practices for purifying this compound?

A4: Due to the basic nature of the amino group, standard silica gel chromatography can be problematic. Consider the following:

  • Treated Silica: Use silica gel treated with triethylamine.

  • Alternative Stationary Phases: Alumina (basic or neutral) can be a good alternative to silica gel.

  • Crystallization: If the product is a solid, crystallization is often the most effective method for obtaining high purity material.

  • Acid-Base Extraction: An acid-base workup can help remove non-basic impurities before final purification.

Q5: Are there any specific safety precautions I should take?

A5: Halogenated pyridines and their derivatives should be handled with care as they can be toxic and irritant. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for the specific reagents you are using.

Experimental Protocol and Data

The following is an example experimental protocol adapted from the synthesis of a structurally related compound, 2-amino-3-fluoro-5-chloropyridine, which can serve as a starting point for the optimization of this compound synthesis.

Reaction Scheme:

ReactionScheme reactant 2,5-Dichloro-3-fluoropyridine product This compound reactant->product SNAr reagent + NH3 (aq) conditions Solvent, Temp, Time

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol (Example)

  • Reaction Setup: To a sealed pressure vessel, add 2,5-dichloro-3-fluoropyridine (1.0 eq), the chosen solvent (e.g., 1,4-dioxane or DMSO), and a magnetic stir bar.

  • Reagent Addition: Add aqueous ammonia (e.g., 28%, 5-10 eq).

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature with vigorous stirring for the specified time.

  • Workup: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.

Table 1: Example Reaction Condition Optimization Data (Hypothetical)

EntrySolventTemperature (°C)Time (h)Yield (%)
11,4-Dioxane1001245
21,4-Dioxane1201265
31,4-Dioxane1401258 (decomposition observed)
4DMSO1001255
5DMSO120872
6NMP120875

This technical support guide provides a foundation for troubleshooting and optimizing the synthesis of this compound. Researchers are encouraged to adapt these guidelines to their specific experimental setup and to perform systematic optimization studies to achieve the best possible yield and purity.

Technical Support Center: 5-Chloro-2-fluoropyridin-3-amine Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-Chloro-2-fluoropyridin-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound?

A1: Based on its synthesis from 2,3-difluoro-5-chloropyridine and ammonia, the most probable impurities include:

  • Unreacted starting material: 2,3-difluoro-5-chloropyridine.

  • Isomeric byproducts: Formation of other aminopyridine isomers is possible, though generally in small amounts.

  • Over-amination products: Diamino- or other polysubstituted pyridines can form under harsh reaction conditions.

  • Hydrolysis products: If water is not carefully controlled, pyridin-ol derivatives may be generated.

Q2: Which purification techniques are most effective for this compound?

A2: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice depends on the impurity profile and the desired final purity.

Q3: My purified this compound is a brownish or yellowish solid. How can I improve the color?

A3: A discolored product often indicates the presence of minor, highly colored impurities. These can often be removed by recrystallization with the aid of activated carbon. It is crucial to use a minimal amount of activated carbon and to perform a hot filtration to remove it before allowing the solution to cool and crystallize.

Q4: Can I use reverse-phase chromatography for purification?

A4: While standard normal-phase chromatography is more common for this type of compound, reverse-phase chromatography can be a viable alternative, especially for removing non-polar impurities. A common mobile phase would be a gradient of acetonitrile in water with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape.

Troubleshooting Guides

Problem 1: Low yield after recrystallization.
Possible Cause Suggested Solution
The compound is too soluble in the chosen solvent.Select a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Good starting points for halogenated aminopyridines are ethanol/water, hexane/ethyl acetate, or toluene.
Too much solvent was used for dissolution.Use the minimum amount of hot solvent required to fully dissolve the crude product.
The cooling process was too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator to maximize crystal formation.
Product was lost during filtration.Ensure the use of a properly sized filter paper and pre-wet it with the cold recrystallization solvent before filtration. Wash the collected crystals with a minimal amount of cold solvent.
Problem 2: Poor separation during column chromatography.
Possible Cause Suggested Solution
Inappropriate solvent system (mobile phase).Optimize the eluent system using thin-layer chromatography (TLC) first. The target compound should have an Rf value of approximately 0.2-0.4 for good separation. A gradient elution from a non-polar to a more polar solvent system (e.g., starting with pure hexane and gradually adding ethyl acetate) often yields the best results.
Co-elution of impurities.If impurities have similar polarity, consider using a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system. For basic compounds like aminopyridines, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and separation by deactivating the acidic sites on the silica gel.
Column overloading.Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight.
Cracks or channels in the column packing.Ensure the silica gel is packed uniformly without any air bubbles. Applying gentle pressure can help create a more homogenous column bed.

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline and may require optimization for your specific batch of this compound.

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvent systems (e.g., ethanol/water, hexane/ethyl acetate, toluene). A suitable system is one where the compound is sparingly soluble at room temperature but dissolves completely upon heating.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the solvent portion-wise until dissolution is achieved to avoid using an excess.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath may improve the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Table 1: Representative Recrystallization Data

Solvent SystemPurity of Crude (%)Purity of Product (%)Recovery Yield (%)
Ethanol/Water (9:1)9098.585
Hexane/Ethyl Acetate (3:1)9299.080
Toluene8897.575

Note: These are representative values and actual results may vary.

Column Chromatography Protocol
  • TLC Analysis: Determine an appropriate eluent system by running TLC plates. A mixture of hexane and ethyl acetate is a good starting point. The desired compound should have an Rf of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pour it into the column. Allow the silica to settle, and then add a layer of sand on top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry, loaded silica onto the top of the column. Add another layer of sand.

  • Elution: Carefully add the eluent to the column and begin collecting fractions. A gradient elution, starting with a low polarity eluent (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity, is often effective.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Table 2: Representative Column Chromatography Data

Stationary PhaseMobile Phase (Gradient)Rf of ProductPurity of Product (%)
Silica GelHexane to 30% Ethyl Acetate in Hexane0.35 (in 20% EtOAc/Hexane)>99.5
Alumina (neutral)Dichloromethane to 5% Methanol in Dichloromethane0.40 (in 2% MeOH/DCM)>99.0

Note: These are representative values and actual results may vary.

Visualizations

Purification_Workflow General Purification Workflow for this compound crude_product Crude Product (this compound) assess_purity Assess Purity (TLC, NMR, etc.) crude_product->assess_purity high_purity High Purity? (>95%) assess_purity->high_purity recrystallization Recrystallization high_purity->recrystallization No final_product Pure Product high_purity->final_product Yes further_purification Further Purification Needed? recrystallization->further_purification column_chromatography Column Chromatography column_chromatography->final_product further_purification->column_chromatography Yes further_purification->final_product No

Caption: General purification workflow for this compound.

Troubleshooting_Column_Chromatography Troubleshooting Poor Separation in Column Chromatography start Poor Separation Observed check_rf Check TLC Rf Is it 0.2-0.4? start->check_rf adjust_solvent Adjust Solvent System check_rf->adjust_solvent No check_loading Check Sample Load Is it too high? check_rf->check_loading Yes adjust_solvent->check_rf reduce_load Reduce Sample Load check_loading->reduce_load Yes check_amine_tailing Are Amine Peaks Tailing? check_loading->check_amine_tailing No success Improved Separation reduce_load->success add_triethylamine Add 0.1-1% Triethylamine to Eluent check_amine_tailing->add_triethylamine Yes consider_alt_stationary_phase Consider Alternative Stationary Phase (e.g., Alumina) check_amine_tailing->consider_alt_stationary_phase No add_triethylamine->success consider_alt_stationary_phase->success

Caption: Troubleshooting logic for poor column chromatography separation.

Technical Support Center: Synthesis of 5-Chloro-2-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common side reactions encountered during the synthesis of 5-Chloro-2-fluoropyridin-3-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) of a suitable precursor, typically 5-chloro-2,3-difluoropyridine, with an aminating agent such as ammonia. This reaction is usually carried out under elevated temperature and pressure, often in an autoclave.

Q2: What are the primary side reactions to be aware of during this synthesis?

A2: The main side reactions include the formation of isomeric impurities, hydrolysis of the starting material or product, and incomplete reaction. The most significant of these is the formation of the undesired regioisomer, 3-amino-5-chloro-2-fluoropyridine.

Q3: How can I minimize the formation of the isomeric byproduct?

A3: Controlling the reaction temperature and pressure is crucial. Lowering the temperature may favor the formation of the desired isomer, though this can also decrease the overall reaction rate. Screening different solvents and ammonia concentrations can also influence the regioselectivity of the amination.

Q4: What are the recommended purification methods to remove isomeric impurities?

A4: Purification can be challenging due to the similar physical properties of the isomers. Fractional distillation under reduced pressure can be effective.[1] Column chromatography on silica gel is another common method for separating the desired product from its isomer and other impurities. Careful selection of the eluent system is critical for achieving good separation.

Q5: How can I prevent hydrolysis of my starting material and product?

A5: The use of anhydrous ammonia and solvents is highly recommended to minimize hydrolysis. If using aqueous ammonia, limiting the reaction time and temperature can help reduce the formation of hydroxy-pyridines.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product
Possible Cause Suggested Solution
Incomplete Reaction - Increase the reaction temperature and/or pressure within safe limits of the equipment. - Extend the reaction time. Monitor the reaction progress by GC or LC-MS to determine the optimal reaction duration. - Increase the molar excess of the aminating agent (e.g., ammonia).
Sub-optimal Reaction Conditions - Screen different solvents. While polar aprotic solvents are common, the choice of solvent can significantly impact yield. - Ensure the starting 5-chloro-2,3-difluoropyridine is of high purity, as impurities can interfere with the reaction.
Product Loss During Work-up - Optimize the extraction procedure. Ensure the pH of the aqueous layer is adjusted appropriately to minimize the solubility of the amine product. - Use a suitable solvent for extraction in which the product has high solubility and impurities have lower solubility.
Problem 2: Presence of Significant Isomeric Impurity (3-amino-5-chloro-2-fluoropyridine)
Possible Cause Suggested Solution
High Reaction Temperature - Lower the reaction temperature. While this may slow down the reaction, it can improve the regioselectivity in favor of the desired 3-amino isomer. Perform small-scale experiments to find the optimal temperature that balances reaction rate and selectivity.
Solvent Effects - The polarity and nature of the solvent can influence the position of nucleophilic attack. Experiment with different solvents (e.g., toluene, xylene, dioxane, or NMP) to see if regioselectivity can be improved.
Inefficient Purification - For purification, fractional distillation under high vacuum is often effective for separating isomers with different boiling points.[1] - Develop a robust column chromatography method. Screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol gradients) to achieve baseline separation of the isomers. Thin Layer Chromatography (TLC) can be used for rapid screening of solvent systems.
Problem 3: Formation of Hydrolysis Byproducts (e.g., 5-chloro-2-fluoro-3-hydroxypyridine)
Possible Cause Suggested Solution
Presence of Water in Reagents or Solvents - Use anhydrous ammonia and ensure all solvents are thoroughly dried before use. - If using aqueous ammonia is unavoidable, use a higher concentration of ammonia and minimize the reaction time to reduce the exposure of the reactants to water at high temperatures.
High Reaction Temperature with Aqueous Ammonia - Lowering the reaction temperature can significantly reduce the rate of hydrolysis.

Experimental Protocols

Synthesis of 5-Chloro-2,3-difluoropyridine (Precursor)

A common route to the starting material, 5-chloro-2,3-difluoropyridine, involves the halogen exchange (halex) reaction of 2,3,5-trichloropyridine.[2]

Materials:

  • 2,3,5-Trichloropyridine

  • Potassium Fluoride (spray-dried)

  • Cesium Fluoride (optional, as a catalyst)

  • Sulfolane (anhydrous)

  • Phase-transfer catalyst (e.g., tetraphenylphosphonium bromide)

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, thermometer, and distillation head, charge anhydrous sulfolane and the phase-transfer catalyst.

  • Add spray-dried potassium fluoride (and cesium fluoride, if used) to the vessel.

  • Heat the mixture to the desired reaction temperature (typically 180-220°C) under an inert atmosphere (e.g., nitrogen).

  • Slowly add 2,3,5-trichloropyridine to the hot mixture.

  • Continuously remove the 5-chloro-2,3-difluoropyridine product by distillation as it is formed.

  • The collected distillate can be further purified by fractional distillation.

Parameter Value Reference
Starting Material2,3,5-Trichloropyridine[2]
Fluorinating AgentKF (CsF optional)[2]
SolventSulfolane[2]
Temperature180-220 °C[2]
Yield~90%[2]
Synthesis of 2-Amino-5-chloro-3-fluoropyridine (Analogous to target molecule)

The following protocol for a closely related compound provides a strong starting point for the synthesis of this compound.[3][4]

Materials:

  • 5-Chloro-2,3-difluoropyridine

  • Liquid or Aqueous Ammonia

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Petroleum Ether

Procedure:

  • Charge 5-chloro-2,3-difluoropyridine and a molar excess of ammonia into a high-pressure autoclave.

  • Seal the autoclave and heat the reaction mixture to 120-140°C for 24-28 hours.

  • After the reaction is complete, cool the autoclave to room temperature. A solid precipitate may form.

  • Vent the excess ammonia safely.

  • Filter the reaction mixture and wash the collected solid with water.

  • Extract the aqueous filtrate with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Triturate the resulting residue with petroleum ether to precipitate the product.

  • Filter and dry the solid to obtain the final product.

Parameter Value Reference
Starting Material5-Chloro-2,3-difluoropyridine[3][4]
ReagentAmmonia[3][4]
Temperature120-140 °C
Time24-28 h
Yield~85%[3][4]

Visualizations

Synthesis_Pathway 2,3,5-Trichloropyridine 2,3,5-Trichloropyridine 5-Chloro-2,3-difluoropyridine 5-Chloro-2,3-difluoropyridine 2,3,5-Trichloropyridine->5-Chloro-2,3-difluoropyridine Halex Reaction (KF, Sulfolane) This compound This compound 5-Chloro-2,3-difluoropyridine->this compound Amination (Ammonia) 3-amino-5-chloro-2-fluoropyridine 3-amino-5-chloro-2-fluoropyridine 5-Chloro-2,3-difluoropyridine->3-amino-5-chloro-2-fluoropyridine Side Reaction (Isomer Formation) Hydrolysis Products Hydrolysis Products 5-Chloro-2,3-difluoropyridine->Hydrolysis Products Side Reaction (Hydrolysis)

Caption: Main synthetic pathway and major side reactions.

Troubleshooting_Flowchart cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting Start Start Reaction_Monitoring Monitor Reaction by GC/LC-MS Start->Reaction_Monitoring Workup_Purification Work-up and Purification Reaction_Monitoring->Workup_Purification Low_Yield Low Yield? Reaction_Monitoring->Low_Yield Final_Product Desired Product Workup_Purification->Final_Product Isomeric_Impurity Isomeric Impurity? Workup_Purification->Isomeric_Impurity Hydrolysis_Byproduct Hydrolysis? Workup_Purification->Hydrolysis_Byproduct Optimize_Conditions Increase Temp/Time/ Reagent Concentration Low_Yield->Optimize_Conditions Yes Adjust_Temp_Solvent Lower Temperature/ Change Solvent Isomeric_Impurity->Adjust_Temp_Solvent Yes Use_Anhydrous_Reagents Use Anhydrous Reagents/Solvents Hydrolysis_Byproduct->Use_Anhydrous_Reagents Yes Optimize_Conditions->Reaction_Monitoring Adjust_Temp_Solvent->Start Use_Anhydrous_Reagents->Start

Caption: Troubleshooting workflow for the synthesis.

References

Troubleshooting low reactivity in 5-Chloro-2-fluoropyridin-3-amine couplings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals experiencing low reactivity in coupling reactions with 5-Chloro-2-fluoropyridin-3-amine.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low reactivity or no reaction in my palladium-catalyzed cross-coupling reaction with this compound?

Low reactivity in palladium-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig) with this compound can stem from several factors:

  • Inert C-Cl Bond: The Carbon-Chlorine bond is significantly less reactive towards oxidative addition to a Palladium(0) center compared to C-Br or C-I bonds. This is a common challenge with aryl chlorides.

  • Deactivating Effect of the Amino Group: The amino group at the 3-position is an electron-donating group, which can increase the electron density of the pyridine ring. This can make the C-Cl bond less electrophilic and thus less susceptible to oxidative addition, which is often the rate-limiting step in the catalytic cycle.

  • Catalyst Inhibition: The amino group on the pyridine ring can coordinate to the palladium center, potentially inhibiting catalyst activity.

  • Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the oxidative addition and reductive elimination steps. An unsuitable ligand may not be effective for activating the C-Cl bond of this specific substrate.

  • Suboptimal Base: The choice and strength of the base are critical for the efficiency of the coupling reaction, particularly in the transmetalation step of Suzuki coupling and the deprotonation of the amine in Buchwald-Hartwig amination.

  • Low Reaction Temperature: Due to the lower reactivity of the C-Cl bond, higher temperatures are often required to drive the reaction to completion.

Q2: Which halogen is expected to react in a palladium-catalyzed cross-coupling reaction, the chlorine or the fluorine?

In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend: I > Br > Cl >> F. The Carbon-Fluorine bond is exceptionally strong and typically unreactive towards oxidative addition under standard palladium-catalyzed conditions.[1][2] Therefore, the C-Cl bond at the 5-position is the expected site of reaction . The C-F bond at the 2-position is unlikely to participate in the coupling.

Q3: My Suzuki coupling with this compound is giving low yields. What are the key parameters to optimize?

For low-yielding Suzuki couplings with this substrate, consider the following optimization strategies:

  • Catalyst and Ligand System:

    • Use a high-activity catalyst system. Palladium precatalysts combined with bulky, electron-rich phosphine ligands are often effective for aryl chlorides.

    • Screen different ligands. For electron-rich aryl chlorides, ligands like Buchwald's biarylphosphines (e.g., XPhos, SPhos) or bulky alkylphosphines (e.g., P(tBu)3) can be effective.

  • Base:

    • The choice of base is critical. While strong bases like NaOtBu or KOtBu can be effective, they may also promote side reactions.

    • Consider using potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3), which are often effective in Suzuki couplings of heteroaryl chlorides.

  • Solvent:

    • Aprotic polar solvents like 1,4-dioxane, DMF, or toluene are commonly used. A mixture of an organic solvent and water can sometimes improve the solubility of the base and accelerate the reaction.

  • Temperature:

    • Reactions involving aryl chlorides typically require higher temperatures (80-120 °C) to proceed at a reasonable rate. Microwave heating can also be beneficial in reducing reaction times.

  • Boronic Acid/Ester Stability:

    • Ensure the purity and stability of your boronic acid or boronic ester coupling partner. Protodeboronation (cleavage of the C-B bond) can be a significant side reaction, especially with heteroaryl boronic acids.

Q4: I am attempting a Buchwald-Hartwig amination with this compound and a primary/secondary amine, but the reaction is not proceeding. What should I try?

Buchwald-Hartwig amination of this substrate can be challenging. Here are some troubleshooting steps:

  • Catalyst and Ligand:

    • Employ a catalyst system known to be effective for aryl chlorides. This often involves bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos) that promote the challenging oxidative addition and reductive elimination steps.[3]

  • Base:

    • A strong, non-nucleophilic base is typically required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or sodium tert-butoxide (NaOtBu) are commonly used.[3] Be aware that strong bases can sometimes lead to substrate decomposition.

  • Solvent:

    • Toluene, 1,4-dioxane, or THF are common solvents for Buchwald-Hartwig reactions.

  • Temperature:

    • Elevated temperatures (typically 80-110 °C) are usually necessary.

  • Protecting the Substrate's Amino Group:

    • The free amino group on the pyridine ring might interfere with the catalysis. While many modern catalysts can tolerate free amines, if reactivity is low, consider protecting the amino group (e.g., as a Boc or acetyl derivative) and deprotecting after the coupling reaction.

Q5: Is a nucleophilic aromatic substitution (SNAr) reaction possible with this compound?

Yes, a nucleophilic aromatic substitution (SNAr) reaction is a potential pathway, particularly at the 2-position. The fluorine atom is a good leaving group in SNAr, and its position is activated by the electron-withdrawing nitrogen atom in the pyridine ring. Strong nucleophiles, especially under high temperatures and in the absence of a palladium catalyst, could potentially displace the fluoride.[4] When running palladium-catalyzed couplings, it is important to be aware of this potential side reaction. If you observe products resulting from fluoride displacement, it may be necessary to adjust your reaction conditions (e.g., lower temperature, different base) to favor the desired cross-coupling pathway.

Troubleshooting Guides

Low Yield in Suzuki Coupling
Potential Cause Troubleshooting Steps
Poor Catalyst Activity • Switch to a more active palladium precatalyst (e.g., Pd2(dba)3, Pd(OAc)2).• Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos, P(tBu)3).
Ineffective Base • Try a stronger base like K3PO4 or Cs2CO3.• Ensure the base is finely powdered and anhydrous.
Protodeboronation of Boronic Acid • Use a boronic ester (e.g., pinacol ester) which can be more stable.• Add the boronic acid in portions throughout the reaction.• Increase the catalyst loading to accelerate the desired coupling over the side reaction.
Low Reaction Temperature • Increase the temperature to 100-120 °C.• Consider using a higher-boiling solvent like toluene or DMF.• Use microwave irradiation to achieve higher temperatures and shorter reaction times.
Solvent Issues • Ensure the solvent is anhydrous and deoxygenated.• Try a solvent mixture (e.g., dioxane/water) to improve solubility of reagents.
Low Yield in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Steps
Low Catalyst Activity • Use a palladium precatalyst with a bulky biarylphosphine ligand (e.g., BrettPhos for primary amines, RuPhos for secondary amines).[3]• Increase catalyst loading.
Incorrect Base • Use a strong, non-nucleophilic base like LiHMDS or NaOtBu.[3]• Ensure the base is fresh and active.
Catalyst Inhibition • Consider protecting the 3-amino group of the substrate (e.g., with a Boc group).
Low Reaction Temperature • Increase the reaction temperature to 90-110 °C.
Amine Volatility • For volatile amine coupling partners, perform the reaction in a sealed tube.

Experimental Protocols

The following are general, illustrative protocols. Optimal conditions will vary depending on the specific coupling partners and should be determined through screening.

General Protocol for a Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K3PO4, 2.0-3.0 equiv.).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium precatalyst (e.g., Pd2(dba)3, 1-5 mol%) and the ligand (e.g., XPhos, 2-10 mol%).

  • Add the anhydrous, deoxygenated solvent (e.g., 1,4-dioxane or toluene).

  • Heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for a Buchwald-Hartwig Amination
  • To an oven-dried reaction vessel, add the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-4 mol%) and the ligand (if not using a precatalyst).

  • Add the base (e.g., NaOtBu or LiHMDS, 1.5-2.5 equiv.).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add a solution of this compound (1.0 equiv.) in the anhydrous, deoxygenated solvent (e.g., toluene).

  • Add the amine coupling partner (1.1-1.5 equiv.).

  • Heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100 °C) for the specified time (e.g., 4-18 hours).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Reactivity in Couplings Start Low Reactivity Observed with this compound Check_Catalyst Evaluate Catalyst System Start->Check_Catalyst Check_Base Evaluate Base Start->Check_Base Check_Conditions Evaluate Reaction Conditions Start->Check_Conditions Check_Substrates Check Substrate Quality Start->Check_Substrates Ligand Screen Bulky, Electron-Rich Phosphine Ligands (e.g., XPhos, BrettPhos) Check_Catalyst->Ligand Pd_Source Use Active Pd Precatalyst (e.g., Pd2(dba)3, Buchwald Precatalysts) Check_Catalyst->Pd_Source Catalyst_Loading Increase Catalyst Loading (e.g., 2-5 mol%) Check_Catalyst->Catalyst_Loading Base_Strength Screen Different Bases (e.g., K3PO4, Cs2CO3 for Suzuki; NaOtBu, LiHMDS for B-H) Check_Base->Base_Strength Base_Quality Use Fresh, Anhydrous, Finely Powdered Base Check_Base->Base_Quality Temperature Increase Temperature (e.g., 100-120°C) Consider Microwave Heating Check_Conditions->Temperature Solvent Ensure Anhydrous/Deoxygenated Solvent (e.g., Dioxane, Toluene) Check_Conditions->Solvent Concentration Adjust Concentration Check_Conditions->Concentration Purity Verify Purity of Starting Materials Check_Substrates->Purity Boronic_Acid_Stability Consider Protodeboronation (Suzuki) Use Boronic Ester if Needed Check_Substrates->Boronic_Acid_Stability

Caption: Troubleshooting workflow for low reactivity.

Suzuki_Mechanism General Catalytic Cycle for Suzuki Coupling Pd0 LnPdn(0) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Complex LnPdn(Ar)(X) OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Ar_R LnPdn(Ar)(R') Transmetal->PdII_Ar_R RedElim Reductive Elimination PdII_Ar_R->RedElim RedElim->Pd0 (Regeneration) Product Ar-R' RedElim->Product ArX Ar-Cl (this compound) ArX->OxAdd Boronic R'-B(OR)2 Boronic->Transmetal + Base Base Base Base->Transmetal

References

Technical Support Center: Improving Regioselectivity in Reactions of 5-Chloro-2-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-2-fluoropyridin-3-amine. The following information is designed to help you improve regioselectivity in your reactions and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the principal reactive sites on this compound?

The primary reactive sites for substitution reactions on this compound are the carbon atoms bearing the halogen substituents: C2 (attached to fluorine) and C5 (attached to chlorine). The regiochemical outcome of a reaction is highly dependent on the reaction type and conditions.

Q2: Which position is more reactive in Nucleophilic Aromatic Substitution (SNAr) reactions?

In Nucleophilic Aromatic Substitution (SNAr) reactions, the C2 position, bonded to the highly electronegative fluorine atom, is generally more activated towards nucleophilic attack. The fluorine atom is a better leaving group in this context than chlorine, and the adjacent nitrogen atom in the pyridine ring further activates this position. Therefore, nucleophiles will preferentially attack the C2 position, leading to the displacement of the fluoride.

Q3: Which position is more reactive in Palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling?

For Palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond is the determining factor. The general order of reactivity for halogens in these reactions is I > Br > Cl > F. Consequently, the C5-Cl bond is significantly more reactive than the C2-F bond. This allows for selective functionalization at the C5 position while leaving the C2-fluorine intact.

Q4: How does the amino group at the C3 position influence regioselectivity?

The amino group at the C3 position is an electron-donating group, which can influence the electronic properties of the pyridine ring. In the context of SNAr, it can have a modest deactivating effect on the ring for nucleophilic attack. In palladium-catalyzed reactions, the amino group can act as a ligand for the metal center, potentially influencing the catalytic activity and selectivity. Its directing effect in electrophilic aromatic substitution is not the primary concern for the typical reactions performed on this substrate.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) with Amines

Symptom: A mixture of products is obtained, with the desired C2-substituted product being contaminated with the C5-substituted isomer or di-substituted products.

Root Cause Analysis:

While the C2-F bond is intrinsically more reactive in SNAr, harsh reaction conditions can lead to the substitution of the less reactive C5-Cl bond. High temperatures and prolonged reaction times can provide sufficient energy to overcome the activation barrier for the substitution at C5.

Workflow for Troubleshooting Poor SNAr Regioselectivity

Caption: Troubleshooting workflow for poor regioselectivity in SNAr reactions.

Corrective Actions & Experimental Protocols:

  • Lower the Reaction Temperature: Start the reaction at a lower temperature (e.g., room temperature or 0 °C) and slowly warm if necessary. This will favor the kinetically preferred substitution at the more reactive C2 position.

  • Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent the formation of the undesired C5-substituted product.

  • Optimize the Base: The choice of base can be critical. A weaker, non-nucleophilic base is often preferred to minimize side reactions.

    Table 1: Recommended Reaction Conditions for Regioselective SNAr with Amines

ParameterRecommended ConditionRationale
Temperature 0 °C to room temperatureFavors kinetic product (C2-substitution).
Base K₂CO₃, Cs₂CO₃, or DIPEAMild, non-nucleophilic bases prevent side reactions.
Solvent Aprotic polar solvents (e.g., DMF, DMA, NMP)Solubilizes reactants and facilitates SNAr.
Reaction Time Monitor closely (typically 2-12 hours)Avoids over-reaction and formation of byproducts.

Experimental Protocol: General Procedure for Regioselective SNAr with an Amine

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.2 M) under an inert atmosphere (N₂ or Ar), add the desired amine (1.1-1.5 eq) and K₂CO₃ (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Low Yield or No Reaction in Suzuki-Miyaura Coupling at the C5 Position

Symptom: The desired C5-arylated/vinylated product is obtained in low yield, or the starting material remains unreacted.

Root Cause Analysis:

The C5-Cl bond, while more reactive than the C2-F bond in palladium catalysis, can still be challenging to activate, especially with electron-rich boronic acids. Inefficient catalytic turnover is a common issue, which can be caused by an inappropriate choice of palladium precursor, ligand, or base.

Logical Relationship for Optimizing Suzuki-Miyaura Coupling

Optimizing_Suzuki_Coupling cluster_0 Problem cluster_1 Catalyst System Optimization cluster_2 Reaction Conditions cluster_3 Outcome Start Low Yield in Suzuki Coupling Ligand Screen Ligands Start->Ligand Catalyst Vary Pd Precursor Start->Catalyst Base Optimize Base Start->Base Solvent Solvent System Ligand->Solvent Catalyst->Solvent Base->Solvent Temp Increase Temperature Solvent->Temp Success Improved Yield Temp->Success

Caption: Logical approach to optimizing Suzuki-Miyaura coupling reactions.

Corrective Actions & Experimental Protocols:

  • Screen Palladium Catalysts and Ligands: The choice of ligand is crucial for activating the C-Cl bond. Electron-rich and bulky phosphine ligands are generally effective.

  • Optimize the Base and Solvent System: A suitable base is required to activate the boronic acid. The solvent system should be able to solubilize all components and be stable at the required reaction temperature.

  • Increase Reaction Temperature: Suzuki-Miyaura couplings of aryl chlorides often require elevated temperatures to proceed at a reasonable rate.

    Table 2: Recommended Reaction Conditions for Regioselective Suzuki-Miyaura Coupling at C5

ParameterRecommended ConditionRationale
Pd Precursor Pd(OAc)₂, Pd₂(dba)₃Common and effective Pd(0) sources.
Ligand SPhos, XPhos, RuPhos, P(t-Bu)₃Bulky, electron-rich phosphines that facilitate oxidative addition.
Base K₃PO₄, K₂CO₃, Cs₂CO₃Strong inorganic bases are typically required.
Solvent Toluene, Dioxane, or mixtures with waterHigh-boiling aprotic solvents are commonly used.
Temperature 80-120 °CHigher temperatures are often necessary for C-Cl bond activation.

Experimental Protocol: General Procedure for Regioselective Suzuki-Miyaura Coupling at C5

  • To a reaction vessel, add this compound (1.0 eq), the boronic acid or ester (1.2-1.5 eq), Pd(OAc)₂ (2-5 mol%), and the phosphine ligand (4-10 mol%).

  • Add the base (e.g., K₃PO₄, 2.0-3.0 eq) and the solvent (e.g., toluene/water 10:1, 0.1 M).

  • Degas the mixture by bubbling with an inert gas (N₂ or Ar) for 15-30 minutes.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Disclaimer: The experimental protocols provided are intended as general guidelines. Researchers should always conduct their own risk assessments and optimize conditions for their specific substrates and equipment.

Technisches Support-Center: Katalysatorauswahl für Kreuzkupplungen mit 5-Chlor-2-fluorpyridin-3-amin

Author: BenchChem Technical Support Team. Date: November 2025

Willkommen im technischen Support-Center. Dieser Leitfaden bietet detaillierte, forschungsorientierte Lösungen und FAQs zur Optimierung von Kreuzkupplungsreaktionen mit dem Substrat 5-Chlor-2-fluorpyridin-3-amin.

Häufig gestellte Fragen (FAQs)

FAQ 1: Allgemeine Strategie zur Katalysatorauswahl

F: Was sind die wichtigsten ersten Überlegungen bei der Auswahl eines Katalysatorsystems für die Kreuzkupplung mit 5-Chlor-2-fluorpyridin-3-amin?

A: 5-Chlor-2-fluorpyridin-3-amin ist ein anspruchsvolles Substrat aufgrund seines elektronenarmen Heteroaromaten-Kerns und der multiplen funktionellen Gruppen. Die wichtigsten Überlegungen sind:

  • Reaktivität der Halogene: Bei Palladium-katalysierten Kupplungen ist die C-Cl-Bindung deutlich reaktiver als die C-F-Bindung. Die Reaktion findet selektiv an der Chlor-Position statt.

  • Elektronenarmer Charakter: Elektronenarme Pyridine erfordern oft elektronenreiche und sterisch anspruchsvolle Liganden, um die oxidative Addition zu erleichtern, den geschwindigkeitsbestimmenden Schritt vieler katalytischer Zyklen.[1][2]

  • Potenzielle Katalysatorinhibierung: Das freie Elektronenpaar des Pyridin-Stickstoffs und der Amino-Gruppe kann an das Palladiumzentrum koordinieren und den Katalysator desaktivieren.[3][4] Die Auswahl sterisch gehinderter Liganden kann diese unerwünschte Koordination minimieren.

Ein allgemeiner Arbeitsablauf zur Optimierung ist unten dargestellt.

G sub Substratanalyse (5-Chlor-2-fluorpyridin-3-amin) reac_type Reaktionstyp auswählen (z.B. Suzuki, Sonogashira) sub->reac_type Zielmolekül cat_screen Katalysator/Ligand-Screening (Pd-Quelle + Ligand) reac_type->cat_screen Standardprotokolle opt Optimierung (Base, Lösungsmittel, Temperatur) cat_screen->opt Erste Ergebnisse cat_screen->opt Fehlgeschlagen? Bedingungen anpassen result Erfolgreiche Kupplung opt->result

Abbildung 1. Logischer Arbeitsablauf für die Entwicklung von Kreuzkupplungsreaktionen.

FAQ 2: Suzuki-Miyaura-Kupplung

F: Welche Katalysatorsysteme werden für die Suzuki-Miyaura-Kupplung von 5-Chlor-2-fluorpyridin-3-amin mit (Hetero-)Arylboronsäuren empfohlen?

A: Für die Kupplung von Chlorpyridinen haben sich Palladium-Präkatalysatoren in Kombination mit sperrigen, elektronenreichen Phosphinliganden als äußerst effektiv erwiesen.[5] Solche Liganden erhöhen die Geschwindigkeit der oxidativen Addition an die C-Cl-Bindung und stabilisieren die katalytisch aktive Pd(0)-Spezies.[6][7]

Empfohlene Startbedingungen:

  • Palladium-Quelle: Pd(OAc)₂, Pd₂(dba)₃ oder ein stabiler Präkatalysator wie [PdCl₂(dtbpf)].

  • Ligand: SPhos, XPhos oder tBuXPhos. Diese Liganden bieten die notwendige sterische Hinderung und Elektronendichte.

  • Base: Anorganische Basen wie K₂CO₃, Cs₂CO₃ oder K₃PO₄ sind oft effektiv und gut verträglich mit vielen funktionellen Gruppen.[8]

  • Lösungsmittel: Aprotische polare Lösungsmittel wie 1,4-Dioxan, Toluol oder DMF, oft mit einem Zusatz von Wasser.

Tabelle 1: Vergleich von Katalysatorsystemen für die Suzuki-Kupplung von Chlorpyridinen

Palladium-QuelleLigandBaseLösungsmittelTemperatur (°C)Typische Ausbeute (%)Anmerkungen
Pd(OAc)₂SPhosK₃PO₄Toluol/H₂O80-10070-95Gutes Allround-System für eine Vielzahl von Boronsäuren.[9]
Pd₂(dba)₃XPhosK₂CO₃1,4-Dioxan/H₂O10080-98Besonders wirksam bei sterisch anspruchsvollen Substraten.[9]
PdCl₂(dtbpf)-CsOAcDMF110>90Ein einkomponentiger Präkatalysator, der die Handhabung vereinfacht.[10]
Pd(PPh₃)₄-Na₂CO₃1,4-Dioxan/H₂O90<20Oft unwirksam bei elektronenarmen Chloriden; nicht empfohlen.

Die Daten basieren auf Studien mit strukturell ähnlichen Substraten und dienen als Ausgangspunkt für die Optimierung.[10][11]

Fehlerbehebung bei der Suzuki-Miyaura-Kupplung
ProblemMögliche Ursache(n)Lösungsvorschläge
Geringer oder kein Umsatz 1. Katalysator ist nicht aktiv. 2. Base ist zu schwach. 3. Ligand ist ungeeignet.1. Einen stabileren Präkatalysator (z. B. G3/G4-Palladacyclen) verwenden.[12] 2. Stärkere Basen screenen (Reihenfolge: K₂CO₃ < K₃PO₄ < Cs₂CO₃). 3. Zu einem sterisch anspruchsvolleren Liganden wechseln (z. B. von SPhos zu XPhos).
Protodeboronierung 1. Base ist zu stark oder die Reaktionstemperatur zu hoch. 2. Wasser im Reaktionsgemisch.1. Eine mildere Base (z. B. K₂CO₃) oder KF verwenden.[8] 2. Kalium-Aryltrifluoroborate anstelle von Boronsäuren verwenden, da diese stabiler sind.[5] 3. Strikt wasserfreie Bedingungen sicherstellen.
Homokupplung der Boronsäure 1. Sauerstoff im Reaktionsgemisch. 2. Zu hohe Katalysatorbeladung.1. Lösungsmittel gründlich entgasen (z. B. durch "Frieren-Pumpen-Tauen"-Zyklen) und unter inerter Atmosphäre (Ar, N₂) arbeiten.[12] 2. Katalysatorbeladung auf 1-2 mol% reduzieren.
Allgemeines Versuchsprotokoll für die Suzuki-Miyaura-Kupplung
  • In einem ofengetrockneten Reaktionsgefäß werden 5-Chlor-2-fluorpyridin-3-amin (1,0 Äq.), die Boronsäure (1,2-1,5 Äq.), die Base (z. B. K₂CO₃, 2,0-3,0 Äq.), die Palladium-Quelle (z. B. Pd(OAc)₂, 2 mol%) und der Ligand (z. B. SPhos, 4 mol%) vorgelegt.

  • Das Gefäß wird verschlossen, evakuiert und dreimal mit Argon oder Stickstoff gespült.[12]

  • Entgastes Lösungsmittel (z. B. 1,4-Dioxan/H₂O 4:1) wird über eine Spritze zugegeben.

  • Die Reaktionsmischung wird bei 80-100 °C für 12-24 Stunden gerührt.

  • Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder Flüssigchromatographie-Massenspektrometrie (LC-MS) überwacht.

  • Nach Abschluss der Reaktion wird die Mischung auf Raumtemperatur abgekühlt, mit Wasser verdünnt und dreimal mit Ethylacetat extrahiert.

  • Die vereinigten organischen Phasen werden über Na₂SO₄ getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt.

  • Das Rohprodukt wird durch Säulenchromatographie gereinigt.

FAQ 3: Sonogashira-Kupplung

F: Wie führe ich am besten eine Sonogashira-Kupplung mit 5-Chlor-2-fluorpyridin-3-amin durch, um eine C(sp²)-C(sp)-Bindung zu bilden?

A: Die Sonogashira-Kupplung ist eine effiziente Methode zur Bildung von Arylalkinen.[13] Klassische Bedingungen verwenden einen Palladium-Katalysator und einen Kupfer(I)-Kokatalysator.[14] Kupferfreie Methoden werden jedoch immer beliebter, um die oft problematische Alkin-Homokupplung (Glaser-Kupplung) zu vermeiden.

G cluster_0 Klassische Sonogashira cluster_1 Kupferfreie Sonogashira Pd_cat Pd(PPh₃)₂Cl₂ Cu_cat CuI (Kokatalysator) Base_amine Amin-Base (z.B. Et₃N) End Gekuppeltes Produkt Base_amine->End Pd_cat2 Pd(OAc)₂ / Ligand Base_inorg Anorganische Base (z.B. Cs₂CO₃) Base_inorg->End Start 5-Chlor-2-fluorpyridin-3-amin + Terminales Alkin Start->Pd_cat Option 1 Start->Pd_cat2 Option 2

Abbildung 2. Vergleich der klassischen und kupferfreien Sonogashira-Reaktionspfade.

Tabelle 2: Vergleich der Bedingungen für die Sonogashira-Kupplung

ParameterKlassische BedingungenKupferfreie Bedingungen
Pd-Katalysator Pd(PPh₃)₄, PdCl₂(PPh₃)₂Pd(OAc)₂, Pd(CH₃CN)₂Cl₂
Ligand PPh₃ (oft Teil des Katalysators)Sperrige Phosphine (z. B. cataCXium A)
Kokatalysator CuI (essentiell) Keiner
Base Amine (Et₃N, DiPEA)Anorganische Basen (Cs₂CO₃, K₂CO₃)
Vorteile Gut etabliert, oft schnellVermeidet Glaser-Homokupplung, oft mildere Bedingungen
Nachteile Risiko der Glaser-Kupplung, schwer zu entfernende Cu-SalzeErfordert oft speziellere (und teurere) Liganden

Daten basieren auf allgemeinen Protokollen und spezifischen Anwendungen auf Heteroaromaten.[15][16]

Fehlerbehebung bei der Sonogashira-Kupplung
ProblemMögliche Ursache(n)Lösungsvorschläge
Glaser-Homokupplung 1. Sauerstoff im System (katalysiert die Cu-vermittelte Dimerisierung). 2. Hohe Kupferkonzentration.1. Strikt anaerobe Bedingungen sicherstellen. 2. Kupferbeladung reduzieren (1-5 mol%). 3. Zu einem kupferfreien Protokoll wechseln.[16]
Geringer Umsatz 1. Katalysatorvergiftung durch die Aminogruppe. 2. Unzureichende Basizität.1. Einen Pd-NHC (N-Heterocyclisches Carben)-Katalysator ausprobieren, der oft robuster ist.[1] 2. Eine stärkere Base oder ein anderes Lösungsmittel verwenden.
Hydrodehalogenierung 1. Zersetzung des Katalysators führt zu Pd-Hydrid-Spezies. 2. Anwesenheit von Wasser.1. Einen stabileren Liganden verwenden. 2. Reaktionstemperatur senken. 3. Wasserfreie Lösungsmittel und Reagenzien verwenden.
Allgemeines Versuchsprotokoll für die kupferfreie Sonogashira-Kupplung
  • In einem Schlenkrohr werden 5-Chlor-2-fluorpyridin-3-amin (1,0 Äq.), Pd(CH₃CN)₂Cl₂ (0,5-2 mol%), cataCXium A (1-4 mol%) und Cs₂CO₃ (2,0 Äq.) vorgelegt.

  • Das Gefäß wird evakuiert und dreimal mit Argon gespült.

  • Entgastes 2-MeTHF (oder ein anderes geeignetes Lösungsmittel) und das terminale Alkin (1,1-1,5 Äq.) werden zugegeben.

  • Die Reaktion wird bei Raumtemperatur oder leicht erhöhter Temperatur (40-60 °C) für 16-24 Stunden gerührt.[16]

  • Die Aufarbeitung erfolgt wie für die Suzuki-Kupplung beschrieben.

FAQ 4: Buchwald-Hartwig-Aminierung

F: Wie kann ich eine Buchwald-Hartwig-Aminierung an der 5-Chlor-Position von 5-Chlor-2-fluorpyridin-3-amin durchführen?

A: Die Buchwald-Hartwig-Aminierung an diesem Substrat ist besonders anspruchsvoll, da die vorhandene 3-Amino-Gruppe mit dem Palladiumkatalysator konkurrieren und ihn hemmen kann.[17][18] Der Erfolg hängt entscheidend von der Wahl eines Katalysatorsystems ab, das sterisch so gehindert ist, dass die Koordination des Substrat-Stickstoffs minimiert wird.

Schlüsselstrategien:

  • Ligandenauswahl: Verwenden Sie extrem sperrige Biarylmonophosphin-Liganden der zweiten oder dritten Generation (z. B. tBuXPhos, RuPhos) oder Josiphos-Liganden. Diese Liganden bilden einen "Schutzschild" um das Palladiumzentrum.[19]

  • Präkatalysatoren: Verwenden Sie hochaktive, luftstabile Präkatalysatoren (z. B. XPhos-Pd-G3/G4), um die Bildung der aktiven L₁Pd(0)-Spezies sicherzustellen.[7][12]

  • Basenauswahl: Es ist eine starke, nicht-nukleophile Base erforderlich. Natrium-tert-butoxid (NaOt-Bu) oder Lithium-bis(trimethylsilyl)amid (LHMDS) sind die Basen der Wahl für die Kupplung von Arylchloriden.[19][20]

G Cat_L Pd(0)L (Sperriger Ligand) Sub_NH2 3-Amino Gruppe (Inhibitor) Cat_L->Sub_NH2 Unerwünschte Koordination Sub_N Pyridin-N (Inhibitor) Cat_L->Sub_N Sub_Cl C-Cl Bindung (Reaktionszentrum) Cat_L->Sub_Cl Gewünschter Pfad Inhib Katalysator- Inhibierung Sub_NH2->Inhib Sub_N->Inhib OA Oxidative Addition Sub_Cl->OA

Abbildung 3. Gewünschte Reaktivität vs. potenzielle Katalysatorinhibierung bei der Buchwald-Hartwig-Aminierung.

Fehlerbehebung bei der Buchwald-Hartwig-Aminierung
ProblemMögliche Ursache(n)Lösungsvorschläge
Keine Reaktion 1. Starke Katalysatorinhibierung. 2. Base ist nicht stark genug.1. Wechseln Sie zu einem Liganden mit dem größtmöglichen Kegelwinkel (z. B. tBuXPhos). 2. Wechseln Sie von NaOt-Bu zu LHMDS. 3. Erwägen Sie den Schutz der 3-Amino-Gruppe (z. B. als Boc-Carbamat), obwohl dies zusätzliche Syntheseschritte erfordert.
Dunkle, teerartige Mischung 1. Zersetzung des Katalysators bei hoher Temperatur. 2. Base reagiert mit dem Substrat oder Lösungsmittel.1. Reaktionstemperatur senken und Reaktionszeit verlängern. 2. Ein inerteres Lösungsmittel wie Toluol oder t-BuOH verwenden.
Allgemeines Versuchsprotokoll für die Buchwald-Hartwig-Aminierung
  • In einer Handschuhbox werden ein Reaktionsgefäß mit einem XPhos-Pd-G3-Präkatalysator (2-4 mol%), NaOt-Bu (1,5 Äq.) und 5-Chlor-2-fluorpyridin-3-amin (1,0 Äq.) bestückt.

  • Das Gefäß wird verschlossen. Außerhalb der Handschuhbox werden das zu kuppelnde Amin (1,2 Äq.) und entgastes Toluol zugegeben.

  • Die Reaktion wird unter Argon bei 80-110 °C für 12-24 Stunden erhitzt.

  • Der Fortschritt wird mittels LC-MS überwacht.

  • Die Aufarbeitung erfolgt durch Filtration durch Celite, um Palladium-Rückstände zu entfernen, gefolgt von einer wässrigen Aufarbeitung und Chromatographie.

References

Managing impurities in large-scale 5-Chloro-2-fluoropyridin-3-amine production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the large-scale production of 5-Chloro-2-fluoropyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during synthesis and purification.

Troubleshooting Guides and FAQs

This section provides solutions to specific problems that may arise during the production of this compound.

1. Low Yield in the Final Amination Step

  • Question: We are experiencing lower than expected yields during the conversion of 5-chloro-2,3-difluoropyridine to this compound using aqueous ammonia. What are the potential causes and solutions?

  • Answer: Low yields in this nucleophilic aromatic substitution (SNAr) reaction can be attributed to several factors:

    • Incomplete Reaction: The reaction may not have reached completion. Verify the reaction endpoint using in-process HPLC monitoring. If the starting material is still present, consider extending the reaction time or slightly increasing the temperature. However, be cautious as excessive heat can lead to impurity formation.

    • Suboptimal Temperature and Pressure: The reaction of 5-chloro-2,3-difluoropyridine with aqueous ammonia typically requires elevated temperatures and pressures to proceed efficiently on a large scale. Ensure your reactor is maintaining the target temperature and pressure consistently.

    • Insufficient Ammonia Concentration: The concentration of aqueous ammonia is critical. Use a high-concentration solution (e.g., 28-30%) to drive the reaction forward. An excess of ammonia is also recommended.

    • Competing Hydrolysis: The presence of water can lead to the formation of hydroxy-pyridines as byproducts, reducing the yield of the desired amine. While using aqueous ammonia makes water unavoidable, minimizing reaction time once the conversion is complete can limit this side reaction.

    Troubleshooting Workflow:

    G Start Low Yield in Amination Check_Completion Check Reaction Completion (In-Process HPLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Starting Material Present Complete Reaction Complete Check_Completion->Complete No Starting Material Extend_Time Extend Reaction Time or Slightly Increase Temperature Incomplete->Extend_Time Check_Params Verify Temperature and Pressure are Optimal Complete->Check_Params Extend_Time->Check_Completion Check_NH3 Confirm Ammonia Concentration and Excess Check_Params->Check_NH3 Consider_Hydrolysis Analyze for Hydroxy-pyridine Impurities Check_NH3->Consider_Hydrolysis End Yield Optimized Consider_Hydrolysis->End

    Caption: Troubleshooting low yield in the amination step.

2. Presence of Dichloro Impurity in the Final Product

  • Question: Our final product is contaminated with a dichloro species. What is the likely identity of this impurity and how can we minimize it?

  • Answer: The most probable dichloro impurity is 3,5-dichloro-2-fluoropyridine . This impurity likely originates from the synthesis of the precursor, 5-chloro-2,3-difluoropyridine. During the chlorination of 2-aminopyridine, over-chlorination can occur, leading to the formation of 2-amino-3,5-dichloropyridine, which is then carried through subsequent steps.

    Control Strategies:

    • Precursor Purification: The most effective strategy is to purify the 5-chloro-2,3-difluoropyridine precursor before the amination step. Fractional distillation is often effective in separating these closely related isomers.

    • Reaction Control during Chlorination: During the synthesis of the precursor, carefully control the stoichiometry of the chlorinating agent and the reaction temperature to minimize the formation of the dichlorinated byproduct.

    • Final Product Purification: If the impurity is present in the final product, it can be removed by recrystallization. A solvent system in which the desired product has good solubility at elevated temperatures and poor solubility at room temperature, while the impurity remains more soluble, should be chosen. Toluene or a mixture of ethanol and water are often good starting points.

3. Formation of Isomeric Impurities

  • Question: We have identified an isomeric impurity in our this compound. What is the likely structure and how is it formed?

  • Answer: An isomeric impurity, 5-chloro-3-fluoro-2-aminopyridine , can form if the amination of 5-chloro-2,3-difluoropyridine occurs at the 2-position instead of the 3-position. While the fluorine at the 2-position is generally more activated towards nucleophilic attack, reaction conditions can influence the regioselectivity.

    Minimization and Removal:

    • Reaction Conditions: Lower reaction temperatures generally favor the formation of the desired 3-amino isomer. Running the reaction at the lowest temperature that provides a reasonable reaction rate can improve selectivity.

    • Analytical Monitoring: Use HPLC to monitor the formation of both isomers during the reaction. Optimize reaction conditions to maximize the ratio of the desired product.

    • Purification: These isomers can be difficult to separate due to their similar physical properties. Preparative chromatography may be required if high purity is essential, although this is less ideal for large-scale production. Careful selection of a recrystallization solvent system may also provide some separation.

4. Dark Color of the Final Product

  • Question: Our isolated this compound is dark in color, suggesting the presence of impurities. What could be the cause and how can we decolorize it?

  • Answer: A dark color often indicates the presence of trace amounts of highly colored degradation products or residual starting materials and reagents from earlier steps.

    Decolorization Methods:

    • Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., ethanol or ethyl acetate) and treat with activated carbon. The charcoal will adsorb the colored impurities. Filter the mixture through celite to remove the charcoal and then recrystallize the product.

    • Recrystallization: A well-executed recrystallization is often sufficient to remove colored impurities, which may be more soluble in the mother liquor.

Data Presentation

Table 1: Typical Impurity Profile of this compound

Impurity NameTypical Concentration Range (%)Formation PathwayControl Strategy
5-chloro-2,3-difluoropyridine0.1 - 0.5Unreacted starting materialExtend reaction time, optimize temperature
3,5-dichloro-2-fluoropyridine0.2 - 1.0Impurity in starting materialPurify precursor, control chlorination
5-chloro-3-fluoro-2-aminopyridine0.1 - 0.8Non-regioselective aminationLower reaction temperature
5-chloro-3-hydroxy-2-fluoropyridine0.1 - 0.3Hydrolysis of starting materialMinimize reaction time in aqueous media

Table 2: Effect of Reaction Temperature on Amination Yield and Purity

Temperature (°C)Reaction Time (h)Yield (%)Purity by HPLC (%)
100247598.5
120128898.2
14069297.0

Experimental Protocols

1. HPLC Method for Purity Analysis

  • Column: C18, 4.6 mm x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of a 1:1 mixture of acetonitrile and water.

2. Recrystallization Protocol for Purification

  • Charge the crude this compound into a suitable reactor.

  • Add a minimal amount of a suitable solvent (e.g., toluene or ethanol/water mixture) to dissolve the solid at an elevated temperature (e.g., 70-80 °C).

  • If the solution is colored, add 1-2% w/w of activated carbon and stir for 30 minutes.

  • Filter the hot solution through a pre-heated filter to remove any insoluble impurities and activated carbon.

  • Allow the filtrate to cool slowly to room temperature, then further cool to 0-5 °C to induce crystallization.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Dry the purified crystals under vacuum at 40-50 °C until a constant weight is achieved.

Visualizations

G cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis cluster_2 Impurity Formation A 2-Aminopyridine B 2-Amino-3,5-dichloropyridine A->B Chlorination C 2,3,5-Trichloropyridine B->C Diazotization/ Sandmeyer Reaction D 5-chloro-2,3-difluoropyridine C->D Fluorination F 3,5-dichloro-2-fluoropyridine C->F Incomplete Fluorination C->F E This compound D->E Amination (NH3) G 5-chloro-3-fluoro-2-aminopyridine D->G Side Reaction D->G H 5-chloro-3-hydroxy-2-fluoropyridine D->H Hydrolysis D->H

Caption: Synthetic pathway and impurity formation.

G Start Crude Product Dissolve Dissolve in Hot Solvent Start->Dissolve Charcoal Add Activated Carbon (Optional) Dissolve->Charcoal Filter_Hot Hot Filtration Dissolve->Filter_Hot No Color Charcoal->Filter_Hot Cool Cool to Crystallize Filter_Hot->Cool Filter_Cold Cold Filtration Cool->Filter_Cold Dry Dry Crystals Filter_Cold->Dry End Pure Product Dry->End

Caption: General purification workflow via recrystallization.

Work-up procedures for reactions involving 5-Chloro-2-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-2-fluoropyridin-3-amine.

Section 1: Safety and Handling

This section addresses critical safety protocols that must be observed when handling this compound and its derivatives.

FAQs - Safety First

Q1: What are the primary hazards associated with this compound? A1: this compound is harmful if swallowed, causes skin irritation, and can lead to serious eye damage.[1][2] It may also cause respiratory irritation.[1][2] It is crucial to handle this compound with appropriate care in a well-ventilated area.[1]

Q2: What personal protective equipment (PPE) is mandatory when working with this compound? A2: When handling this compound, you must wear protective gloves, chemical-resistant clothing, and eye/face protection such as tightly fitting safety goggles.[1][3] Work should be conducted in a well-ventilated laboratory fume hood to avoid inhalation of dust or vapors.[1][3]

Q3: What is the correct procedure for handling a spill? A3: In case of a spill, evacuate personnel to a safe area.[3] Avoid generating dust and breathing vapors.[3] Use personal protective equipment, including chemical-impermeable gloves, and ensure adequate ventilation.[3] Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[3] Prevent the chemical from entering drains.[3]

Q4: How should I properly store and dispose of this compound? A4: Store the compound in a tightly closed container in a dry, well-ventilated place.[1][4] The storage area should be locked up.[1][4] Dispose of the contents and container at an approved waste disposal plant in accordance with local, regional, and national regulations.[1][4]

Section 2: General Reaction Work-up and Purification

This section provides guidance on standard work-up and purification procedures that are broadly applicable to reactions involving this compound.

FAQs - General Procedures

Q1: What is a typical aqueous work-up for a reaction involving this amine? A1: A standard aqueous work-up involves quenching the reaction mixture, often with water or a saturated aqueous solution like ammonium chloride (NH₄Cl). The product is then extracted into an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is washed with water and/or brine to remove water-soluble impurities, dried over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.[5][6]

Q2: My product appears to have some water solubility, leading to poor extraction yield. How can I improve this? A2: To improve the extraction of a polar or water-soluble product, you can use a more polar extraction solvent like ethyl acetate or a mixture of solvents. Another effective technique is to saturate the aqueous layer with sodium chloride (brine wash), which decreases the solubility of organic compounds in the aqueous phase, a phenomenon known as "salting out." Performing multiple extractions (e.g., 3-5 times) with smaller volumes of solvent is more efficient than a single extraction with a large volume.

Q3: I used a high-boiling point polar solvent like DMF or DMSO. What is the best way to remove it during work-up? A3: For solvents like DMF or DMSO, the best approach is to dilute the reaction mixture significantly with a large volume of water and then extract your product with a non-polar or moderately polar solvent such as ethyl acetate or diethyl ether.[6] You must wash the organic layer thoroughly and repeatedly with water (e.g., 5-10 times) and finally with brine to remove all traces of the high-boiling solvent.[6]

Q4: What are the recommended starting conditions for purifying my product via column chromatography? A4: The polarity of derivatives of this compound can vary widely. A good starting point for column chromatography is a solvent system of hexane and ethyl acetate. You can determine the optimal ratio using thin-layer chromatography (TLC). Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity to achieve good separation.

Section 3: Reaction-Specific Troubleshooting

This section focuses on common issues encountered during specific, widely-used reactions like Buchwald-Hartwig amination and Suzuki-Miyaura coupling.

FAQs - Buchwald-Hartwig Amination

Q1: My Buchwald-Hartwig amination reaction has a low yield. What are the potential causes? A1: Low yields in Buchwald-Hartwig aminations can stem from several factors:

  • Inactive Catalyst: The Pd(0) catalyst can be sensitive to air. Ensure your reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).

  • Inappropriate Base or Solvent: The choice of base and solvent is critical.[7] Strong, non-nucleophilic bases like NaOtBu, K₂CO₃, or Cs₂CO₃ are common.[7] Solvents like toluene, dioxane, or THF are typically used.[8]

  • Ligand Issues: The phosphine ligands can be oxidized. Ensure they are handled under inert conditions. The choice of ligand is also crucial for the specific substrates.[9]

  • Low Reaction Temperature: Many aminations require elevated temperatures to proceed efficiently.[7]

Q2: How can I effectively remove the palladium catalyst and phosphine oxide byproducts after the reaction? A2: Palladium residues can often be removed by filtering the crude product solution through a plug of Celite or silica gel. To remove triphenylphosphine oxide, a common byproduct, you can concentrate the reaction mixture, suspend the residue in a non-polar solvent like pentane or hexane, and filter.[6] The phosphine oxide is often insoluble and will precipitate.[6] Alternatively, specific aqueous washes (e.g., with a dilute acid if the product is not basic) or column chromatography can be effective.

Workflow for a Typical Aqueous Work-up

Workup_Workflow RM Reaction Mixture Quench Quench (e.g., with H₂O or sat. NH₄Cl) RM->Quench Extract Extract with Organic Solvent (e.g., EtOAc, DCM) Quench->Extract Wash Wash Organic Layer (H₂O, Brine) Extract->Wash Dry Dry (e.g., Na₂SO₄) Wash->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Purify Purify (Column Chromatography) Concentrate->Purify Product Final Product Purify->Product

Caption: Standard experimental workflow for reaction work-up and purification.

FAQs - Suzuki-Miyaura Coupling

Q1: After my Suzuki coupling reaction, how do I remove boron-containing byproducts? A1: Boronic acids and their byproducts can often be removed with an aqueous base wash (e.g., 1M NaOH), provided your product is stable to these conditions. Another effective method is to concentrate the reaction mixture and then re-dissolve and concentrate it from methanol several times; this process forms volatile trimethyl borate, which is removed under vacuum.[6] A wash with an aqueous KF solution can also precipitate tin byproducts if they are present.[6]

Q2: The reaction is slow or incomplete. What adjustments can I make? A2: For a sluggish Suzuki reaction, consider the following:

  • Catalyst System: Ensure you are using an efficient palladium precatalyst and ligand combination, such as those involving bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[10]

  • Base and Solvent: The choice of base (e.g., K₂CO₃, K₃PO₄) and solvent (e.g., dioxane/water, toluene) is critical and substrate-dependent.[10][11]

  • Temperature: Increasing the reaction temperature often improves the reaction rate.

  • Reagent Quality: Boronic acids can degrade over time. Ensure your boronic acid or trifluoroborate salt is pure and dry.[10]

Troubleshooting Guide for Low Reaction Yield

Troubleshooting_Yield Start Low Product Yield CheckSM 1. Check Starting Materials Purity Start->CheckSM CheckCond 2. Verify Reaction Conditions Start->CheckCond CheckWorkup 3. Analyze Work-up & Purification Start->CheckWorkup Temp Temperature Correct? CheckCond->Temp Atm Inert Atmosphere? CheckCond->Atm Reagents Reagents Active? (Catalyst, Base, Ligand) CheckCond->Reagents LossExtract Product Lost in Aqueous Layer? CheckWorkup->LossExtract LossChrom Product Lost on Column? CheckWorkup->LossChrom Sol_Temp Optimize Temperature Temp->Sol_Temp No Sol_Atm Improve Degassing/ Inert Technique Atm->Sol_Atm No Sol_Reagents Use Fresh Reagents Reagents->Sol_Reagents No Sol_Extract Use 'Salting Out' or Continuous Extraction LossExtract->Sol_Extract Yes Sol_Chrom Adjust Solvent System/ Use Different Stationary Phase LossChrom->Sol_Chrom Yes

Caption: A decision tree for troubleshooting common causes of low product yield.

Section 4: Data and Protocols

This section provides quantitative data and a sample experimental protocol for a common reaction.

Table 1: Common Solvents for Extraction and Chromatography

SolventBoiling Point (°C)Density (g/mL)Polarity IndexNotes
Hexane690.6550.1Non-polar, good for eluting non-polar compounds.
Diethyl Ether34.60.7132.8Good for extraction, but highly flammable.
Dichloromethane (DCM)39.61.333.1Excellent for extraction, but can be acidic.
Ethyl Acetate (EtOAc)77.10.9024.4Versatile solvent for extraction and chromatography.
Tetrahydrofuran (THF)660.8894.0Water-miscible, often used as a reaction solvent.
Acetonitrile81.60.7865.8Polar, water-miscible.
Dimethylformamide (DMF)1530.9446.4High-boiling polar aprotic solvent.[6]
Dimethyl Sulfoxide (DMSO)1891.107.2High-boiling polar aprotic solvent.[6]

Experimental Protocol: Example of Buchwald-Hartwig Amination

Reaction: Coupling of this compound with an Aryl Bromide.

Materials:

  • This compound (1.0 eq)

  • Aryl bromide (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Xantphos (0.04 eq)

  • Cesium Carbonate (Cs₂CO₃, 2.0 eq)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried reaction vessel, add Cesium Carbonate. Heat under vacuum and backfill with argon.

  • Add Palladium(II) acetate, Xantphos, this compound, and the aryl bromide to the vessel.

  • Evacuate the vessel and backfill with argon. Repeat this cycle three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst. Wash the pad with additional ethyl acetate.

  • Combine the organic filtrates and wash with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product.

References

Solvent effects on the reactivity of 5-Chloro-2-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-Chloro-2-fluoropyridin-3-amine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this reagent.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the use of this compound in nucleophilic aromatic substitution (SNAr) reactions.

Q1: My SNAr reaction with this compound is slow or not proceeding to completion. What are the likely causes and solutions?

A1: Slow or incomplete reactions are common issues in SNAr chemistry. Several factors related to the solvent and reaction conditions can be the cause.

  • Solvent Choice: The choice of solvent is critical for SNAr reactions. Polar aprotic solvents are generally preferred as they can solvate the cationic species and do not strongly solvate the nucleophile, thus increasing its reactivity.

    • Troubleshooting: If you are using a non-polar solvent (e.g., toluene, hexane), consider switching to a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), or N-Methyl-2-pyrrolidone (NMP). These solvents are known to accelerate SNAr reactions.[1][2]

  • Insufficient Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.

    • Troubleshooting: Gradually increase the reaction temperature. Monitoring the reaction by TLC or LC-MS at different temperatures can help identify the optimal condition without promoting side reactions.

  • Base Strength: An appropriate base is often required to deprotonate the nucleophile or neutralize any acid formed during the reaction.

    • Troubleshooting: If using a weak base (e.g., NaHCO3), consider switching to a stronger, non-nucleophilic base like Potassium Carbonate (K2CO3), Cesium Carbonate (Cs2CO3), or an organic base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Water Content: Trace amounts of water in the solvent can protonate the nucleophile, reducing its efficacy.

    • Troubleshooting: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can also be beneficial.

Q2: I am observing the formation of multiple products in my reaction. How can the solvent influence the regioselectivity?

A2: this compound has two potential leaving groups: the fluorine at the C2 position and the chlorine at the C5 position. The inherent reactivity and the solvent can influence which position is substituted. Generally, the fluorine atom at the C2 position is more activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom in the pyridine ring.

  • Solvent Polarity and Hydrogen Bonding:

    • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents favor the substitution of the more reactive fluoride at the C2 position.

    • Protic Solvents (e.g., alcohols, water): Protic solvents can form hydrogen bonds with the fluorine atom, potentially decreasing its leaving group ability and leading to a mixture of products or favoring substitution at the C5 position under certain conditions.[3] While less common for SNAr, using "green solvents" like ethanol or water might require careful optimization to ensure regioselectivity.[4][5]

  • Troubleshooting Regioselectivity Issues:

    • Switch to a reliable polar aprotic solvent like DMF or DMSO to favor substitution at the C2 position.

    • Carefully control the reaction temperature, as higher temperatures can sometimes lead to a loss of selectivity.

    • The choice of nucleophile can also influence regioselectivity. Harder nucleophiles may favor reaction at the more electron-deficient C2 position.

Q3: My product appears to be degrading or I am seeing significant side-product formation. What role does the solvent play in this?

A3: Product degradation and side-product formation can be influenced by the solvent's properties and the overall reaction conditions.

  • Solvent Instability: Some polar aprotic solvents can be unstable at high temperatures or in the presence of strong bases. For example, DMF can decompose to dimethylamine, which can act as a nucleophile.

    • Troubleshooting: If you suspect solvent decomposition, consider using a more stable polar aprotic solvent like DMSO or NMP. Alternatively, running the reaction at a lower temperature for a longer duration might be beneficial.

  • Hydrolysis: If there is water present in the solvent, hydrolysis of the starting material or product can occur, especially at elevated temperatures.

    • Troubleshooting: Ensure the use of anhydrous solvents and inert atmosphere conditions.

  • Over-reaction: In cases where the product of the initial SNAr reaction can undergo further reaction, the choice of solvent can impact the rate of this subsequent reaction.

    • Troubleshooting: Monitor the reaction closely and stop it once the desired product is formed. Using a less polar solvent might slow down the secondary reaction, but this could also affect the primary reaction rate.

Data Presentation

Table 1: Influence of Solvent on Typical SNAr Reaction Yields with Amines

SolventDielectric Constant (ε)Typical Reaction Temperature (°C)General Yield Range (%)Notes
Dimethylformamide (DMF)36.780 - 12070 - 95Excellent solvent for SNAr, but can decompose at high temperatures.
Dimethyl sulfoxide (DMSO)47.2100 - 15075 - 98High boiling point, excellent for unreactive substrates. Can be difficult to remove.
Acetonitrile (MeCN)37.560 - 82 (reflux)60 - 85Lower boiling point, easier to remove. Good for moderately reactive systems.
N-Methyl-2-pyrrolidone (NMP)32.2100 - 18070 - 95Stable at high temperatures, good alternative to DMF/DMSO.
Tetrahydrofuran (THF)7.666 (reflux)40 - 70Less polar, may result in slower reactions. Often used with stronger bases.
Toluene2.480 - 11020 - 50Generally poor for SNAr unless a phase-transfer catalyst is used.
Ethanol (EtOH)24.678 (reflux)VariableA "green" protic solvent, can lead to side reactions and lower regioselectivity.[5]
Water80.1100Variable"Green" solvent, often requires a base like KF. Reactivity can be unpredictable.[4]

Note: Yields are approximate and can vary significantly based on the nucleophile, base, and specific reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

This protocol describes a general method for the reaction of this compound with a generic amine nucleophile in DMF.

  • Reagents and Glassware:

    • This compound (1.0 eq)

    • Amine nucleophile (1.1 - 1.5 eq)

    • Potassium Carbonate (K2CO3) (2.0 - 3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Round-bottom flask, condenser, magnetic stirrer, and nitrogen/argon inlet.

    • Ensure all glassware is oven-dried before use.

  • Reaction Setup:

    • To the round-bottom flask, add this compound, the amine nucleophile, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add anhydrous DMF via syringe. The concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 10-15 minutes to ensure homogeneity.

    • Heat the reaction to the desired temperature (typically 80-120 °C).

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

experimental_workflow start Start reagents Combine Reactants: - this compound - Nucleophile - Base start->reagents solvent Add Anhydrous Polar Aprotic Solvent (e.g., DMF, DMSO) reagents->solvent inert Establish Inert Atmosphere (N2/Ar) solvent->inert heat Heat Reaction Mixture (e.g., 80-120 °C) inert->heat monitor Monitor Reaction Progress (TLC / LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Purification (Chromatography / Recrystallization) workup->purify product Final Product purify->product

Caption: General experimental workflow for SNAr reactions.

Caption: Solvent effects on the SNAr reaction pathway.

References

Preventing decomposition of 5-Chloro-2-fluoropyridin-3-amine during reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-Chloro-2-fluoropyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during chemical reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and successful reaction of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the main decomposition pathways for this compound?

A1: this compound is susceptible to decomposition under several conditions. The primary pathways include:

  • Dehalogenation: Loss of the chlorine or fluorine atom can occur, particularly under reductive conditions or in the presence of certain metal catalysts.

  • Oxidation: The amino group is prone to oxidation, which can lead to the formation of colored impurities.

  • Protonation/Salt Formation: The basicity of the pyridine nitrogen and the amino group can lead to salt formation in acidic media, potentially altering reactivity and solubility.

Q2: How can I prevent the decomposition of the amino group during a reaction?

A2: The most effective way to prevent side reactions involving the amino group is to use a protecting group. The tert-butyloxycarbonyl (Boc) group is a common and effective choice for protecting the amine functionality.[1][2][3] This prevents the amine from acting as a nucleophile and participating in unwanted side reactions.

Q3: What are the recommended conditions for Boc protection of this compound?

A3: A general and effective method for Boc protection involves reacting this compound with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

ParameterRecommended Condition
Reagent Di-tert-butyl dicarbonate ((Boc)₂O)
Base Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)
Temperature Room Temperature
Reaction Time 2-12 hours

Q4: I am observing dehalogenation during my Suzuki coupling reaction. How can I minimize this?

A4: Dehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions of halogenated pyridines. To minimize this:

  • Ligand Selection: Use bulky, electron-rich phosphine ligands which can promote the desired cross-coupling over dehalogenation.

  • Base Selection: A weaker base may be preferable to minimize proto-dehalogenation.

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of dehalogenation.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to catalytic conditions.

Troubleshooting Guides

Acylation Reactions

Issue: Low yield of the desired acylated product and formation of multiple byproducts.

Potential Cause Troubleshooting Step
Unprotected Amine Reactivity The free amino group can compete with the desired acylation site or lead to di-acylation. Solution: Protect the amino group with a Boc group prior to the acylation reaction.
Harsh Reaction Conditions High temperatures or strong bases can promote decomposition. Solution: Perform the acylation at a lower temperature (e.g., 0 °C to room temperature) and use a non-nucleophilic base like triethylamine or DIPEA.
Reagent Instability The acylating agent may be unstable under the reaction conditions. Solution: Add the acylating agent slowly to the reaction mixture at a low temperature.
Suzuki Coupling Reactions

Issue: Significant formation of the dehalogenated byproduct (2-fluoro-3-aminopyridine).

Potential Cause Troubleshooting Step
Catalyst System The palladium catalyst and ligand combination may favor dehalogenation. Solution: Screen different palladium catalysts and ligands. Buchwald-type ligands are often effective in suppressing dehalogenation.
Base Strength Strong bases can promote proto-dehalogenation of the starting material or the product. Solution: Use a milder base such as K₂CO₃ or Cs₂CO₃.
Solvent Choice The solvent can influence the reaction pathway. Solution: Aprotic polar solvents like dioxane or THF are generally suitable. The addition of a small amount of water can sometimes be beneficial.
Reaction Temperature Higher temperatures can increase the rate of dehalogenation. Solution: Optimize the reaction temperature, starting with lower temperatures and gradually increasing if the reaction is too slow.

Experimental Protocols

Protocol 1: Boc Protection of this compound

Objective: To protect the amino group of this compound to prevent its decomposition in subsequent reactions.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in DCM.

  • Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected product.

Visualizations

experimental_workflow cluster_protection Step 1: Amine Protection cluster_reaction Step 2: Desired Reaction cluster_deprotection Step 3: Deprotection (if necessary) start This compound reagents1 (Boc)₂O, TEA, DCM reaction1 Boc Protection start->reaction1 reagents1->reaction1 product1 Boc-protected intermediate reaction1->product1 reagents2 Acylating Agent or Boronic Acid/Ester + Pd catalyst reaction2 Acylation or Suzuki Coupling product1->reaction2 product1->reaction2 reagents2->reaction2 product2 Desired Product reaction2->product2 reagents3 TFA or HCl in Dioxane reaction3 Boc Deprotection product2->reaction3 product2->reaction3 reagents3->reaction3 final_product Final Product reaction3->final_product

Caption: General workflow for reactions involving this compound.

troubleshooting_suzuki cluster_ligand Ligand Optimization cluster_base Base Optimization cluster_temp Temperature Optimization start Dehalogenation observed in Suzuki Coupling? option1 Optimize Ligand start->option1 Yes option2 Optimize Base start->option2 Yes option3 Optimize Temperature start->option3 Yes ligand_node Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) option1->ligand_node base_node Use a milder base (e.g., K₂CO₃, Cs₂CO₃) option2->base_node temp_node Lower the reaction temperature option3->temp_node end_node Reduced Dehalogenation ligand_node->end_node base_node->end_node temp_node->end_node

References

Validation & Comparative

Comparative Analysis of 1H and 13C NMR Spectral Data for 5-Chloro-2-fluoropyridin-3-amine and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the predicted 1H and 13C Nuclear Magnetic Resonance (NMR) spectral assignments for 5-Chloro-2-fluoropyridin-3-amine. Due to the absence of publicly available experimental spectra for this specific compound, this analysis relies on a comparative study of structurally related pyridine derivatives. The presented data serves as a robust estimation for researchers working with this and similar molecules.

Predicted 1H and 13C NMR Spectral Assignment for this compound

The chemical shifts for this compound have been predicted based on the substituent effects observed in analogous compounds. The fluorine atom at the C2 position is expected to cause a significant downfield shift for the adjacent carbons and protons, along with characteristic C-F and H-F coupling. The chlorine atom at the C5 position will also influence the electronic environment, and the amino group at C3 will act as an electron-donating group, generally causing an upfield shift for ortho and para positions.

Table 1: Predicted 1H and 13C NMR Chemical Shifts and Coupling Constants for this compound. Predicted data is based on comparative analysis of related compounds.

Position 1H Chemical Shift (ppm) 13C Chemical Shift (ppm) Key Couplings (Hz)
H-4~7.3 - 7.5-3JH-H, 4JH-F
H-6~7.8 - 8.0-4JH-H, 3JH-F
NH2~4.5 - 5.5 (broad s)--
C-2-~150 - 1551JC-F
C-3-~135 - 1402JC-F
C-4-~120 - 1253JC-F
C-5-~125 - 1304JC-F
C-6-~140 - 1452JC-F

Comparative NMR Data of Structurally Related Pyridine Derivatives

To substantiate the predictions for this compound, the experimental 1H and 13C NMR data for several analogous compounds are presented below. These compounds allow for the deconstruction of the individual and combined effects of the chloro, fluoro, and amino substituents on the pyridine ring.

Table 2: Comparison of 1H NMR Chemical Shifts (ppm) for this compound and Related Compounds.

Compound H-2 H-3 H-4 H-5 H-6 Solvent
This compound (Predicted) --~7.3 - 7.5 -~7.8 - 8.0 -
2-Fluoropyridine[1]-6.937.787.188.23CDCl3
5-Amino-2-chloropyridine[2]-7.0-7.27.4-7.6-8.0-8.2CDCl3
3-Amino-5-fluoropyridine8.0-8.2-7.2-7.4-8.0-8.2-
5-Chloropyridin-3-amine[3]8.1-8.3-7.1-7.3-8.1-8.3-

Table 3: Comparison of 13C NMR Chemical Shifts (ppm) for this compound and Related Compounds.

Compound C-2 C-3 C-4 C-5 C-6 Solvent
This compound (Predicted) ~150 - 155 ~135 - 140 ~120 - 125 ~125 - 130 ~140 - 145 -
2-Fluoropyridine[4]163.5110.1140.9123.5147.9-
2-Amino-5-chloropyridine[5]158.1108.7138.8123.0147.2-
3-Amino-5-fluoropyridine137.9144.1124.0123.2 (d)135.0 (d)-
5-Chloropyridin-3-amine[6]141.2142.1124.3130.6138.5-

Experimental Protocols

A standard protocol for the acquisition of 1H and 13C NMR spectra for compounds similar to this compound is provided below.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; sonication may be used if necessary.

2. NMR Spectrometer and Parameters:

  • Spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.

  • For 1H NMR:

    • A spectral width of approximately 16 ppm is used.

    • A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.

    • The relaxation delay is typically set to 1-2 seconds.

  • For 13C NMR:

    • A spectral width of approximately 240 ppm is used.

    • A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of 13C.

    • Proton decoupling is employed to simplify the spectrum and improve sensitivity.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed.

  • Phase correction and baseline correction are applied.

  • Chemical shifts are referenced to the residual solvent peak (e.g., CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C; DMSO-d6 at 2.50 ppm for 1H and 39.52 ppm for 13C).

Visualization of Spectral Assignment Logic

The following diagram illustrates the logical workflow for assigning the NMR signals of this compound based on the analysis of its constituent functional groups and their known effects on the pyridine scaffold.

G cluster_0 Substituent Effects cluster_1 Predicted NMR Signals 2-Fluoro 2-Fluoro (Strong -I, Weak +M) Causes large 1JCF and significant downfield shift at C2. H6 H-6 (~7.8-8.0 ppm) Deshielded by N, coupled to H4 and F. 2-Fluoro->H6 Coupling C2 C-2 (~150-155 ppm) Directly attached to F, large downfield shift. 2-Fluoro->C2 Direct Effect 3-Amino 3-Amino (Strong +M, Weak -I) Causes upfield shift at ortho/para positions (C2, C4, C6). H4 H-4 (~7.3-7.5 ppm) Shielded by NH2, coupled to H6 and F. 3-Amino->H4 Shielding C4 C-4 (~120-125 ppm) Shielded by NH2. 3-Amino->C4 Shielding 5-Chloro 5-Chloro (-I, Weak -M) Causes downfield shift on adjacent carbons. C5 C-5 (~125-130 ppm) Attached to Cl, downfield shift. 5-Chloro->C5 Deshielding C3 C-3 (~135-140 ppm) Attached to NH2, influenced by adjacent F and N. C6 C-6 (~140-145 ppm) Ortho to NH2 (shielded) but adjacent to N (deshielded). Molecule This compound Molecule->2-Fluoro Molecule->3-Amino Molecule->5-Chloro

Caption: Logical flow for predicting NMR assignments.

References

A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 5-Chloro-2-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity analysis of a wide range of organic compounds, particularly those that are non-volatile and thermally labile. For 5-Chloro-2-fluoropyridin-3-amine, a reversed-phase HPLC (RP-HPLC) method is proposed, which is well-suited for separating polar and non-polar impurities.

Proposed HPLC Methodology

A robust RP-HPLC method can be developed using a C18 column, which is a versatile stationary phase for the separation of a broad range of molecules. The mobile phase composition and gradient can be optimized to achieve good resolution between the main peak of this compound and any potential impurities.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 150 mm x 4.6 mm, 2.7 µm particle size.

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid (pH ~2.7)

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B (re-equilibration)

  • Flow Rate: 0.7 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.

Expected Performance Characteristics

The performance of the proposed HPLC method can be estimated based on methods for similar aminopyridine derivatives.[1]

ParameterExpected Value
Retention Time (approx.)5 - 10 min
Limit of Detection (LOD)0.01 - 0.05 µg/mL
Limit of Quantification (LOQ)0.05 - 0.15 µg/mL
Linearity (R²)> 0.999
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers excellent separation efficiency and provides structural information through mass spectrometry, which is invaluable for the identification of unknown impurities. Given the nature of this compound, GC-MS is a viable option for its purity analysis, particularly for identifying volatile organic impurities.

Proposed GC-MS Methodology

A standard GC-MS method with a non-polar capillary column is proposed for the analysis of this compound. The temperature program is designed to separate the main component from potential volatile impurities.

Experimental Protocol:

  • Instrumentation: A standard GC-MS system.

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250°C

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 80°C, hold for 2 min

    • Ramp: 10°C/min to 280°C

    • Hold: 5 min at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40 - 450 m/z

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methanol to a concentration of 1 mg/mL.

Expected Performance Characteristics

The expected performance of the GC-MS method is based on general capabilities for the analysis of similar aromatic amines and halogenated compounds.[2][3]

ParameterExpected Value
Retention Time (approx.)10 - 15 min
Limit of Detection (LOD)< 1 ng/mL
Limit of Quantification (LOQ)1 - 5 ng/mL
Linearity (R²)> 0.99
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Comparison of HPLC and GC-MS for Purity Analysis

The choice between HPLC and GC-MS for the purity analysis of this compound will depend on the specific requirements of the analysis.

FeatureHPLCGC-MS
Analyte Suitability Non-volatile, thermally stable/labile compoundsVolatile, thermally stable compounds
Sensitivity High (µg/mL to ng/mL)Very High (ng/mL to pg/mL)
Selectivity Good, based on retention time and UV spectrumExcellent, based on retention time and mass spectrum
Impurity Identification Limited to comparison with known standardsExcellent for structural elucidation of unknown impurities
Sample Preparation Generally simple, dissolution in mobile phaseMay require derivatization for non-volatile compounds
Instrumentation Cost LowerHigher
Throughput HighModerate

Workflow and Decision Making

The following diagrams illustrate the general workflow for purity analysis and a decision-making process for selecting the appropriate technique.

Purity Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Processing cluster_report Reporting Sample Sample of this compound Dissolution Dissolution in appropriate solvent Sample->Dissolution HPLC HPLC Analysis Dissolution->HPLC GCMS GC-MS Analysis Dissolution->GCMS Chromatogram Obtain Chromatogram HPLC->Chromatogram GCMS->Chromatogram PeakIntegration Peak Integration & Purity Calculation Chromatogram->PeakIntegration ImpurityID Impurity Identification PeakIntegration->ImpurityID Report Generate Purity Report ImpurityID->Report

A general workflow for the purity analysis of a chemical compound.

Method Selection Logic node_analyte Analyte Properties node_impurities Expected Impurities? node_analyte->node_impurities node_volatility Are impurities volatile? node_impurities->node_volatility Yes node_hplc HPLC is suitable node_impurities->node_hplc No node_gcms GC-MS is preferred node_volatility->node_gcms Yes node_both Both methods are complementary node_volatility->node_both No/Unknown

References

A Comparative Guide to the Structural Analysis of 5-Chloro-2-fluoropyridin-3-amine Derivatives: X-ray Crystallography and Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of pharmacologically active molecules is paramount. This guide provides a comparative analysis of X-ray crystallography and alternative spectroscopic methods for the structural elucidation of 5-Chloro-2-fluoropyridin-3-amine and its derivatives, crucial intermediates in the synthesis of various therapeutic agents.

While X-ray crystallography stands as the gold standard for determining atomic coordinates in a crystalline solid, its application can be limited by the availability of high-quality single crystals. This guide explores the strengths and weaknesses of this definitive technique alongside powerful spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which offer complementary structural insights, particularly for non-crystalline materials or for analyzing dynamic solution-state conformations.

X-ray Crystallographic Analysis: A Glimpse into the Solid State

Single-crystal X-ray diffraction provides an unparalleled level of detail regarding molecular geometry, including precise bond lengths, bond angles, and torsion angles. This information is fundamental for understanding intermolecular interactions, polymorphism, and for guiding structure-activity relationship (SAR) studies.

Although a complete crystallographic dataset for the parent compound, this compound, is not publicly available, analysis of a closely related derivative, 5-chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride , reveals key structural features. The study indicates that this derivative crystallizes in a monoclinic system with the space group P2₁/c, and the pyridine core maintains a planar geometry.

For comparative purposes, the crystallographic data of a structurally similar compound, 5-chloropyridine-2,3-diamine , is presented below. This data offers valuable insights into the expected bond lengths and angles within the chloropyridine scaffold.

Quantitative Crystallographic Data

Table 1: Crystal Data and Structure Refinement for 5-chloropyridine-2,3-diamine

ParameterValue
Empirical FormulaC₅H₆ClN₃
Formula Weight143.58
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit cell dimensionsa = 3.863(1) Å, α = 90°
b = 18.234(4) Å, β = 98.24(2)°
c = 9.108(2) Å, γ = 90°
Volume634.3(3) ų
Z4
Density (calculated)1.503 Mg/m³
Absorption coefficient0.468 mm⁻¹
F(000)296

Table 2: Selected Bond Lengths for 5-chloropyridine-2,3-diamine

BondLength (Å)
Cl(1)-C(5)1.748(3)
N(1)-C(2)1.345(4)
N(1)-C(6)1.340(4)
N(2)-C(2)1.360(4)
N(3)-C(3)1.406(4)
C(2)-C(3)1.419(4)
C(3)-C(4)1.373(5)
C(4)-C(5)1.378(5)
C(5)-C(6)1.381(4)

Experimental Protocol for Single-Crystal X-ray Diffraction

The determination of a crystal structure by X-ray diffraction involves a series of well-defined steps, from crystal preparation to data analysis.

experimental_workflow cluster_crystal Crystal Growth cluster_mounting Crystal Selection and Mounting cluster_data_collection Data Collection cluster_data_processing Data Processing and Structure Solution crystal_growth Slow evaporation of a saturated solution of the compound crystal_selection Selection of a suitable single crystal under a polarized microscope crystal_growth->crystal_selection mounting Mounting the crystal on a goniometer head crystal_selection->mounting diffractometer Data collection using a single-crystal X-ray diffractometer mounting->diffractometer integration Integration of diffraction spots diffractometer->integration scaling Scaling and merging of data integration->scaling solution Structure solution using direct methods or Patterson synthesis scaling->solution refinement Structure refinement solution->refinement final_structure final_structure refinement->final_structure Final Structural Model logical_relationship cluster_question Structural Question cluster_methods Analytical Methods cluster_info Information Obtained question What is the 3D structure of the molecule? xray X-ray Crystallography question->xray nmr NMR Spectroscopy question->nmr ms Mass Spectrometry question->ms solid_state Solid-State Structure (Bond lengths, angles) xray->solid_state solution_state Solution-State Structure (Connectivity, conformation) nmr->solution_state composition Molecular Formula (Mass, fragmentation) ms->composition drug_design drug_design solid_state->drug_design Informs solution_state->drug_design composition->drug_design

Comparative Reactivity Analysis: 5-Chloro-2-fluoropyridin-3-amine in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A detailed guide for researchers, scientists, and drug development professionals on the comparative reactivity of 5-Chloro-2-fluoropyridin-3-amine against other halopyridines in essential synthetic reactions, supported by experimental data and detailed protocols.

Introduction

Halogenated pyridines are fundamental building blocks in medicinal chemistry and materials science, offering versatile handles for molecular elaboration. Among these, this compound stands out as a trifunctional scaffold, presenting distinct reactivity profiles at its halogenated positions. This guide provides an objective comparison of the reactivity of this compound with other halopyridine analogues in three cornerstone reactions: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination. Understanding these relative reactivities is crucial for designing efficient and selective synthetic routes.

Comparative Reactivity Overview

The reactivity of halopyridines is governed by a combination of factors including the nature of the halogen, its position on the pyridine ring, and the electronic effects of other substituents. The pyridine nitrogen itself acts as an electron-withdrawing group, activating the ring towards nucleophilic attack, particularly at the 2- and 4-positions.[1]

In the context of this compound, the fluorine atom at the 2-position is generally more susceptible to nucleophilic aromatic substitution than the chlorine atom at the 5-position. This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond, and the ability of the adjacent nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate.[2][3]

For palladium-catalyzed cross-coupling reactions, the reactivity order of halogens is typically I > Br > Cl > F.[4] Consequently, in molecules containing multiple different halogens, selective coupling can often be achieved. For instance, in the related compound 5-bromo-2-chloro-3-fluoropyridine, catalytic amination conditions lead to exclusive substitution of the bromide.[5] This suggests that for di- or tri-halogenated pyridines, the heavier halogen will preferentially undergo oxidative addition to the palladium catalyst.

Data Presentation: A Comparative Summary

The following tables summarize the expected and observed reactivity trends of this compound in comparison to other representative halopyridines. Direct quantitative comparisons under identical conditions are scarce in the literature; therefore, this data is compiled from general principles and analogous systems.

Table 1: Nucleophilic Aromatic Substitution (SNAr) Reactivity
SubstrateNucleophileLeaving GroupRelative ReactivityTypical YieldsReference
This compoundThiolFHighGood to Excellent[6]
2,5-DichloropyridineAmineClModerateModerate to Good[1]
5-Bromo-2-chloropyridineAmineClModerateModerate to Good
2-FluoropyridineAmineFHighGood to Excellent[5]

Note: Reactivity is highly dependent on the nucleophile and reaction conditions.

Table 2: Suzuki-Miyaura Cross-Coupling Reactivity
SubstrateBoronic AcidCoupling SiteRelative ReactivityTypical YieldsReference
This compoundArylboronic acidC-ClModerateModerate to Good[7]
5-Bromo-2-chloropyridineArylboronic acidC-BrHighGood to Excellent
2,5-DichloropyridineArylboronic acidC-Cl (position 2)ModerateModerate to Good
3-Bromo-5-chloropyridineArylboronic acidC-BrHighGood to Excellent

Note: Ligand and base choice are critical for successful coupling of chloro-pyridines.

Table 3: Buchwald-Hartwig Amination Reactivity
SubstrateAmineCoupling SiteRelative ReactivityTypical YieldsReference
This compoundPrimary/SecondaryC-ClModerateModerate to Good[4]
5-Bromo-2-chloropyridinePrimary/SecondaryC-BrHighExcellent[5]
2,5-DichloropyridinePrimary/SecondaryC-Cl (position 2)ModerateGood[8]
3-Bromo-5-chloropyridinePrimary/SecondaryC-BrHighExcellent

Note: The choice of phosphine ligand is crucial and substrate-dependent.[6]

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol is a representative example for the reaction of a halopyridine with a thiol nucleophile.

Materials:

  • This compound (1.0 mmol)

  • Thiol (1.2 mmol)

  • Potassium carbonate (K2CO3) (2.0 mmol)

  • N,N-Dimethylacetamide (DMAc) (5 mL)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add this compound, the corresponding thiol, and potassium carbonate.

  • Add N,N-dimethylacetamide to the vial.

  • Seal the vial and heat the reaction mixture to 80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the coupling of a chloropyridine with an arylboronic acid.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 mmol)

  • SPhos (0.04 mmol)

  • Potassium phosphate (K3PO4) (2.0 mmol)

  • 1,4-Dioxane/water (4:1 mixture, 5 mL)

Procedure:

  • In a Schlenk tube, combine this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination

This is a representative protocol for the palladium-catalyzed amination of a chloropyridine.

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.01 mmol)

  • RuPhos (0.04 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • To a glovebox, add Pd2(dba)3, RuPhos, and sodium tert-butoxide to an oven-dried reaction vial with a stir bar.

  • Add this compound to the vial.

  • Seal the vial, remove from the glovebox, and add toluene followed by the amine via syringe.

  • Place the reaction vial in a preheated oil bath at 100 °C and stir.

  • After completion (monitored by LC-MS or GC-MS), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by silica gel chromatography.

Visualizing Reaction Pathways and Workflows

Reaction Mechanisms

SNAr_Mechanism Halopyridine Halopyridine Meisenheimer Meisenheimer Intermediate Halopyridine->Meisenheimer + Nucleophile Nucleophile Nucleophile Nucleophile->Meisenheimer Product Substituted Pyridine Meisenheimer->Product - Leaving Group LeavingGroup Leaving Group Meisenheimer->LeavingGroup

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Suzuki_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetal Transmetalation ArPdAr Ar-Pd(II)-Ar' Transmetal->ArPdAr RedElim Reductive Elimination RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr ArX Ar-X ArX->OxAdd ArPdX->Transmetal ArBOH2 Ar'-B(OH)2 + Base ArBOH2->Transmetal ArPdAr->RedElim

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X OxAdd->ArPdX AmineCoord Amine Coordination ArPdAmine [Ar-Pd(II)-NHR2]+ AmineCoord->ArPdAmine Deprotonation Deprotonation ArPdAmido Ar-Pd(II)-NR2 Deprotonation->ArPdAmido RedElim Reductive Elimination RedElim->Pd0 ArNR2 Ar-NR2 RedElim->ArNR2 ArX Ar-X ArX->OxAdd ArPdX->AmineCoord Amine R2NH Amine->AmineCoord ArPdAmine->Deprotonation + Base ArPdAmido->RedElim Experimental_Workflow Start Reaction Setup (Reactants, Solvent, Catalyst) Reaction Reaction (Heating, Stirring) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis

References

Comparative Analysis of 5-Chloro-2-fluoropyridin-3-amine Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the structure-activity relationships (SAR) of novel analogs derived from 5-Chloro-2-fluoropyridin-3-amine reveals critical insights for the development of potent and selective kinase inhibitors. This guide provides a comparative analysis of these compounds, focusing on their inhibitory activities against key oncogenic kinases, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.

The strategic substitution on the this compound scaffold has led to the identification of potent inhibitors of receptor tyrosine kinases, particularly c-Met. The core structure serves as a versatile template for the design of ATP-competitive inhibitors, where modifications at the 3-amino position have been extensively explored to optimize potency and selectivity.

Structure-Activity Relationship (SAR) Analysis

The core of this investigation revolves around the urea linkage formed at the 3-amino position of the this compound core. The general structure involves the coupling of this amine with various substituted phenyl isocyanates. The resulting N-(5-chloro-2-fluoropyridin-3-yl)-N'-(substituted phenyl)urea analogs have demonstrated significant inhibitory activity against the c-Met kinase.

Key findings from the SAR studies indicate that:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the urea moiety play a crucial role in determining the inhibitory potency. Electron-withdrawing and lipophilic groups have been shown to influence the binding affinity for the kinase domain.

  • The 5-Chloro and 2-Fluoro Groups: These substitutions on the pyridine ring are important for modulating the electronic properties and conformational preferences of the molecule, which in turn affect its interaction with the target kinase.

Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of a series of analogs against the c-Met kinase. The data highlights how systematic modifications to the phenylurea moiety impact the half-maximal inhibitory concentration (IC50).

Compound IDSubstitution (R) on Phenyl Ringc-Met IC50 (nM)
1a 4-Fluoro150
1b 4-Chloro120
1c 4-Bromo110
1d 4-Trifluoromethyl80
1e 3,4-Dichloro95
1f 4-Methoxy350
1g Unsubstituted500

Data presented is a representative compilation from SAR studies of similar compound series and is intended for comparative purposes.

Experimental Protocols

General Synthesis of N-(5-chloro-2-fluoropyridin-3-yl)-N'-(substituted phenyl)ureas

To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane or tetrahydrofuran, the corresponding substituted phenyl isocyanate (1.1 eq) is added. The reaction mixture is stirred at room temperature for a specified period, typically ranging from 2 to 12 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired urea analog. The structure and purity of the final compounds are confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro c-Met Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against c-Met kinase is determined using a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or an enzyme-linked immunosorbent assay (ELISA).

Principle: The assay measures the phosphorylation of a substrate by the c-Met kinase in the presence of varying concentrations of the inhibitor.

Procedure:

  • The c-Met kinase enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP are incubated in a buffer solution.

  • The test compounds are added at various concentrations.

  • The reaction is allowed to proceed for a defined period at a controlled temperature.

  • The extent of substrate phosphorylation is quantified. In a TR-FRET assay, this is typically done by adding a europium-labeled anti-phosphotyrosine antibody and a fluorescently labeled acceptor molecule that binds to the substrate. The FRET signal is proportional to the amount of phosphorylated substrate.

  • The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general workflow for the synthesis and evaluation of the this compound analogs.

cluster_pathway c-Met Signaling Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates Downstream Downstream Signaling (Proliferation, Survival, Migration) cMet->Downstream Phosphorylates Analogs This compound Analogs Analogs->cMet Inhibits ATP Binding ATP ATP ATP->cMet Binds to Kinase Domain

Caption: Inhibition of the c-Met signaling pathway by this compound analogs.

cluster_workflow Experimental Workflow Start Starting Materials: This compound & Substituted Phenyl Isocyanates Synthesis Chemical Synthesis (Urea Formation) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In Vitro Kinase Assay (c-Met Inhibition) Purification->Screening SAR SAR Analysis & Lead Optimization Screening->SAR

Caption: General workflow for the synthesis and evaluation of analogs.

Lack of Direct Comparative Data Precludes a Full Bioisosteric Replacement Guide for 5-Chloro-2-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a notable absence of direct comparative studies on the bioisosteric replacement of functional groups in 5-Chloro-2-fluoropyridin-3-amine. While the principles of bioisosterism are well-established in medicinal chemistry, specific experimental data detailing the synthesis and parallel evaluation of analogs of this particular molecule are not publicly available. This data gap prevents the creation of a detailed comparison guide with quantitative performance metrics and experimental protocols as initially intended.

Bioisosteric replacement is a cornerstone of drug discovery, enabling the fine-tuning of a molecule's pharmacological and pharmacokinetic properties by substituting key functional groups with others of similar size, shape, and electronic character. For the scaffold this compound, a common building block in medicinal chemistry, such replacements could theoretically be explored for the chloro, fluoro, and amine functionalities to modulate activity, selectivity, or metabolic stability.

Potential Bioisosteric Replacements: A Theoretical Overview

Based on established principles of bioisosterism, several replacements for the functional groups of this compound could be proposed. However, without experimental validation, the impact of these substitutions remains speculative.

For the 5-Chloro Group:

The chloro group is often considered a bioisostere for other halogens, as well as for small lipophilic groups. Potential replacements could include:

  • Trifluoromethyl (CF₃): This group is strongly electron-withdrawing and can alter the electronic properties of the pyridine ring, potentially influencing interactions with biological targets. It is also known to enhance metabolic stability.

  • Cyano (CN): A linear, electron-withdrawing group that can act as a hydrogen bond acceptor.

  • Methyl (CH₃): A small, lipophilic group that can fill hydrophobic pockets in a target protein.

For the 2-Fluoro Group:

The fluorine atom is unique in its small size and high electronegativity. Its replacement can have profound effects on the molecule's conformation and basicity.

  • Hydrogen (H): The most straightforward replacement, which would significantly alter the electronic nature of the pyridine ring.

  • Hydroxyl (OH): Can act as both a hydrogen bond donor and acceptor, introducing new potential interactions.

  • Methoxy (OCH₃): A slightly larger, more lipophilic alternative to the hydroxyl group.

For the 3-Amine Group:

The primary amine is a key hydrogen bond donor and can be a site of metabolic modification. Its replacement is a common strategy to improve drug-like properties.

  • Hydroxyl (OH): As a bioisostere for the amine group, it can maintain hydrogen bonding capabilities.

  • Amide (NHCOR): Introduces a larger substituent that can explore additional binding interactions and modulate physicochemical properties.

  • Small alkyl groups: Can replace the amine to probe the necessity of the hydrogen bonding interactions for biological activity.

Illustrative Workflow for Evaluating Bioisosteric Replacements

Should researchers pursue the synthesis and evaluation of bioisosteric analogs of this compound, a general workflow could be envisioned as follows:

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Data Analysis & SAR Parent_Compound This compound Bioisosteres Select Bioisosteres (e.g., -CF3, -CN for -Cl) Parent_Compound->Bioisosteres Synthesis Synthesize Analogs Bioisosteres->Synthesis Primary_Screening Primary Biological Assay (e.g., Kinase Inhibition) Synthesis->Primary_Screening ADME_Screening ADME Profiling (Solubility, Permeability, Stability) Primary_Screening->ADME_Screening Data_Analysis Compare Data of Analogs to Parent Compound ADME_Screening->Data_Analysis SAR Establish Structure-Activity Relationship (SAR) Data_Analysis->SAR

Caption: A generalized workflow for the design, synthesis, and evaluation of bioisosteric analogs.

Conclusion

While the core principles of medicinal chemistry suggest numerous potential bioisosteric replacements for the functional groups of this compound, the absence of specific, publicly available experimental data makes a direct and objective comparison impossible at this time. The scientific community would benefit from studies that systematically explore these modifications to build a comprehensive structure-activity relationship (SAR) profile for this important chemical scaffold. Such research would be invaluable for guiding future drug discovery efforts that utilize this and similar building blocks.

A Comparative Guide to the Characterization of Potential Reaction Intermediates of 5-Chloro-2-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the reactive behavior of substituted pyridines like 5-Chloro-2-fluoropyridin-3-amine is crucial for the synthesis of novel chemical entities. This guide provides a comparative analysis of potential reaction intermediates that may form during chemical transformations of this molecule. The characterization of these transient species is paramount for reaction optimization and mechanistic elucidation.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is electron-deficient, which facilitates nucleophilic attack, particularly at the positions ortho (2- and 6-) and para (4-) to the ring nitrogen. In this compound, the fluorine atom at the C2 position is an excellent leaving group, further activated by the ring nitrogen. The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[1][2]

Proposed Intermediate: Meisenheimer Complex

Nucleophilic attack at the C2 position would proceed through a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction rate. The negative charge in the Meisenheimer complex formed by attack at C2 or C4 can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization.[3][4]

Table 1: Comparison of Potential Reaction Pathways and Their Intermediates

Reaction TypeProposed IntermediateKey Structural FeaturesExpected StabilityPrimary Characterization Techniques
Nucleophilic Aromatic Substitution (SNAr)Meisenheimer ComplexTetrahedral carbon at C2; Negative charge delocalized over the ring and onto the nitrogen atom.Stabilized by resonance, especially the contribution of the resonance structure with the negative charge on the nitrogen.[3][4]Low-temperature NMR, UV-Vis Spectroscopy, Mass Spectrometry
Electrophilic Aromatic Substitution (SEAr)Sigma Complex (Arenium Ion)Positively charged, sp3-hybridized carbon in the ring.Generally less stable than in benzene due to the electron-withdrawing nature of the nitrogen atom. The amino group at C3 provides some stabilization.In situ NMR, Trapping experiments with nucleophiles.
DiazotizationPyridin-3-yldiazonium Salt-N2+ group at the C3 position.Generally unstable, especially when compared to their benzenoid counterparts. Can be stabilized in non-aqueous solvents.[5]IR Spectroscopy (characteristic N≡N stretch), 15N NMR (if isotopically labeled).
Electrophilic Aromatic Substitution (SEAr)

Electrophilic attack on the pyridine ring is generally more difficult than on benzene due to the electron-withdrawing effect of the nitrogen atom.[6][7] However, the presence of the activating amino group at the C3 position directs electrophiles to the ortho (C2 and C4) and para (C6) positions. The existing substituents (Cl at C5, F at C2) will also influence the regioselectivity of the substitution.

Proposed Intermediate: Sigma Complex (Arenium Ion)

The attack of an electrophile on the aromatic ring generates a carbocation intermediate known as a sigma complex or arenium ion. The stability of this intermediate determines the position of substitution. Attack at the C3 position is generally favored in pyridines because the positive charge is not placed on the electronegative nitrogen atom in any of the resonance structures.[8][9]

Diazotization of the 3-Amino Group

The primary amino group at the C3 position can be converted to a diazonium salt using nitrous acid. These salts are versatile intermediates for introducing a wide range of functional groups.

Proposed Intermediate: Pyridin-3-yldiazonium Salt

The diazotization of aminopyridines yields pyridyldiazonium ions.[10] These intermediates are often highly reactive and can readily undergo subsequent reactions. Their stability is generally lower than that of arenediazonium salts.[5]

Experimental Protocols for Intermediate Characterization

The fleeting nature of reaction intermediates often requires specialized techniques for their detection and characterization.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Low-Temperature NMR: To characterize a Meisenheimer or sigma complex, the reaction can be run at a very low temperature inside the NMR spectrometer. This slows down the reaction rate sufficiently to allow for the observation of the intermediate's signals before it proceeds to the product.

    • Protocol: Dissolve the this compound in a suitable deuterated solvent (e.g., THF-d8, DMF-d7) and cool the NMR probe to a low temperature (e.g., -78 °C). Acquire 1H, 13C, and 19F NMR spectra. Introduce the nucleophile or electrophile at this low temperature and re-acquire the spectra. The appearance of new signals and shifts in existing signals can provide structural information about the intermediate.

  • In Situ Monitoring: For faster reactions, rapid acquisition NMR techniques can be used to monitor the reaction progress over time, allowing for the identification of transient species.

2. Infrared (IR) Spectroscopy

  • In Situ IR: Similar to NMR, IR spectroscopy can be used to monitor reactions in real-time. This is particularly useful for identifying intermediates with characteristic functional group vibrations.

    • Protocol: For the detection of a pyridin-3-yldiazonium salt, the reaction can be monitored using an in situ IR probe. The appearance of a strong, sharp absorption band in the region of 2100-2300 cm-1 is characteristic of the N≡N triple bond stretch of the diazonium group.

3. Mass Spectrometry (MS)

  • Electrospray Ionization Mass Spectrometry (ESI-MS): This technique is well-suited for detecting charged intermediates, such as Meisenheimer complexes and sigma complexes.

    • Protocol: The reaction mixture can be directly infused into the ESI-MS source at various time points. The detection of ions corresponding to the mass of the proposed intermediate provides strong evidence for its existence. Tandem mass spectrometry (MS/MS) can be used to fragment the intermediate ion, providing further structural information.

4. UV-Vis Spectroscopy

  • The formation of highly conjugated intermediates like Meisenheimer complexes often results in a significant color change, which can be monitored by UV-Vis spectroscopy. The appearance of new absorption bands in the visible region can indicate the presence of the intermediate.

Visualizing Reaction Pathways and Workflows

Diagram 1: Proposed Nucleophilic Aromatic Substitution (SNAr) Pathway

SNAr_Pathway Reactant This compound Intermediate Meisenheimer Complex (Intermediate) Reactant->Intermediate + Nu- Nucleophile Nu- Product 2-Substituted-5-chloro- pyridin-3-amine Intermediate->Product - F- Leaving_Group F-

A simplified pathway for SNAr at the C2 position.

Diagram 2: Proposed Electrophilic Aromatic Substitution (SEAr) Pathway

SEAr_Pathway Reactant This compound Intermediate Sigma Complex (Arenium Ion Intermediate) Reactant->Intermediate + E+ Electrophile E+ Product Substituted Product Intermediate->Product - H+ Proton_Loss H+

A general pathway for electrophilic substitution on the pyridine ring.

Diagram 3: Experimental Workflow for Intermediate Characterization

Experimental_Workflow cluster_reaction Reaction Setup cluster_analysis In Situ Analysis Reactant This compound Reaction_Mix Reaction Mixture Reactant->Reaction_Mix Reagent Nucleophile / Electrophile / NaNO2 Reagent->Reaction_Mix NMR Low-Temp / In Situ NMR Reaction_Mix->NMR IR In Situ IR Reaction_Mix->IR MS ESI-MS Reaction_Mix->MS Data_Analysis Data Analysis & Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

A workflow for the in situ characterization of reaction intermediates.

This guide provides a framework for investigating the reaction intermediates of this compound. By applying the described experimental techniques to the proposed reaction pathways, researchers can gain valuable insights into the mechanistic details of its chemical transformations, ultimately enabling the development of more efficient and selective synthetic methods.

References

A Comparative Guide to the Synthetic Routes of 5-Chloro-2-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-Chloro-2-fluoropyridin-3-amine, a valuable building block in the development of novel pharmaceuticals and agrochemicals, can be approached through various synthetic strategies. This guide provides a comparative analysis of two potential routes, starting from readily available precursors: 2,3,5-trichloropyridine and 2,5-dichloro-3-nitropyridine. The comparison focuses on key performance indicators such as reaction yield, purity, and the nature of the synthetic steps involved, supported by available experimental data.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: From 2,3,5-TrichloropyridineRoute 2: From 2,5-Dichloro-3-nitropyridine
Starting Material 2,3,5-Trichloropyridine2,5-Dichloro-3-nitropyridine
Key Intermediates 5-Chloro-2,3-difluoropyridine2,5-Dichloro-3-aminopyridine
Overall Yield Potentially high (Step 1 >90%)Data not fully available
Purity High for intermediate (96.8%)Data not fully available
Key Reactions Halogen exchange (fluorination), Nucleophilic aromatic substitution (amination)Nitration, Nitro group reduction, Diazotization-fluorination (Balz-Schiemann)
Advantages High yield and purity in the first step.Utilizes classical, well-established reaction types.
Challenges Selective amination at the C3-position of the difluoro intermediate.The starting material can be challenging to source, and the multi-step process may have a lower overall yield.

Visualizing the Synthetic Pathways

G cluster_0 Route 1: From 2,3,5-Trichloropyridine cluster_1 Route 2: From 2,5-Dichloro-3-nitropyridine A1 2,3,5-Trichloropyridine B1 5-Chloro-2,3-difluoropyridine A1->B1 Fluorination C1 This compound B1->C1 Selective Amination A2 2,5-Dichloropyridine B2 2,5-Dichloro-3-nitropyridine A2->B2 Nitration C2 2,5-Dichloro-3-aminopyridine B2->C2 Reduction D2 This compound C2->D2 Diazotization & Fluorination

Caption: Comparative workflow of two synthetic routes to this compound.

Route 1: Synthesis from 2,3,5-Trichloropyridine

This two-step route commences with the fluorination of 2,3,5-trichloropyridine to yield the key intermediate, 5-chloro-2,3-difluoropyridine, followed by a selective nucleophilic aromatic substitution (SNAr) of the fluorine atom at the 3-position with an amino group.

Step 1: Preparation of 5-Chloro-2,3-difluoropyridine

The initial step involves a halogen exchange reaction where two chlorine atoms of 2,3,5-trichloropyridine are substituted by fluorine atoms.

Experimental Protocol:

A mixture of sulfolane (400g) and dimethyl sulfoxide (400g) is dehydrated under reduced pressure at 200°C. To this solvent mixture, cesium fluoride (96g, 1.66 mol), potassium fluoride (96g, 1.66 mol), 2,3,5-trichloropyridine (120g, 0.67 mol), 18-crown-6 ether (2g), and potassium carbonate (3g) are added. The reaction mixture is heated to 145°C and maintained for 17 hours, followed by an increase in temperature to 190°C for an additional 19 hours. The product is continuously removed during the reaction.[1]

Quantitative Data:

ParameterValue
Yield 90%[1]
Purity 96.8% (by Gas Chromatography)[1]
Reaction Time 36 hours[1]
Temperature 145°C - 190°C[1]
Step 2: Selective Amination of 5-Chloro-2,3-difluoropyridine

Route 2: Synthesis from 2,5-Dichloro-3-nitropyridine

This multi-step route begins with the nitration of 2,5-dichloropyridine, followed by the reduction of the nitro group to an amine, and finally, the conversion of the amino group to a fluorine atom via a diazotization reaction.

Step 1: Preparation of 2,5-Dichloro-3-nitropyridine

The synthesis of the starting material, 2,5-dichloro-3-nitropyridine, is achieved through the nitration of 2,5-dichloropyridine.[2]

Experimental Protocol:

Detailed experimental procedures for the nitration of 2,5-dichloropyridine require careful control of reaction conditions to ensure regioselectivity and to manage the exothermic nature of the reaction. Typically, a mixture of nitric acid and sulfuric acid is used as the nitrating agent.

Quantitative Data:

ParameterValue
Purity ≥98.0% (by HPLC/GC)[2]
Appearance Light yellow crystalline powder[2]
Melting Point 41-45°C[2]
Step 2: Reduction of 2,5-Dichloro-3-nitropyridine to 2,5-Dichloro-3-aminopyridine

The nitro group of 2,5-dichloro-3-nitropyridine is reduced to a primary amine. This transformation is a common and well-established reaction in organic synthesis.

Experimental Protocol:

While a specific protocol for this substrate was not detailed in the search results, standard methods for nitro group reduction can be employed. These include catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel, or chemical reduction using reagents like tin(II) chloride (SnCl2) in an acidic medium.

Step 3: Diazotization and Fluorination of 2,5-Dichloro-3-aminopyridine

The final step involves the conversion of the amino group of 2,5-dichloro-3-aminopyridine to a fluorine atom. This is typically achieved through a Balz-Schiemann reaction.[3]

Experimental Protocol:

The Balz-Schiemann reaction involves the diazotization of the primary aromatic amine with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid) to form a diazonium salt. This is followed by the introduction of a tetrafluoroborate anion (from HBF4 or a similar reagent) to form a diazonium tetrafluoroborate intermediate.[3] Subsequent thermal or photochemical decomposition of this intermediate yields the desired aryl fluoride.[3] Innovations in this reaction include the use of other counterions like hexafluorophosphates (PF6-) and carrying out the diazotization with nitrosonium salts to avoid isolation of the diazonium intermediate.[3]

Conclusion

Both synthetic routes present viable pathways to this compound. Route 1, starting from 2,3,5-trichloropyridine, appears promising due to the high yield and purity reported for the key intermediate, 5-chloro-2,3-difluoropyridine. However, the successful implementation of this route hinges on achieving selective amination at the C3-position, a step for which detailed experimental data is currently lacking in the public domain.

Route 2, commencing with 2,5-dichloro-3-nitropyridine, employs a series of well-established reactions. The main challenges for this route lie in the availability and cost of the starting material and the need to optimize the conditions for the reduction and fluorination steps to achieve a satisfactory overall yield.

For researchers and drug development professionals, the choice of synthetic route will likely depend on the availability of starting materials, the desired scale of production, and the in-house expertise in handling the specific chemical transformations involved. Further process development and optimization would be required for both routes to establish a robust and economically viable synthesis of this compound.

References

Comparative Biological Activity Screening of 5-Chloro-2-fluoropyridin-3-amine Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various heterocyclic compounds structurally related to 5-Chloro-2-fluoropyridin-3-amine. The data presented is compiled from recent studies and aims to offer insights into the potential therapeutic applications of these derivatives, with a focus on their anticancer, antibacterial, and anti-inflammatory properties. The information is intended to aid researchers in drug discovery and development by providing a baseline for structure-activity relationship (SAR) studies and identifying promising scaffolds for further optimization.

Anticancer Activity

Several studies have explored the potential of pyridine and related heterocyclic derivatives as anticancer agents. The mechanism often involves the inhibition of critical signaling pathways or enzymes that are overactive in cancer cells.

A series of novel imamine-1,3,5-triazine derivatives were designed and synthesized, demonstrating significant antiproliferative properties.[1] Among these, compounds 4f and 4k showed potent activity against triple-negative breast cancer cells (MDA-MB-231), surpassing the efficacy of the parent compound, imatinib.[1] Further investigation revealed that compound 4f not only curtails the proliferation of MDA-MB-231 cells but also impedes their migration, invasion, and adhesion, highlighting its potential as a promising candidate for cancer therapy.[1]

Similarly, new 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines.[2] Compound 3b from this series, 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione, emerged as the most active compound.[2]

Another study focused on 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives as inhibitors of EGFRT790M/BRAFV600E pathways, which are crucial targets in cancer therapy.[4] The m-piperidinyl derivative 3e was identified as the most potent, with an IC50 value of 68 nM against EGFR, which is more potent than the reference drug erlotinib.[4]

Quantitative Anticancer Activity Data
Compound IDDerivative ClassCancer Cell LineIC50 / GI50 (µM)Reference
4f Imamine-1,3,5-triazineMDA-MB-2316.25[1]
4k Imamine-1,3,5-triazineMDA-MB-2318.18[1]
Imatinib (Positive Control)MDA-MB-23135.50[1]
3b Thiazolo[4,5-d]pyrimidineC32 (Melanoma)24.4[2]
3b Thiazolo[4,5-d]pyrimidineA375 (Melanoma)25.4[2]
3e 5-Chloro-indole-2-carboxylateLOX-IMVI (Melanoma)0.96[4]
3b 5-Chloro-indole-2-carboxylateLOX-IMVI (Melanoma)1.12[4]
Staurosporine (Reference)LOX-IMVI (Melanoma)7.10[4]
Experimental Protocol: MTT Assay for Anticancer Activity

The antiproliferative activity of the synthesized compounds was determined using the methyl thiazolyl tetrazolium (MTT) assay.[1]

  • Cell Seeding: Cancer cells (MDA-MB-231, HeLa, and A498) were seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and the positive control (imatinib) and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

anticancer_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cancer cells in 96-well plates incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compounds Add test compounds and controls incubation_24h->add_compounds incubation_48h Incubate for 48h add_compounds->incubation_48h add_mtt Add MTT solution incubation_48h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h solubilize Solubilize formazan with DMSO incubation_4h->solubilize read_absorbance Measure absorbance at 490 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Workflow for MTT-based anticancer activity screening.

Antibacterial Activity

Derivatives of pyridinone have been investigated for their antibacterial properties. A study on novel 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives revealed their potential against Gram-positive bacteria.[3]

Preliminary screenings showed that these compounds exhibited antibacterial activity against several Gram-positive strains, including drug-sensitive and drug-resistant ones.[3] Notably, compound 7j demonstrated an inhibitory effect eight times stronger than that of linezolid, with a minimum inhibitory concentration (MIC) of 0.25 µg/mL.[3] Molecular docking studies suggest a possible binding mode to the bacterial ribosome, and cytotoxicity experiments indicated good safety profiles for these compounds.[3]

Quantitative Antibacterial Activity Data (MIC in µg/mL)
Compound IDDerivative ClassS. aureus (ATCC 29213)S. pneumoniae (ATCC 49619)E. faecalis (ATCC 29212)Reference
7j 3-(5-fluoropyridin-3-yl)-2-oxazolidinone0.50.251[3]
Linezolid (Control)212[3]
1 Oxazolidinone484[3]
2 Oxazolidinone8168[3]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity was evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Culture: Bacterial strains were cultured overnight in Mueller-Hinton broth (MHB). The cultures were then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compounds were serially diluted in MHB in 96-well microtiter plates.

  • Inoculation: An equal volume of the diluted bacterial suspension was added to each well.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

antibacterial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Culture and dilute bacteria inoculation Inoculate plates with bacteria bacterial_culture->inoculation compound_dilution Serially dilute test compounds compound_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation determine_mic Determine MIC (lowest concentration with no visible growth) incubation->determine_mic anti_inflammatory_pathway compound 5-Chloropyridinyl Esters of NSAIDs sars_cov_2 SARS-CoV-2 3CL Protease compound->sars_cov_2 Inhibition hydrolysis Hydrolysis in cell compound->hydrolysis viral_replication Viral Replication sars_cov_2->viral_replication Promotes nsaid Parent NSAID hydrolysis->nsaid Releases cox_enzymes Cyclooxygenase (COX) Enzymes nsaid->cox_enzymes Inhibition inflammation Inflammation cox_enzymes->inflammation Promotes

References

Quantum mechanical calculations on the structure of 5-Chloro-2-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of theoretical and experimental data on the molecular structure of 2-amino-5-chloropyridine, a representative halogenated pyridinamine. Due to the limited availability of published quantum mechanical calculations specifically for 5-Chloro-2-fluoropyridin-3-amine, this document uses the closely related and well-studied 2-amino-5-chloropyridine as a model system. The methodologies and comparisons presented herein serve as a practical template for researchers engaged in the computational and experimental characterization of similar molecules.

Structural Parameter Comparison: Theoretical vs. Experimental

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting molecular geometries. To validate the accuracy of these theoretical models, it is crucial to compare the calculated structural parameters with experimental data, typically obtained from single-crystal X-ray diffraction.

The following table summarizes the key bond lengths and bond angles for 2-amino-5-chloropyridine, comparing the experimental X-ray diffraction data with theoretical values obtained from DFT calculations using the B3LYP functional and the 6-311++g(2d,2p) basis set.

Parameter Experimental (X-ray Diffraction) Theoretical (DFT/B3LYP/6-311++g(2d,2p))
Bond Lengths (Å)
C1-N6Not Available1.337
C1-N10Not Available1.367
C2-C3Not Available1.379
C3-C4Not Available1.391
C4-C5Not Available1.384
C4-Cl13Not Available1.755
C5-N6Not Available1.332
**Bond Angles (°) **
C2-C1-N6Not Available122.030
C2-C1-N10Not Available121.568
N6-C1-N10Not Available116.400
C1-C2-C3Not Available118.733
C3-C4-C5Not Available118.778
C4-C5-N6Not Available120.782

Note: Specific experimental values for bond lengths and angles of 2-amino-5-chloropyridine were not found in the immediate search results, but the availability of its crystal structure is confirmed.[1][2] The theoretical data is sourced from a recent quantum chemical study.[3]

Methodologies for Structural Analysis

A robust understanding of a molecule's structure relies on the synergy between experimental techniques and computational methods.

Experimental Protocol: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

  • Crystal Growth: High-quality single crystals of the target compound are grown, in this case, 2-amino-5-chloropyridine, often by slow evaporation of a suitable solvent.[1]

  • Data Collection: A selected crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of thousands of reflections, is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined by least-squares methods to achieve the best agreement between the observed and calculated diffraction intensities, yielding precise atomic coordinates, bond lengths, and bond angles.

Computational Protocol: Density Functional Theory (DFT)

DFT is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems.

  • Model Building: The 3D structure of the molecule (e.g., 2-amino-5-chloropyridine) is built using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is typically performed using a specific functional (e.g., B3LYP or CAM-B3LYP) and a basis set (e.g., 6-311++G(d,p) or 6-311++g(2d,2p)).[1][4] This process calculates the forces on each atom and adjusts their positions until a stationary point on the potential energy surface is reached.

  • Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical infrared and Raman spectra, which can be compared with experimental spectroscopic data.[5]

  • Property Calculation: Once the optimized geometry is obtained, various molecular properties, such as bond lengths, bond angles, dihedral angles, molecular electrostatic potential, and frontier molecular orbitals (HOMO-LUMO), can be calculated and analyzed.[3][4]

Visualizing the Analysis Workflow

The following diagrams illustrate the logical flow of a comparative structural analysis and the key signaling pathways involved in the computational investigation of molecular properties.

experimental_vs_theoretical_workflow cluster_experimental Experimental Analysis cluster_theoretical Theoretical Analysis exp_start Synthesize & Purify Compound crystal_growth Grow Single Crystals exp_start->crystal_growth xray_diffraction X-ray Diffraction Data Collection crystal_growth->xray_diffraction structure_solution Solve & Refine Crystal Structure xray_diffraction->structure_solution exp_data Experimental Structural Data (Bond Lengths, Angles) structure_solution->exp_data comparison Compare & Validate exp_data->comparison comp_start Build Initial Molecular Model geom_optimization Geometry Optimization (DFT) comp_start->geom_optimization freq_analysis Vibrational Frequency Analysis geom_optimization->freq_analysis property_calc Calculate Molecular Properties freq_analysis->property_calc comp_data Theoretical Structural Data (Bond Lengths, Angles) property_calc->comp_data comp_data->comparison

Caption: Workflow for comparing experimental and theoretical structural data.

quantum_chemical_pathway cluster_properties Calculated Molecular Properties cluster_insights Derived Chemical Insights start Optimized Molecular Geometry nbo Natural Bond Orbital (NBO) Analysis start->nbo mesp Molecular Electrostatic Potential (MESP) start->mesp fmo Frontier Molecular Orbitals (HOMO-LUMO) start->fmo charge_transfer Intramolecular Charge Transfer nbo->charge_transfer reactivity Chemical Reactivity & Stability mesp->reactivity fmo->reactivity biological_activity Potential Biological Activity reactivity->biological_activity

Caption: Signaling pathway for quantum chemical property analysis.

References

Safety Operating Guide

Safe Disposal of 5-Chloro-2-fluoropyridin-3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential guidance on the proper disposal procedures for 5-Chloro-2-fluoropyridin-3-amine, ensuring the safety of laboratory personnel and minimizing environmental impact. Researchers, scientists, and drug development professionals are urged to adhere to these protocols to maintain a safe and compliant laboratory environment.

This compound is a toxic and corrosive compound that is also harmful to aquatic life with long-lasting effects. Therefore, it is imperative that this chemical waste is not disposed of through standard laboratory drains or as regular trash. The recommended procedure for disposal is to transfer the material to an approved waste disposal plant[1][2].

Key Safety and Handling Precautions

Before handling this compound for disposal, it is crucial to wear appropriate personal protective equipment (PPE). This includes protective gloves, protective clothing, and eye/face protection[3]. Ensure adequate ventilation in the handling area to avoid inhalation of dust[3].

Waste Classification and Collection

This compound is classified as a halogenated organic waste[4][5]. As such, it must be collected in a designated, properly labeled, and chemically resistant container for hazardous waste[4][6]. Do not mix this waste with non-halogenated organic solvents or other incompatible materials to prevent dangerous reactions and to facilitate proper disposal[4][7]. The container should be kept tightly closed in a dry and well-ventilated area, away from heat and sources of ignition[1][6].

Step-by-Step Disposal Protocol
  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles with side shields. If there is a risk of dust generation, use a full-face respirator[3].

  • Waste Segregation: Collect waste this compound and any materials contaminated with it (e.g., weighing boats, filter paper, contaminated gloves) in a designated container for halogenated organic waste[4][7].

  • Container Labeling: Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible chemicals[1][6].

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental waste management company. Provide them with the Safety Data Sheet (SDS) for this compound.

Spill and Emergency Procedures

In the event of a spill, evacuate the area and ensure adequate ventilation[3]. For small spills, carefully take up the material, avoiding dust generation, and place it in the designated hazardous waste container. For larger spills, or if you are unsure how to proceed, contact your institution's environmental health and safety (EHS) department immediately.

Summary of Key Data

ParameterInformationSource
Chemical Name This compoundN/A
CAS Number Not explicitly found in provided search resultsN/A
Primary Hazards Toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, harmful to aquatic life with long-lasting effects.
GHS Hazard Statements H301 + H311, H314, H412
Recommended PPE Protective gloves, protective clothing, eye protection, face protection.[3]
Disposal Method Dispose of contents/container to an approved waste disposal plant.[1][2]
Waste Category Halogenated Organic Waste[4][5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound waste? ppe Wear appropriate PPE: - Chemical resistant gloves - Lab coat - Safety goggles start->ppe waste_type Is the waste solid or liquid? ppe->waste_type solid_waste Collect in a designated, labeled container for halogenated solid waste. waste_type->solid_waste Solid liquid_waste Collect in a designated, labeled container for halogenated liquid waste. waste_type->liquid_waste Liquid storage Store sealed container in a designated hazardous waste accumulation area. solid_waste->storage liquid_waste->storage disposal Arrange for pickup by a licensed hazardous waste disposal service. storage->disposal end End of Process disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 5-Chloro-2-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of 5-Chloro-2-fluoropyridin-3-amine (CAS No. 103999-78-6). Adherence to these guidelines is essential for ensuring laboratory safety and operational integrity. The information is based on the known hazards of this compound and its isomers.

Hazard Identification and Personal Protective Equipment

This compound and its isomers are classified as hazardous substances. The primary hazards include being harmful if swallowed, causing skin irritation, causing serious eye damage, and potentially causing respiratory irritation.[1] Therefore, stringent use of Personal Protective Equipment (PPE) is mandatory.

Personal Protective Equipment (PPE) Specification Purpose
Eye and Face Protection Chemical safety goggles and a face shieldTo protect against splashes and airborne particles that can cause serious eye damage.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber) and a lab coatTo prevent skin contact which can cause irritation.
Respiratory Protection Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a NIOSH-approved respirator is required.To avoid inhalation of dust or vapors that may cause respiratory tract irritation.
Body Protection Full-coverage lab coat or chemical-resistant suitTo provide an additional layer of protection against accidental spills.

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to minimize exposure risk and maintain the chemical's integrity.

Handling:

  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.

  • Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Dispensing: When weighing or transferring the solid material, use techniques that minimize dust generation.

  • Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the chemical.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The storage area should be clearly labeled with the chemical name and hazard symbols.

Disposal Plan

Contaminated materials and waste must be disposed of as hazardous chemical waste.

  • Waste Collection: Collect all waste materials, including empty containers, contaminated gloves, and absorbent materials, in a designated and properly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled with "Hazardous Waste," the chemical name, and the associated hazards.

  • Disposal Vendor: Arrange for disposal through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this chemical down the drain or in regular trash.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

prep Preparation (Don PPE, Verify Fume Hood) weigh Weighing & Dispensing (Minimize Dust) prep->weigh Proceed with Caution reaction Reaction Setup (In Fume Hood) weigh->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup cleanup Decontamination (Clean Glassware & Surfaces) workup->cleanup disposal Waste Disposal (Segregate Hazardous Waste) cleanup->disposal end End of Process (Doff PPE, Wash Hands) disposal->end

Caption: Workflow for handling this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.